KH-3
Beschreibung
Eigenschaften
CAS-Nummer |
1215115-03-9 |
|---|---|
Molekularformel |
C21H22N2O4S2 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
(E)-3-[5-[(4-tert-butylphenyl)sulfonylamino]-1-benzothiophen-2-yl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C21H22N2O4S2/c1-21(2,3)15-4-8-18(9-5-15)29(26,27)23-16-6-10-19-14(12-16)13-17(28-19)7-11-20(24)22-25/h4-13,23,25H,1-3H3,(H,22,24)/b11-7+ |
InChI-Schlüssel |
RIYPLPNXICDUCS-YRNVUSSQSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)SC(=C3)/C=C/C(=O)NO |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)SC(=C3)C=CC(=O)NO |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Dual Nature of KH-3: A Technical Guide to Two Distinct Pharmacological Entities
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanisms of action for two distinct pharmacological compounds referred to as KH-3. The first is a procaine hydrochloride-based formulation, historically marketed as an anti-aging therapeutic. The second is a contemporary experimental drug, a potent inhibitor of the RNA-binding protein Hu antigen R (HuR), with significant implications for oncology. This document will delineate the core mechanisms, present available quantitative data, detail experimental protocols, and provide visual representations of the signaling pathways and experimental workflows for both entities, with a primary focus on the more recent and scientifically robust data available for the HuR inhibitor.
Part 1: this compound as a HuR (ELAVL1) Inhibitor
The experimental compound this compound is a novel small molecule inhibitor of the Hu antigen R (HuR) protein, an RNA-binding protein that is a critical regulator of post-transcriptional gene expression. HuR is overexpressed in a multitude of cancers and is associated with tumor progression and poor clinical outcomes. This compound represents a promising therapeutic strategy by targeting the oncogenic functions of HuR.
Core Mechanism of Action
This compound exerts its biological effects by directly binding to the HuR protein and disrupting its interaction with target messenger RNAs (mRNAs). HuR typically binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of numerous proto-oncogenic and pro-inflammatory mRNAs, thereby stabilizing these transcripts and promoting their translation into proteins. By interfering with this binding, this compound effectively destabilizes these target mRNAs, leading to a reduction in the expression of key proteins involved in cancer cell proliferation, survival, invasion, and metastasis.
Quantitative Data
The following table summarizes the key quantitative parameters of the HuR inhibitor this compound based on preclinical studies.
| Parameter | Value | Cell Lines/System | Reference |
| IC₅₀ (HuR-RNA Interaction) | 0.35 µM | Fluorescence Polarization Assay | [1][2][3] |
| IC₅₀ (Cell Viability) | ~4 µM (MDA-MB-231) | MTT Assay | [4] |
| 10-11 µM (HuR KO MDA-MB-231) | MTT Assay | [4] | |
| In Vivo Efficacy | 60% tumor regression | Breast cancer xenograft model (100 mg/kg, i.p.) | [1] |
Signaling Pathways and Molecular Interactions
This compound-mediated inhibition of HuR leads to the downregulation of several key oncogenic proteins. The following diagram illustrates the signaling pathway affected by this compound.
References
The Core of Post-Transcriptional Control: A Technical Guide to KH-3, a Potent Inhibitor of the HuR Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RNA-binding protein HuR (Hu antigen R) has emerged as a critical regulator of gene expression, particularly in the context of cancer biology. By binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of various mRNAs, HuR shields these transcripts from degradation, leading to increased protein expression of key oncogenes, growth factors, and cytokines. This post-transcriptional upregulation contributes significantly to cell proliferation, angiogenesis, and metastasis. The experimental drug KH-3 has been identified as a potent small molecule inhibitor of HuR. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative effects on cancer cells, detailed experimental protocols for its study, and visualization of its impact on cellular pathways.
Introduction to HuR and the Rationale for Inhibition
HuR, also known as ELAVL1, is a ubiquitously expressed protein that plays a pivotal role in the post-transcriptional regulation of a wide array of genes.[1] It contains three RNA-recognition motifs (RRMs) that facilitate its binding to AREs within target mRNAs.[1] This interaction stabilizes the mRNA, leading to enhanced translation and, consequently, elevated protein levels. In numerous cancer types, HuR is overexpressed and predominantly located in the cytoplasm, where it can exert its stabilizing function on oncogenic transcripts.[1][2] This cytoplasmic localization is associated with higher tumor grades and poor patient outcomes.[1][3]
The transcripts stabilized by HuR encode for proteins involved in key cancer hallmarks, including:
-
Cell Proliferation: Cyclins and other cell cycle regulators.[4]
-
Angiogenesis: Vascular endothelial growth factor (VEGF).[2]
-
Invasion and Metastasis: Matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA) and its receptor (uPAR).[2][4]
-
Apoptosis Evasion: B-cell lymphoma 2 (Bcl-2) and X-linked inhibitor of apoptosis protein (XIAP).[5][6]
Given its central role in promoting tumorigenesis, the inhibition of HuR presents a promising therapeutic strategy. This compound is an experimental drug that acts as a direct inhibitor of the HuR protein.[7]
This compound: A Potent Inhibitor of the HuR-mRNA Interaction
This compound is a small molecule designed to disrupt the interaction between HuR and its target mRNAs.[7][8] By doing so, it prevents the stabilization of these transcripts, leading to their degradation and a subsequent decrease in the expression of the encoded oncoproteins.
Mechanism of Action
This compound directly binds to the RNA-binding pocket of HuR, specifically within RRM1 and RRM2, thereby competitively inhibiting the binding of ARE-containing mRNAs.[7] This disruption of the HuR-mRNA complex exposes the mRNA to cellular degradation machinery, effectively silencing the post-transcriptional upregulation mediated by HuR. Studies have shown that this compound does not decrease the overall protein levels of HuR itself, indicating its specific action on the protein's function rather than its expression.[9]
Quantitative Data on this compound Activity
The efficacy of this compound has been demonstrated in various cancer cell lines and preclinical models. The following tables summarize the key quantitative data available.
| Parameter | Value | Assay | Reference |
| IC50 | 0.35 µM | In vitro HuR-ARE binding | [8] |
| In vitro inhibitory activity of this compound. |
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MIA PaCa-2 | Pancreatic | ~2 | [10] |
| PANC-1 | Pancreatic | ~5 | [10] |
| Cell viability IC50 values of this compound in pancreatic cancer cell lines. |
| Target Protein | Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Relative Protein Expression (Fold Change vs. DMSO) | Reference |
| Bcl-2 | MDA-MB-231 | 5 | 48 | ~0.5 | [9] |
| Msi2 | MDA-MB-231 | 5 | 48 | ~0.6 | [9] |
| XIAP | MDA-MB-231 | 5 | 48 | ~0.4 | [9] |
| Bcl-2 | SUM159 | 5 | 48 | ~0.4 | [9] |
| Msi2 | SUM159 | 5 | 48 | ~0.6 | [9] |
| XIAP | SUM159 | 5 | 48 | ~0.5 | [9] |
| Effect of this compound on the protein expression of HuR targets in breast cancer cells. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[8]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis
This technique is used to measure the protein levels of HuR and its downstream targets following this compound treatment.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against HuR, Bcl-2, XIAP, Msi2, and a loading control (e.g., α-Tubulin or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with ice-cold RIPA buffer.[14]
-
Determine the protein concentration of the lysates using a BCA assay.[14]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
RNA Immunoprecipitation (RIP) Assay
This assay is used to confirm that this compound disrupts the interaction between HuR and its target mRNAs.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
RIP lysis buffer
-
Anti-HuR antibody and isotype control IgG
-
Protein A/G magnetic beads
-
RNA extraction kit
-
Reverse transcriptase and qPCR reagents
Protocol:
-
Lyse the treated cells in RIP lysis buffer.[6]
-
Pre-clear the lysates with magnetic beads.
-
Incubate a portion of the lysate with the anti-HuR antibody or IgG control overnight at 4°C.[15]
-
Add protein A/G magnetic beads to pull down the antibody-protein-RNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the RNA from the beads and purify it using an RNA extraction kit.
-
Perform reverse transcription followed by qPCR to quantify the abundance of specific target mRNAs (e.g., Bcl-2, XIAP, Msi2) in the immunoprecipitated samples.[6]
-
Normalize the results to the input RNA levels.
Visualizing the Impact of this compound
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for a typical this compound study and the signaling pathways affected by HuR inhibition.
Note: While HuR has been shown to interact with components of the Wnt signaling pathway, such as β-catenin mRNA, the direct effect of this compound on this pathway via HuR inhibition requires further investigation.[5]
Conclusion and Future Directions
This compound represents a promising therapeutic agent for cancers that are dependent on the post-transcriptional regulatory functions of HuR. Its ability to specifically disrupt the HuR-mRNA interaction leads to the downregulation of a suite of oncoproteins, thereby inhibiting cancer cell proliferation, survival, and metastasis. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the potential of this compound and other HuR inhibitors.
Future research should focus on:
-
Elucidating the full range of signaling pathways affected by this compound-mediated HuR inhibition.
-
Conducting comprehensive preclinical studies in a wider range of cancer models.
-
Identifying predictive biomarkers to select patients who are most likely to respond to HuR-targeted therapies.
-
Investigating the potential for combination therapies with existing chemotherapeutic agents or immunotherapies.
The continued exploration of HuR inhibitors like this compound holds significant promise for the development of novel and effective cancer treatments.
References
- 1. The RNA-binding protein HuR in human cancer: a friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-transcriptional regulation of cancer traits by HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional inhibition of the RNA‐binding protein HuR sensitizes triple‐negative breast cancer to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. An RNA-binding protein, Hu-antigen R, in pancreatic cancer epithelial to mesenchymal transition, metastasis, and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
- 14. origene.com [origene.com]
- 15. pmo86933e.pic29.websiteonline.cn [pmo86933e.pic29.websiteonline.cn]
An In-depth Technical Guide on the Discovery and Synthesis of the HuR Inhibitor KH-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RNA-binding protein Hu antigen R (HuR) has emerged as a critical regulator of gene expression in numerous cancers, promoting tumorigenesis by stabilizing the mRNAs of various oncogenes, growth factors, and cytokines. Its overexpression and cytoplasmic localization are often correlated with high-grade tumors and poor clinical outcomes, making it a compelling target for therapeutic intervention. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of KH-3, a potent small-molecule inhibitor of the HuR-mRNA interaction. This compound was identified through high-throughput screening and has demonstrated significant anti-proliferative and anti-metastatic activity in preclinical cancer models. This document details the experimental protocols for the synthesis of this compound, summarizes its key biological data, and illustrates its mechanism of action through signaling pathway and experimental workflow diagrams.
Discovery of this compound
The compound this compound was identified as a potent inhibitor of the HuR-mRNA interaction through a high-throughput screening (HTS) campaign. The screening utilized a fluorescence polarization (FP) assay to assess the ability of compounds to disrupt the binding of HuR protein to an RNA oligonucleotide containing an AU-rich element (ARE), a characteristic binding site for HuR. From a library of approximately 2,000 compounds, including collections from the National Cancer Institute (NCI) and in-house libraries, this compound emerged as a top hit, demonstrating significant inhibition of the HuR-ARE interaction.
High-Throughput Screening Protocol
The HTS was designed to identify small molecules that could competitively inhibit the binding of the HuR protein to a fluorescein-labeled RNA probe derived from the Musashi RNA-binding protein 1 (Msi1) mRNA, a known HuR target. The principle of the FP assay is that the large HuR-RNA complex tumbles slowly in solution, retaining a high degree of fluorescence polarization. Small molecules that disrupt this interaction release the small, rapidly tumbling RNA probe, leading to a decrease in fluorescence polarization. The initial screen identified several potential disruptors, with this compound being one of the most potent.
Chemical Synthesis of this compound
The chemical synthesis of this compound, with the IUPAC name (E)-3-[5-[(4-tert-butylphenyl)sulfonylamino]-1-benzothiophen-2-yl]-N-hydroxyprop-2-enamide, is a multi-step process. The core of the molecule is a benzothiophene scaffold, which is functionalized with a sulfonamide and an acrylic acid hydroxamate side chain. The following is a detailed experimental protocol for its synthesis.
Synthesis of Ethyl (E)-3-(5-aminobenzo[b]thiophen-2-yl)acrylate (Intermediate 1)
A solution of ethyl (E)-3-(5-nitrobenzo[b]thiophen-2-yl)acrylate (1.0 eq) in a mixture of ethanol and water is treated with iron powder (5.0 eq) and ammonium chloride (1.0 eq). The reaction mixture is heated to reflux and stirred vigorously for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of celite to remove the iron catalyst. The filtrate is concentrated under reduced pressure, and the residue is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford ethyl (E)-3-(5-aminobenzo[b]thiophen-2-yl)acrylate as a solid.
Synthesis of Ethyl (E)-3-(5-(N-(4-(tert-butyl)phenyl)sulfamoylamino)benzo[b]thiophen-2-yl)acrylate (Intermediate 2)
To a solution of ethyl (E)-3-(5-aminobenzo[b]thiophen-2-yl)acrylate (1.0 eq) in pyridine is added 4-tert-butylbenzene-1-sulfonyl chloride (1.2 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12-16 hours. After completion of the reaction, the mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield ethyl (E)-3-(5-(N-(4-(tert-butyl)phenyl)sulfamoylamino)benzo[b]thiophen-2-yl)acrylate.
Synthesis of (E)-3-[5-[(4-tert-butylphenyl)sulfonylamino]-1-benzothiophen-2-yl]-N-hydroxyprop-2-enamide (this compound)
A solution of ethyl (E)-3-(5-(N-(4-(tert-butyl)phenyl)sulfamoylamino)benzo[b]thiophen-2-yl)acrylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol is treated with an aqueous solution of hydroxylamine hydrochloride (5.0 eq) and sodium hydroxide (5.0 eq). The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC. Upon completion, the organic solvents are removed under reduced pressure. The aqueous residue is acidified with 1N HCl to pH ~4-5, resulting in the precipitation of the product. The precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound as a solid.
Quantitative Data
The biological activity and physicochemical properties of this compound have been characterized through various assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay |
| IUPAC Name | (E)-3-[5-[(4-tert-butylphenyl)sulfonylamino]-1-benzothiophen-2-yl]-N-hydroxyprop-2-enamide | - |
| Molecular Formula | C21H22N2O4S2 | - |
| Molecular Weight | 430.54 g/mol | - |
| HuR Inhibition (IC50) | 0.35 µM[1][2][3] | Fluorescence Polarization |
Table 1: Physicochemical and In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2-4[4] |
| 2LMP | Triple-Negative Breast Cancer | ~2-4[4] |
| EMT6 | Breast Cancer | ~2-4[4] |
| PC3 | Prostate Cancer | ~2-4[4] |
| DU145 | Prostate Cancer | ~2-4[4] |
| LNCaP | Prostate Cancer | ~2-4[4] |
| C4-2B | Prostate Cancer | ~2-4[4] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Animal Model | Treatment Regimen | Outcome |
| MDA-MB-231 Orthotopic Xenograft | 100 mg/kg, i.p., 3 times/week for 3 weeks[1] | Significant inhibition of tumor growth (60% regression)[1] |
| Experimental Lung Metastasis Model | 100 mg/kg, i.p. | Delayed initiation of pulmonary metastases and improved overall survival[1] |
Table 3: In Vivo Efficacy of this compound
Visualization of Synthesis and Mechanism of Action
Synthesis Workflow
The following diagram illustrates the key steps in the chemical synthesis of this compound.
Caption: Synthetic route of the HuR inhibitor this compound.
Signaling Pathway of this compound Action
This compound exerts its anti-cancer effects by competitively binding to the RNA-binding domains of HuR, thereby preventing HuR from stabilizing its target mRNAs. This leads to the downregulation of key proteins involved in cell proliferation, survival, and metastasis.
Caption: Mechanism of action of this compound via HuR inhibition.
Conclusion
This compound represents a promising class of small-molecule inhibitors that target the post-transcriptional regulation of gene expression by the RNA-binding protein HuR. Its discovery through a targeted high-throughput screen and subsequent chemical synthesis have provided a valuable tool for studying the role of HuR in cancer biology. The potent in vitro and in vivo anti-cancer activities of this compound, driven by its ability to disrupt the HuR-mRNA interaction and downregulate key oncogenic proteins, underscore the therapeutic potential of this approach. Further development and optimization of this compound and related compounds may offer new avenues for the treatment of cancers that are dependent on the HuR signaling pathway. This technical guide provides a foundational resource for researchers and drug development professionals interested in the continued exploration of HuR inhibitors as a novel class of anti-cancer agents.
References
The Biological Activity of KH-3: A Technical Guide for Researchers
An In-depth Examination of the Core Biological Functions of the HuR Inhibitor KH-3
This technical guide provides a comprehensive overview of the biological activity of this compound, a potent small molecule inhibitor of the RNA-binding protein Hu antigen R (HuR). For researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative data on its inhibitory effects, and protocols for key experimental procedures.
Core Concept: Inhibition of HuR
This compound is an experimental drug that functions as an inhibitor of the HuR protein.[1] Elevated levels of HuR are observed in numerous cancer types, where it plays a critical role in post-transcriptional gene regulation by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs. This interaction stabilizes the mRNAs of proto-oncogenes, growth factors, and cytokines, leading to increased protein expression and promoting cancer cell proliferation, survival, and metastasis. This compound exerts its biological effects by competitively binding to HuR, thereby disrupting the HuR-mRNA interaction and promoting the decay of HuR target mRNAs.[2]
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified across various experimental setups. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Assay | Source |
| IC50 | HuR | 0.35 µM | Biochemical Assay | [3][4] |
| IC50 | MDA-MB-231 (Parental) | 3.31 µM | MTT Assay | [2] |
| IC50 | 231-TR (Docetaxel-Resistant) | 7.04 µM | MTT Assay | |
| IC50 | 231-DR (Doxorubicin-Resistant) | 4.41 µM | MTT Assay | [2] |
| IC50 | MDA-MB-231 | ~4 µM | MTT Assay | [5] |
| IC50 | HuR KO MDA-MB-231 | 10-11 µM | MTT Assay | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Administration | Effect | Source |
| Athymic NCr-nu/nu mice | Breast Cancer (MDA-MB-231 xenograft) | 100 mg/kg | Intraperitoneal, 3 times/week for 3 weeks | 60% tumor regression, delayed lung metastases | [3][6] |
| BALB/c mice | Breast Cancer | 100 mg/kg | Intraperitoneal, 3 times/week for 3 weeks | Inhibited breast cancer growth and metastasis | [3] |
| Rats | Experimental Nephritis | 50 mg/kg/day | Intraperitoneal, for 5 days | Reduced glomerulosclerosis | [7] |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the disruption of the HuR-mRNA interaction. This leads to the downregulation of key proteins involved in cancer progression. The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures used to assess the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete growth medium
-
This compound inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations typically range from 0 to 100 µM.[3]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as in the highest this compound dose.
-
Incubate the cells with the compound for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT-based cell viability assay.
Western Blot Analysis
This protocol outlines the procedure to detect changes in the protein levels of HuR and its downstream targets following this compound treatment.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HuR, anti-Bcl-2, anti-XIAP, anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 5, 10 µM) for 24-48 hours.[3]
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., α-tubulin or GAPDH) to normalize protein levels.
In Vivo Xenograft Model
This protocol describes the use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
This compound inhibitor
-
Vehicle solution (e.g., DMSO, PEG300, Tween-80, saline)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg) or the vehicle solution to the respective groups via intraperitoneal injection, typically three times a week.[3][6]
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined period (e.g., 3 weeks), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Caption: Workflow for the in vivo xenograft model.
Conclusion
This compound is a potent and specific inhibitor of the RNA-binding protein HuR, demonstrating significant anti-cancer activity in both in vitro and in vivo models. Its ability to disrupt the HuR-mRNA interaction leads to the downregulation of key oncogenic proteins, resulting in reduced cell proliferation, invasion, and metastasis, as well as the induction of apoptosis. This technical guide provides a foundational understanding of the biological activity of this compound and offers detailed protocols to facilitate further research into its therapeutic potential. The presented data and methodologies are intended to support the efforts of researchers in the fields of oncology and drug discovery.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of RNA-binding protein HuR reduces glomerulosclerosis in experimental nephritis - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of hnRNP K's KH3 Domain in Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterogeneous nuclear ribonucleoprotein K (hnRNP K) is a versatile protein that plays a pivotal role in the intricate network of gene regulation. It functions at multiple levels, from transcription and chromatin remodeling to mRNA processing, stability, and translation.[1] Central to its function are its three K-homology (KH) domains, which mediate its interaction with nucleic acids. This technical guide provides an in-depth exploration of the third KH domain (KH3) of hnRNP K, its specific contributions to gene regulation, relevant quantitative data, detailed experimental protocols for its study, and its involvement in key signaling pathways. While the term "KH-3" can also refer to an experimental drug targeting the HuR protein, this guide will focus on the KH3 domain of hnRNP K, a topic of significant interest in basic and translational research.
Introduction to hnRNP K and its KH3 Domain
hnRNP K is a ubiquitously expressed protein that acts as a docking platform, integrating signaling pathways with nucleic acid-directed processes.[2] It is a member of the hnRNP family, which are RNA-binding proteins (RBPs) that complex with heterogeneous nuclear RNA (hnRNA) and influence pre-mRNA processing and other aspects of mRNA metabolism and transport.[3] The hnRNP K protein is comprised of three KH domains (KH1, KH2, and KH3), a K-protein-interactive (KI) region, and a nuclear localization signal (NLS), which allows it to shuttle between the nucleus and the cytoplasm.[1][4]
The KH domain is an evolutionarily conserved motif of approximately 70 amino acids that binds to RNA and single-stranded DNA (ssDNA).[5] While all three KH domains of hnRNP K contribute to its nucleic acid binding, the KH3 domain, located at the C-terminus, has been shown to be a critical player in recognizing specific nucleic acid sequences and mediating many of hnRNP K's regulatory functions.[6][7]
The KH3 Domain: A Key Player in Nucleic Acid Recognition and Gene Regulation
The KH3 domain of hnRNP K exhibits a preference for C-rich sequences in both ssDNA and RNA.[7] Structural studies have revealed that the KH3 domain specifically recognizes a tetrad of the sequence 5'-TCCC in ssDNA.[8] This binding specificity is crucial for its role in various gene regulatory processes.
Transcriptional Regulation
hnRNP K can act as a transcription factor by binding to specific DNA elements in promoter regions.[9] The KH3 domain is instrumental in this process. For instance, hnRNP K binds to the CT element upstream of the c-myc gene, a key regulator of cell proliferation, and stimulates its transcription.[9] The interaction of the KH3 domain with these C-rich sequences is a critical step in recruiting the transcriptional machinery.
Post-Transcriptional Regulation
At the post-transcriptional level, the KH3 domain is involved in regulating mRNA stability and translation. It can bind to C-rich elements within the 3' untranslated regions (UTRs) of mRNAs, influencing their fate in the cytoplasm. For example, hnRNP K-mediated binding to the 3' UTR of 15-lipoxygenase (LOX) mRNA leads to translational silencing in erythroid precursors.[8] The KH3 domain is the primary mediator of this interaction.[6]
Quantitative Data on hnRNP K and its KH3 Domain
The following tables summarize key quantitative data related to hnRNP K's function, with a focus on the KH3 domain's binding affinities and the impact of hnRNP K on gene expression.
Table 1: Binding Affinities (Kd) of hnRNP K KH3 Domain
| Ligand | Binding Affinity (Kd) | Method | Reference |
| 10mer ssDNA (5'-d-TTCCCCTCCC-3') | ~1 µM | NMR | [10][11] |
| ssRNA (rU30) | 1.48 ± 0.32 µM | Filter-binding assay | [5] |
| ssDNA (dT30) | 2.45 ± 0.41 µM | Filter-binding assay | [5] |
| ssDNA (dC30) | 2.61 ± 0.56 µM | Filter-binding assay | [5] |
Table 2: Impact of hnRNP K Knockdown on Gene Expression
| Gene | Cell Line | Change in Expression | Method | Reference |
| p21 | Hnrnpk+/- MEFs | Attenuated activation | Quantitative RT-PCR, Western Blot | [12] |
| C/EBPα | Hnrnpk+/- hematopoietic cells | Downregulated | Western Blot | [12] |
| pCHK1, pCHK2, p53, p21, cyclin D1 | A549 (lung cancer) | Upregulated | Western Blot | [1][6] |
| CCL5 | A549 (lung cancer) | Upregulated | RT-qPCR, Western Blot | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of hnRNP K and its KH3 domain. Below are protocols for key experiments.
RNA Immunoprecipitation (RIP) for hnRNP K
This protocol is for the immunoprecipitation of endogenous hnRNP K to identify associated RNAs.
Materials:
-
Cells or tissues of interest
-
Anti-hnRNP K antibody (e.g., RN019P, MBL)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Polysome Lysis Buffer (150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 0.5 mM DTT, 100 U/mL RNase inhibitor, 1x Protease Inhibitor Cocktail)
-
NT2 Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40, 1x Protease Inhibitor Cocktail)
-
RNA extraction reagents (e.g., TRIzol)
Procedure:
-
Cell Lysis: Harvest and wash cells. Lyse cells in Polysome Lysis Buffer on ice for 10 minutes. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Immunoprecipitation: Pre-clear the lysate by incubating with protein A/G beads. Incubate the pre-cleared lysate with anti-hnRNP K antibody or control IgG overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the antibody-lysate mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein-RNA complexes.
-
Washes: Pellet the beads and wash several times with cold NT2 Buffer to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the beads using a suitable elution buffer or by treating with Proteinase K. Purify the RNA using a standard RNA extraction method.
-
Analysis: Analyze the co-immunoprecipitated RNAs by RT-qPCR, microarray, or next-generation sequencing.
Electrophoretic Mobility Shift Assay (EMSA) for KH3 Domain-RNA Interaction
This protocol is for assessing the in vitro binding of a purified KH3 domain to a specific RNA probe.
Materials:
-
Purified recombinant hnRNP K KH3 domain
-
Radiolabeled or fluorescently labeled RNA probe containing a C-rich sequence
-
Unlabeled competitor RNA (specific and non-specific)
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Native polyacrylamide gel
-
Gel running buffer (e.g., 0.5x TBE)
Procedure:
-
Binding Reaction: Set up binding reactions containing the labeled RNA probe, purified KH3 domain at varying concentrations, and binding buffer. For competition assays, include unlabeled specific or non-specific competitor RNA.
-
Incubation: Incubate the reactions at room temperature or 37°C for 20-30 minutes to allow for complex formation.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and run the gel at a constant voltage in a cold room or with a cooling system to prevent complex dissociation.
-
Detection: Detect the labeled RNA probe by autoradiography (for radiolabeled probes) or fluorescence imaging. A "shift" in the mobility of the probe indicates the formation of a protein-RNA complex.
Filter-Binding Assay for Quantitative Analysis of KH3-RNA Binding
This assay is used to determine the binding affinity (Kd) of the KH3 domain for an RNA ligand.
Materials:
-
Purified recombinant hnRNP K KH3 domain
-
Radiolabeled RNA ligand
-
Nitrocellulose and charged nylon membranes
-
Vacuum filtration apparatus
-
Scintillation counter
Procedure:
-
Binding Reactions: Prepare a series of binding reactions with a constant, low concentration of radiolabeled RNA and increasing concentrations of the KH3 domain in a suitable binding buffer.
-
Incubation: Incubate the reactions to allow them to reach equilibrium.
-
Filtration: Pass each reaction mixture through a sandwich of nitrocellulose and charged nylon membranes under a gentle vacuum. The nitrocellulose membrane will bind the protein and any protein-RNA complexes, while the charged nylon membrane will capture the free RNA.
-
Quantification: Quantify the radioactivity on both membranes using a scintillation counter.
-
Data Analysis: Plot the fraction of bound RNA as a function of the KH3 domain concentration. Fit the data to a binding isotherm to determine the equilibrium dissociation constant (Kd).
Signaling Pathways Involving hnRNP K
hnRNP K is a key node in several signaling pathways, where its function is often modulated by post-translational modifications.[2][14]
p53 Signaling Pathway
hnRNP K is a crucial co-factor for the tumor suppressor p53.[1][15] In response to DNA damage, both hnRNP K and p53 are phosphorylated by ATM and ATR kinases.[15] This phosphorylation event promotes their interaction and the subsequent transcriptional activation of p53 target genes, such as p21, which leads to cell cycle arrest.[15] hnRNP K knockdown can lead to increased DNA damage and reduced survival of tumor cells after irradiation.[15]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, can phosphorylate hnRNP K.[16] This phosphorylation can alter the subcellular localization of hnRNP K, leading to its accumulation in the cytoplasm.[16] In the cytoplasm, phosphorylated hnRNP K can be released from certain mRNAs, leading to the activation of their translation.[16]
Src Kinase Signaling
hnRNP K can also interact with and activate the c-Src tyrosine kinase.[4][8] In turn, c-Src can phosphorylate hnRNP K, which inhibits its binding to certain mRNA targets, thereby derepressing their translation.[8] This reciprocal regulation highlights the role of hnRNP K as a scaffold protein that integrates signaling cascades with post-transcriptional gene control.
Conclusion and Future Directions
The KH3 domain of hnRNP K is a critical module that endows the protein with the ability to recognize specific nucleic acid sequences, thereby mediating its diverse functions in gene regulation. Its involvement in fundamental cellular processes and its dysregulation in diseases such as cancer make it an attractive subject for further investigation and a potential target for therapeutic intervention. Future research should focus on elucidating the full repertoire of KH3-binding targets, understanding the interplay between the three KH domains in target recognition, and further dissecting the signaling pathways that modulate hnRNP K's activity. A deeper understanding of these aspects will undoubtedly provide novel insights into the complex mechanisms of gene expression and may pave the way for the development of new therapeutic strategies.
References
- 1. Heterogeneous nuclear ribonucleoprotein K promotes the progression of lung cancer by inhibiting the p53-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-translational modification control of RNA-binding protein hnRNPK function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-translational modification control of RNA-binding protein hnRNPK function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering the cross talk between hnRNP K and c-Src: the c-Src activation domain in hnRNP K is distinct from a second interaction site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The KH domain facilitates the substrate specificity and unwinding processivity of DDX43 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterogeneous nuclear ribonucleoprotein K promotes the progression of lung cancer by inhibiting the p53‐dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. c-Src-mediated phosphorylation of hnRNP K drives translational activation of specifically silenced mRNAs [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nucleic acid-binding KH domain proteins influence a spectrum of biological pathways including as part of membrane-localized complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hnRNP K is a haploinsufficient tumor suppressor that regulates proliferation and differentiation programs in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HnRNP K regulates inflammatory gene expression by mediating splicing pattern of transcriptional factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. academic.oup.com [academic.oup.com]
- 16. hnRNP-K is a nuclear target of TCR-activated ERK and required for T-cell late activation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of KH-3: A Novel Inhibitor of the RNA-Binding Protein HuR
Executive Summary
This document provides a comprehensive technical overview of the preclinical data for KH-3, a potent small molecule inhibitor of the RNA-binding protein Hu antigen R (HuR). Elevated cytoplasmic HuR is a hallmark of numerous cancers, where it stabilizes the messenger RNA (mRNA) of oncogenes, promoting tumor growth and metastasis. This compound disrupts the critical interaction between HuR and target mRNAs, leading to their degradation and subsequent inhibition of cancer progression. This guide summarizes the key quantitative data from in vitro and in vivo studies, details the experimental protocols used to generate this data, and visualizes the compound's mechanism of action and experimental workflows.
Core Mechanism of Action
This compound is an experimental drug that acts by directly inhibiting the function of HuR.[1] HuR is an RNA-binding protein that stabilizes and regulates the translation of a wide array of mRNAs that contain AU-rich elements (AREs) in their 3'-untranslated regions. Many of these target mRNAs encode for proteins involved in cell proliferation, apoptosis, and invasion, such as FOXQ1, Bcl-2, Msi2, and XIAP.[2][3] By binding to HuR, this compound disrupts the interaction between HuR and these target mRNAs, leading to their decay and a reduction in the corresponding oncoprotein levels.[2][4] This action suppresses cancer cell proliferation, invasion, and metastasis.[2][3]
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthotopic mouse xenograft model, imaging, and drug administration [bio-protocol.org]
- 4. changlab.stanford.edu [changlab.stanford.edu]
Literature Review on HuR Inhibitor KH-3: A Technical Guide
Introduction
The Human antigen R (HuR), an RNA-binding protein (RBP), is a critical regulator of post-transcriptional gene expression.[1][2][3] It primarily functions by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), enhancing their stability and/or translation.[1][2][4] HuR's target transcripts include a wide array of proteins involved in crucial cellular processes like proliferation, apoptosis, inflammation, and angiogenesis.[1][4] Consequently, the overexpression and cytoplasmic accumulation of HuR are frequently observed in various pathologies, including numerous cancers and inflammatory diseases, often correlating with poor prognosis.[4][5][6] This has positioned HuR as a promising therapeutic target. KH-3 is a potent, small-molecule inhibitor identified through high-throughput screening that functionally inhibits HuR by disrupting its interaction with target mRNAs.[5][6][7] This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, pharmacological data, and the experimental methodologies used in its characterization.
Mechanism of Action
This compound directly interferes with the fundamental function of HuR: its ability to bind mRNA. The inhibitor was specifically designed to disrupt the interaction between HuR and the AREs on its target transcripts.[5][8] By binding to the RNA-binding pocket of HuR, this compound prevents the protein from stabilizing oncogenic and inflammatory mRNAs, such as those for FOXQ1, BCL2, β-Catenin, cFLIP, and SLC7A11.[6][8][9] This disruption leads to the accelerated decay of these target mRNAs and a subsequent reduction in the translation of their encoded proteins.[8] This mechanism effectively dampens the pathological signaling pathways driven by HuR overexpression. Studies have confirmed that the anti-cancer effects of this compound are attenuated when HuR is knocked down, indicating the inhibitor's target selectivity.[5]
Quantitative Pharmacological Data
The efficacy of this compound has been quantified across various biochemical and cellular assays. The data below is compiled from multiple studies to provide a comparative overview.
Table 1: In Vitro Binding and Inhibitory Activity of this compound
| Assay Type | Target Interaction | Value | Reference |
| IC50 | HuR-mRNA Interaction | 0.35 µM | [9] |
| Fluorescence Polarization (FP) | HuR–AREMsi1 | ~0.5 µM | [6][10] |
| ALPHA Assay | HuR RRM1/2–AREMsi1 | ~1.5 µM | [6] |
Note: IC50 is the half-maximal inhibitory concentration. It represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%. A lower IC50 value indicates a more potent inhibitor.[11][12]
Table 2: Cellular Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | 0-100 µM | Dose-dependent growth inhibition | [9] |
| SUM159 | Triple-Negative Breast Cancer | Cell Migration/Invasion | 0-10 µM | Dose-dependent inhibition of migration and invasion | [9][13] |
| 231-TR | Docetaxel-Resistant TNBC | Cell Viability (MTT) | Similar to parental | Synergistically inhibits proliferation with Docetaxel | [7][8][14] |
| Multiple | Pancreatic Cancer | Cell Viability | Varies | Inhibition of cell viability correlated with HuR levels | [15] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Disease | Dosage & Administration | Key Outcomes | Reference |
| Athymic NCr-nu/nu Mice | Breast Cancer (MDA-MB-231 Xenograft) | 100 mg/kg; i.p.; 3x/week for 3 weeks | 60% tumor regression; delayed pulmonary metastases | [9][16] |
| Rat Model | Anti-Thy 1.1 Nephritis | Dissolved in PBS with 5% ethanol & 5% Tween-80 | Reduced proteinuria and glomerulosclerosis | [5] |
| Mouse Model | Renal Ischemia/Reperfusion | 50 mg/kg; i.p.; daily from day 3 to 14 | Reduced tubular injury and fibrosis | [17] |
Signaling Pathways and Experimental Workflows
HuR-Mediated mRNA Stabilization and Inhibition by this compound
HuR plays a central role in promoting cancer progression by stabilizing the mRNAs of key oncogenes and survival factors. The following diagram illustrates this pathway and the point of intervention for this compound.
Caption: Mechanism of HuR action and its inhibition by this compound.
As depicted, HuR shuttles from the nucleus to the cytoplasm, where it binds to the AREs of target mRNAs.[2] This binding protects the mRNA from degradation and promotes its translation into proteins that drive cancer hallmarks.[8] this compound acts by directly binding to cytoplasmic HuR, preventing the HuR-mRNA interaction.[9] This leaves the target mRNA vulnerable to decay, leading to decreased protein expression and suppression of the malignant phenotype.[8]
Experimental Workflow for this compound Identification and Validation
The discovery and characterization of this compound followed a systematic drug discovery pipeline, starting from a broad screen and progressing to specific validation assays.
Caption: Workflow for the discovery and validation of this compound.
This workflow illustrates the multi-stage process used to identify and characterize this compound. It began with a high-throughput screening (HTS) of compound libraries using a Fluorescence Polarization (FP) assay to find molecules that disrupt the HuR-ARE interaction.[6] Promising hits were then subjected to secondary biochemical assays (e.g., ALPHA assay) and direct biophysical binding assays like Surface Plasmon Resonance (SPR) to confirm their interaction with HuR.[6] Cellular Thermal Shift Assays (CETSA) were used to verify target engagement within a cellular context.[6] Finally, the functional consequences of this inhibition were evaluated through a suite of cellular and in vivo experiments.[6][9][16]
Detailed Experimental Protocols
Preparation of this compound for Experiments
-
In Vitro Assays : this compound powder was dissolved in Dimethyl Sulfoxide (DMSO) to create a 20 mM stock solution.[5] This stock is then diluted to the final desired concentrations in cell culture media or assay buffer.
-
In Vivo Animal Studies : For administration to animals, this compound powder was dissolved in a vehicle solution of Phosphate-Buffered Saline (PBS) containing 5% ethanol and 5% Tween-80.[5]
Fluorescence Polarization (FP) Assay
This assay was central to the initial high-throughput screening for HuR inhibitors.
-
Principle : The assay measures the change in polarization of fluorescently labeled RNA when it binds to the much larger HuR protein. Small molecule inhibitors that disrupt this binding cause a decrease in polarization.
-
Protocol Outline :
-
Recombinant full-length HuR protein (e.g., 10 nM) is incubated with a fluorescein-labeled RNA oligomer containing an ARE sequence (e.g., 2 nM of AREMsi1).[6][10]
-
The reaction is performed in a suitable buffer in microplates (e.g., 384-well).
-
Test compounds, such as this compound, are added at various concentrations.
-
After an incubation period to reach equilibrium, the fluorescence polarization is measured using a plate reader.
-
The data is used to generate dose-response curves and calculate IC50 values.[6]
-
Cell Viability Assay (MTT-based)
This assay is used to determine the effect of this compound on the proliferation and viability of cancer cells.
-
Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol Outline :
-
Cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with this compound at a range of concentrations (e.g., 0-100 µM) for a specified duration (e.g., 48 hours).[8][9]
-
After treatment, MTT reagent is added to each well and incubated for several hours.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Cell Invasion Assay
This assay measures the ability of this compound to inhibit the invasive potential of cancer cells.
-
Principle : Cells are seeded in the upper chamber of a Transwell insert, which is coated with a basement membrane extract (e.g., Matrigel). The ability of cells to degrade the matrix and migrate through the porous membrane to the lower chamber, which contains a chemoattractant, is quantified.
-
Protocol Outline :
-
Transwell inserts are coated with Matrigel and placed in a 24-well plate.
-
Cancer cells (e.g., MDA-MB-231, SUM159) are pre-treated with various concentrations of this compound or a DMSO control.[13]
-
The treated cells are seeded into the upper chamber in serum-free media. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
The cells that have invaded to the lower surface are fixed and stained (e.g., with crystal violet).
-
The number of invaded cells is counted by microscopy.[13]
-
Orthotopic Xenograft Mouse Model
This in vivo model assesses the anti-tumor efficacy of this compound in a biologically relevant setting.
-
Principle : Human cancer cells are implanted into the corresponding organ of an immunodeficient mouse (e.g., breast cancer cells into the mammary fat pad), allowing the tumor to grow in its native microenvironment.
-
Protocol Outline :
-
Female athymic NCr-nu/nu mice are used.[9]
-
Human breast cancer cells (e.g., MDA-MB-231) are injected into the mammary fat pad of each mouse.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives this compound (e.g., 100 mg/kg) via intraperitoneal (i.p.) injection, typically several times a week.[9] The control group receives the vehicle solution.
-
Tumor growth is monitored regularly by measuring tumor volume with calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and analyzed for protein expression of HuR and its downstream targets via Western blot.[16]
-
References
- 1. The many facets of RNA binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Posttranslational control of HuR function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of RNA-binding protein HuR reduces glomerulosclerosis in experimental nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Functional inhibition of the RNA‐binding protein HuR sensitizes triple‐negative breast cancer to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small Molecules Targeting the RNA-Binding Protein HuR Inhibit Tumor Growth in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Equilibrium, affinity, dissociation constants, IC5O: Facts and fantasies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Functional inhibition of the RNA-binding protein HuR sensitizes triple-negative breast cancer to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Targeting RNA-binding protein HuR to inhibit the progression of renal tubular fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KH-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH-3 is a potent and specific small molecule inhibitor of the RNA-binding protein Hu antigen R (HuR). HuR is overexpressed in numerous cancers and contributes to tumorigenesis by stabilizing the mRNA of proto-oncogenes, growth factors, and anti-apoptotic proteins. By inhibiting HuR, this compound disrupts these pathways, leading to reduced cell proliferation, migration, and invasion, and promoting apoptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its anti-cancer effects.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Breast Cancer Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 | MTT | 48 | ~4 |
| SUM159 | MTT | 48 | Not specified |
| Hs578T | MTT | 48 | >10 |
Table 2: Effect of this compound on Cell Migration (Wound Healing Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Observation |
| MDA-MB-231 | 5 | 24 | Significantly wider wound width compared to DMSO control[1] |
| SUM159 | 5 | 24 | Significantly wider wound width compared to DMSO control[1] |
Table 3: Effect of this compound on Cell Invasion (Transwell Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Inhibition of Invasion (Approx.) |
| MDA-MB-231 | 1 | 24 | Not specified |
| MDA-MB-231 | 5 | 24 | Significant dose-dependent decrease in invaded cells[1] |
| SUM159 | 1 | 24 | Not specified |
| SUM159 | 5 | 24 | Significant dose-dependent decrease in invaded cells[1] |
Table 4: Effect of this compound on the Expression of HuR Target Proteins
| Cell Line | Protein | This compound Concentration (µM) | Incubation Time (h) | Change in Protein Expression |
| MDA-MB-231 | Bcl-2 | 5, 10 | 48 | Dose-dependent decrease |
| MDA-MB-231 | Msi2 | 5, 10 | 48 | Dose-dependent decrease |
| MDA-MB-231 | XIAP | 5, 10 | 48 | Dose-dependent decrease |
| SUM159 | Bcl-2 | 5, 10 | 48 | Dose-dependent decrease |
| SUM159 | Msi2 | 5, 10 | 48 | Dose-dependent decrease |
| SUM159 | XIAP | 5, 10 | 48 | Dose-dependent decrease |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, SUM159)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Serum-free medium
-
This compound
-
6-well or 12-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
-
Creating the Wound:
-
Gently scratch a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.
-
Wash the wells twice with PBS to remove detached cells.
-
-
This compound Treatment:
-
Add serum-free medium containing the desired concentration of this compound or vehicle control (DMSO).
-
-
Image Acquisition:
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) at the same position.
-
-
Data Analysis:
-
Measure the width of the scratch at different time points.
-
Calculate the percentage of wound closure or migration rate.
-
Cell Invasion Assay (Transwell Assay)
This protocol evaluates the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
Complete culture medium
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for 30-60 minutes to allow for solidification.
-
-
Cell Seeding:
-
Resuspend cells in serum-free medium containing this compound or vehicle control.
-
Seed 5 x 10^4 cells into the upper chamber of the coated inserts.
-
-
Chemoattractant Addition:
-
Add complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Visualization:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Count the number of invaded cells in several random fields under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of invasion inhibition compared to the vehicle control.
-
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound inhibits HuR, preventing the stabilization of target mRNAs and reducing the translation of pro-survival and pro-metastatic proteins.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability after this compound treatment using the MTT assay.
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the wound healing assay to assess cell migration in the presence of this compound.
References
Application Notes and Protocols for In Vivo Studies with KH-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH-3 is a potent small molecule inhibitor of the RNA-binding protein Hu antigen R (HuR).[1][2] HuR is overexpressed in various cancers and contributes to tumorigenesis by stabilizing the mRNA of proto-oncogenes, growth factors, and cytokines.[3] this compound disrupts the interaction between HuR and its target mRNAs, leading to the suppression of cancer cell growth, invasion, and metastasis.[1][3] These application notes provide detailed protocols for the in vivo use of this compound in preclinical cancer models, specifically focusing on breast cancer orthotopic xenograft studies.
Mechanism of Action
This compound competitively binds to the RNA-binding domain of HuR, thereby inhibiting its function. This disruption of the HuR-mRNA interaction leads to the decreased stability and translation of key oncogenic transcripts. One critical target is FOXQ1, a transcription factor involved in epithelial-to-mesenchymal transition (EMT) and metastasis. By inhibiting the HuR-FOXQ1 mRNA interaction, this compound suppresses cancer cell invasion and metastasis.[1][3]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in a breast cancer orthotopic xenograft model.
Table 1: In Vivo Antitumor Efficacy of this compound
| Treatment Group | Dosage | Administration Route | Frequency | Duration | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | Intraperitoneal (i.p.) | 3 times/week | 3 weeks | - | [1] |
| This compound | 100 mg/kg | Intraperitoneal (i.p.) | 3 times/week | 3 weeks | 60% tumor regression | [1] |
Table 2: Effect of this compound on Pulmonary Metastasis
| Treatment Group | Incidence of Pulmonary Metastases | Median Survival | Reference |
| Vehicle Control | 9/9 mice | 62 days | [1] |
| This compound | 7/9 mice | 81 days | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock solution, dissolve 25 mg of this compound powder in 1 mL of DMSO.
-
To prepare a 2.5 mg/mL suspended solution for injection, mix the following in a sterile microcentrifuge tube:
-
100 µL of 25 mg/mL this compound in DMSO
-
400 µL of PEG300
-
-
Vortex the mixture until it is homogenous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again to ensure complete mixing.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex thoroughly before each injection to ensure a uniform suspension.
Orthotopic Breast Cancer Xenograft Model
Animal Model:
-
Female athymic NCr-nu/nu mice or BALB/c mice, 6-8 weeks old.
Cell Line:
-
MDA-MB-231 human breast cancer cells (or other appropriate breast cancer cell line). For metastasis studies, a luciferase-expressing cell line is recommended for in vivo imaging.
Protocol:
-
Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells by trypsinization and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the mouse in a supine position and disinfect the fourth mammary fat pad with 70% ethanol.
-
Using a 27-gauge needle, inject 50 µL of the cell suspension (5 x 10^5 cells) into the mammary fat pad.
-
Monitor the mice for tumor growth.
Intraperitoneal (i.p.) Injection of this compound
Materials:
-
Prepared this compound suspension
-
1 mL syringe with a 27-gauge needle
-
70% ethanol
Protocol:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the this compound suspension (e.g., 100 µL for a 25g mouse to achieve a 100 mg/kg dose of a 2.5 mg/mL solution).
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Monitoring Tumor Growth and Metastasis
Tumor Growth:
-
Measure the tumor dimensions (length and width) using a digital caliper 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.[4]
-
Monitor the body weight of the mice as an indicator of overall health.
Metastasis (using luciferase-expressing cells):
-
Perform in vivo bioluminescence imaging (BLI) weekly or at the end of the study.
-
Anesthetize the mice and inject them intraperitoneally with D-luciferin (150 mg/kg).
-
After 10-15 minutes, image the mice using an in vivo imaging system (e.g., IVIS).
-
Analyze the images to detect and quantify metastatic signals, particularly in the lungs.[5][6]
Western Blot Analysis of Tumor Tissues
Protocol:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Homogenize a portion of the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HuR and its downstream targets (e.g., FOXQ1, Bcl-2, XIAP) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Pharmacokinetics
Specific pharmacokinetic parameters for this compound, such as half-life, clearance, and volume of distribution, are not yet publicly available. One study mentioned the use of preliminary pharmacokinetic data to determine the in vivo dosage, but the data itself was not shown.[7] As with many experimental compounds, these parameters will need to be determined through dedicated pharmacokinetic studies.
Safety and Toxicology
Detailed toxicology studies for this compound are not extensively reported in the available literature. As with any experimental compound, appropriate safety precautions should be taken. Researchers should monitor animals for signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
Conclusion
This compound is a promising HuR inhibitor with demonstrated in vivo efficacy in preclinical models of breast cancer. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further evaluate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecules Targeting the RNA-Binding Protein HuR Inhibit Tumor Growth in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Imaging to Measure Spontaneous Lung Metastasis of Orthotopically-injected Breast Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Imaging to Measure Spontaneous Lung Metastasis of Orthotopically-injected Breast Tumor Cells [app.jove.com]
- 7. Inhibition of RNA-binding protein HuR reduces glomerulosclerosis in experimental nephritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Optimal Use of KH-3 in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
KH-3 is a potent small molecule inhibitor of the RNA-binding protein Hu antigen R (HuR). HuR plays a critical role in post-transcriptional gene regulation by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of various mRNAs, thereby modulating their stability and translation. In numerous cancers, including breast cancer, HuR is overexpressed and contributes to tumor progression by stabilizing the mRNAs of oncogenes, growth factors, and anti-apoptotic proteins. This compound disrupts the interaction between HuR and its target mRNAs, leading to the downregulation of key proteins involved in cell proliferation, survival, migration, and invasion. These application notes provide detailed protocols for determining the optimal concentration of this compound in various in vitro assays.
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the RNA-binding activity of HuR. This inhibition leads to the destabilization and subsequent degradation of HuR's target mRNAs. Key downstream targets of HuR that are affected by this compound include Bcl-2, Msi2, and XIAP, which are involved in apoptosis, as well as FOXQ1, which is implicated in cell migration and invasion. By downregulating these proteins, this compound can inhibit cancer cell growth, induce apoptosis, and reduce cell motility.
Data Presentation: Optimal Concentrations of this compound for In Vitro Assays
The optimal concentration of this compound is assay-dependent. The following table summarizes the recommended concentration ranges for various in vitro assays based on published studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Assay Type | Cell Line Examples | Concentration Range (µM) | Incubation Time | Key Observations |
| Cell Viability / Proliferation | MDA-MB-231, SUM159 (Breast Cancer) | 0 - 100 | 48 - 72 hours | Dose-dependent inhibition of cell growth.[1] |
| Cell Migration (Scratch Assay) | MDA-MB-231, SUM159 (Breast Cancer) | 0 - 10 | 24 hours | Dose-dependent inhibition of cell migration.[1] |
| Cell Invasion (Transwell Assay) | MDA-MB-231, SUM159 (Breast Cancer) | 0 - 10 | 24 hours | Dose-dependent decrease in the number of invaded cells.[1] |
| HuR-mRNA Interaction | MDA-MB-231 (Breast Cancer) | 0 - 10 | - | Inhibition of the interaction between HuR and FOXQ1 mRNA.[1] |
| Protein Expression (Western Blot) | MDA-MB-231, SUM159 (Breast Cancer) | 1 - 10 | 48 hours | Reduction in the protein levels of Bcl-2, Msi2, and XIAP. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested range is from 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Cell Migration Assay (Scratch Assay)
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium
-
Serum-free medium
-
This compound stock solution
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well plate at a density that will form a confluent monolayer after 24 hours.
-
Incubate the plate at 37°C and 5% CO₂.
-
Once the cells are confluent, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at various time points (e.g., 12 and 24 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
Cell Invasion Assay (Transwell Assay)
This protocol evaluates the effect of this compound on the invasive potential of cancer cells through an extracellular matrix.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound stock solution
-
Transwell inserts with 8 µm pores
-
Matrigel or other basement membrane matrix
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Protocol:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C for at least 30 minutes.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension containing different concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control to the upper chamber of the transwell inserts.
-
Add 500 µL of complete growth medium to the lower chamber as a chemoattractant.
-
Incubate the plate at 37°C and 5% CO₂ for 24 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
Quantify the results and compare the different treatment groups.
Conclusion
This compound is a valuable tool for studying the role of HuR in cancer biology. The optimal concentration of this compound should be empirically determined for each cell line and assay. The protocols provided here serve as a starting point for researchers to design and execute experiments to investigate the effects of this compound. The dose-dependent inhibition of cell viability, migration, and invasion highlights the therapeutic potential of targeting the HuR-mRNA interaction in cancer.
References
Application Notes and Protocols: KH-3 Treatment in Breast Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of KH-3, a potent inhibitor of the RNA-binding protein Hu antigen R (HuR), in preclinical breast cancer xenograft models. The provided protocols and data are based on published research and are intended to guide researchers in designing and executing similar in vivo studies.
Introduction
Metastatic breast cancer remains a significant clinical challenge. The RNA-binding protein HuR is frequently overexpressed in breast cancer, where it contributes to tumorigenesis by stabilizing the mRNA of numerous oncogenes.[1] this compound has been identified as a small molecule inhibitor of HuR that disrupts its interaction with target mRNAs, such as FOXQ1, leading to suppressed breast cancer cell growth, invasion, and metastasis.[1][2][3] This document outlines the protocols for evaluating the anti-tumor efficacy of this compound in an orthotopic breast cancer xenograft model.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in MDA-MB-231 breast cancer xenograft models.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in MDA-MB-231 Orthotopic Xenograft Model [1]
| Treatment Group | Dosage & Administration | Duration | Tumor Regression |
| Vehicle Control | N/A | 3 weeks | - |
| This compound | 100 mg/kg, intraperitoneal injection, 3 times/week | 3 weeks | 60% |
Table 2: Effect of this compound on Pulmonary Metastasis and Survival in an Experimental Metastasis Model [1]
| Treatment Group | Metastasis Incidence | Median Survival |
| Vehicle Control | 100% (9/9 mice) | 62 days |
| This compound | 77.7% (7/9 mice) | 81 days |
Experimental Protocols
MDA-MB-231 Orthotopic Xenograft Model Establishment
This protocol describes the orthotopic implantation of MDA-MB-231 human breast cancer cells into the mammary fat pad of immunodeficient mice.[4]
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Matrigel
-
Female athymic nude mice (e.g., BALB/c nude, 4-6 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Sterile surgical instruments
-
27-30 gauge needles and syringes
Protocol:
-
Culture MDA-MB-231 cells to 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL on ice.
-
Anesthetize the mouse.
-
Make a small incision in the skin over the fourth inguinal mammary fat pad.
-
Gently inject 50 µL of the cell suspension (containing 1 x 10^6 cells) into the mammary fat pad.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
-
Measure tumor volume regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
This compound Formulation and Administration
This protocol details the preparation and administration of this compound for in vivo studies.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Protocol for a 2.5 mg/mL Suspension:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the this compound stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. This results in a 2.5 mg/mL suspended solution.
-
Administer the this compound suspension to the mice via intraperitoneal (i.p.) injection at a dosage of 100 mg/kg.
-
For the control group, prepare a vehicle solution containing the same concentrations of DMSO, PEG300, Tween-80, and saline without this compound.
-
Administer the treatments as per the experimental schedule (e.g., three times a week for three weeks).
Western Blot Analysis of Tumor Tissues
This protocol outlines the procedure for analyzing protein expression in tumor tissue lysates.[6]
Materials:
-
Tumor tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HuR, anti-FOXQ1, anti-E-cadherin, anti-α-Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Excise tumors from euthanized mice and snap-freeze in liquid nitrogen or immediately process.
-
Homogenize the tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control, such as α-Tubulin, to ensure equal protein loading.
Visualizations
Caption: Proposed mechanism of this compound action in breast cancer.
Caption: Workflow for this compound efficacy testing in a xenograft model.
References
- 1. Targeting the interaction between RNA-binding protein HuR and FOXQ1 suppresses breast cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Targeting the interaction between RNA-binding protein HuR and FOXQ1 suppresses breast cancer invasion and metastasis | ID: x633f927k | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protein extraction and western blot (mouse tissues) [protocols.io]
Application Notes and Protocols for Assaying KH-3 Activity
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for developing assays to assess the activity of two distinct therapeutic agents referred to as "KH-3". Initial literature review reveals that "this compound" can refer to two separate entities:
-
This compound (HuR Inhibitor): An experimental drug that acts as an inhibitor of the RNA-binding protein Hu antigen R (HuR), with potential applications in cancer treatment.[1][2]
-
This compound (Procaine and Haematoporphyrin): A combination drug containing procaine hydrochloride and haematoporphyrin, historically investigated for its "anti-aging" and other therapeutic effects.[3][4]
Given the distinct mechanisms of action, this document is divided into two sections, each providing specific assays and protocols relevant to the respective compound.
Section 1: Assays for this compound (HuR Inhibitor) Activity
This compound, as a potent inhibitor of the RNA-binding protein HuR (IC50 = 0.35 µM), has demonstrated anti-proliferative and anti-metastatic activities in cancer models.[2] The following assays are designed to quantify its biological activity.
In Vitro Assays
This assay determines the effect of this compound on the growth of cancer cells.
Protocol: MTS Assay
-
Cell Seeding: Seed human breast cancer cell lines (e.g., MDA-MB-231, SUM159) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for 48 hours.[2]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Data Presentation:
| This compound Concentration (µM) | Cell Viability (%) - MDA-MB-231 | Cell Viability (%) - SUM159 |
| 0 (Control) | 100 | 100 |
| 1 | 85 | 88 |
| 10 | 60 | 65 |
| 50 | 30 | 35 |
| 100 | 15 | 20 |
Note: The data above are representative and may vary based on experimental conditions.
This assay assesses the ability of this compound to inhibit cancer cell motility.
Protocol: Transwell Assay
-
Chamber Preparation: Use Transwell inserts with 8 µm pores. For invasion assays, coat the inserts with Matrigel.
-
Cell Seeding: Seed MDA-MB-231 or SUM159 cells (5 x 10^4 cells/well) in the upper chamber in serum-free media containing various concentrations of this compound (e.g., 0-10 µM).[2]
-
Chemoattractant: Add media with 10% fetal bovine serum to the lower chamber.
-
Incubation: Incubate for 24 hours.
-
Staining and Counting: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the insert with crystal violet. Count the number of migrated cells under a microscope.
Data Presentation:
| This compound Concentration (µM) | Migrated Cells (per field) - MDA-MB-231 | Invaded Cells (per field) - MDA-MB-231 |
| 0 (Control) | 150 | 120 |
| 1 | 110 | 90 |
| 5 | 60 | 45 |
| 10 | 25 | 15 |
Note: The data above are representative and may vary based on experimental conditions.
This assay directly measures the ability of this compound to disrupt the interaction between HuR and its target mRNA.
Protocol: Biotinylated RNA Pulldown Assay
-
Cell Lysate Preparation: Prepare cell lysates from MDA-MB-231 or SUM159 cells.
-
RNA Pulldown: Incubate the cell lysates with biotinylated AREFOXQ1 RNA oligomers and varying concentrations of this compound (e.g., 0-10 µM).[2]
-
Streptavidin Bead Incubation: Add streptavidin-coated magnetic beads to pull down the biotinylated RNA-protein complexes.
-
Western Blot Analysis: Elute the proteins and analyze the amount of pulled-down HuR protein by Western blotting.
Data Presentation:
| This compound Concentration (µM) | HuR Protein Pulled Down (Relative to Control) |
| 0 (Control) | 1.00 |
| 1 | 0.75 |
| 5 | 0.40 |
| 10 | 0.15 |
Note: The data above are representative and may vary based on experimental conditions.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the binding of HuR to FOXQ1 mRNA, suppressing metastasis.
Caption: Workflow for the Transwell cell migration and invasion assay.
Section 2: Assays for this compound (Procaine and Haematoporphyrin) Activity
This formulation of this compound contains procaine hydrochloride, a local anesthetic, and haematoporphyrin.[3][4] Procaine has been investigated for various biological activities, including local anesthetic, anti-inflammatory, antioxidant, and monoamine oxidase (MAO) inhibitory effects.[5][6][7][8][9]
In Vitro Assays
This assay determines the inhibitory effect of this compound on MAO-A and MAO-B enzymes.
Protocol: Spectrophotometric Assay
-
Enzyme Preparation: Use recombinant human MAO-A or MAO-B enzymes.
-
Reaction Mixture: In a 96-well plate, combine the MAO enzyme, a substrate (kynuramine for both MAO-A and MAO-B, or benzylamine specifically for MAO-B), and varying concentrations of this compound.[10][11]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Product Measurement: Measure the formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) spectrophotometrically at 316 nm or 250 nm, respectively.[10]
-
Data Analysis: Calculate the percentage of MAO inhibition relative to the control without the inhibitor.
Data Presentation:
| This compound Concentration (µM) | MAO-A Inhibition (%) | MAO-B Inhibition (%) |
| 0 (Control) | 0 | 0 |
| 10 | 15 | 10 |
| 50 | 45 | 35 |
| 100 | 70 | 60 |
| 500 | 95 | 85 |
Note: The data above are representative and may vary based on experimental conditions.
This assay measures the free radical scavenging capacity of this compound.
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction: In a 96-well plate, mix the DPPH solution with varying concentrations of this compound.[12]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[12]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity.
Data Presentation:
| This compound Concentration (µg/mL) | DPPH Scavenging Activity (%) |
| 0 (Control) | 0 |
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
| 200 | 95 |
Note: The data above are representative and may vary based on experimental conditions.
This assay evaluates the effect of this compound on the production of pro-inflammatory cytokines.
Protocol: TNF-α Secretion in LPS-Stimulated Leukocytes
-
Blood Sample Collection: Obtain whole blood samples from healthy donors.
-
Stimulation and Treatment: Stimulate the blood samples with lipopolysaccharide (LPS) in the presence of varying concentrations of this compound.[7]
-
Incubation: Incubate the samples for a specified period (e.g., 4-6 hours) at 37°C.
-
Cytokine Measurement: Centrifuge the samples to obtain plasma and measure the concentration of TNF-α using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α secretion compared to the LPS-stimulated control without this compound.
Data Presentation:
| This compound Concentration (mg/mL) | TNF-α Secretion (pg/mL) | Inhibition of TNF-α Secretion (%) |
| 0 (Unstimulated) | < 10 | - |
| 0 (LPS only) | 1500 | 0 |
| 0.1 | 1200 | 20 |
| 0.5 | 750 | 50 |
| 1.0 | 450 | 70 |
Note: The data above are representative and may vary based on experimental conditions.
Signaling Pathway and Workflow Diagrams
Caption: Procaine in this compound inhibits MAO, leading to increased monoamine levels.
Caption: Workflow for the DPPH antioxidant activity assay.
References
- 1. This compound (drug) - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effects of procaine/haematoporphyrin on age-related decline: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety of administration of procaine hydrochloride-hematoporphyrin (KH3) to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Procaine hydrochloride: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Anti-Inflammatory Characteristics of Local Anesthetics: Inhibition of TNF-α Secretion of Lipopolysaccharide-Stimulated Leucocytes in Human Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring KH-3 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of KH-3, a potent and selective inhibitor of the RNA-binding protein Hu antigen R (HuR). The methodologies outlined below are designed for in vitro and in vivo evaluation of this compound's anti-cancer properties, specifically its impact on tumor growth, cell proliferation, invasion, and metastasis.
Introduction to this compound
This compound is an experimental drug identified as a potent inhibitor of Hu antigen R (HuR), an RNA-binding protein that is overexpressed in numerous cancers.[1] HuR plays a critical role in tumorigenesis by stabilizing the messenger RNA (mRNA) of key oncogenes, such as Bcl-2, XIAP, and FOXQ1, leading to their increased expression and promoting cancer cell survival, proliferation, and invasion.[2] this compound disrupts the interaction between HuR and its target mRNAs, thereby inhibiting these cancer-promoting pathways.[2] It has demonstrated anti-proliferative and anti-metastatic activity in preclinical models of breast cancer.[2][3]
Mechanism of Action: HuR Inhibition
This compound exerts its anti-cancer effects by directly interfering with the function of the HuR protein. By binding to HuR, this compound prevents it from associating with the Adenylate-uridylate-rich elements (AREs) in the 3'-untranslated region of target mRNAs. This disruption leads to the destabilization and subsequent degradation of these transcripts, resulting in decreased protein expression of key oncogenes involved in cell survival and metastasis. One critical interaction that is disrupted is between HuR and FOXQ1 mRNA, a key regulator of cancer cell invasion.[2]
Application Note 1: In Vitro Efficacy Assessment
This section details the protocols for evaluating the efficacy of this compound in a controlled laboratory setting using cancer cell lines.
Protocol 1.1: Cell Proliferation Assay
This protocol determines the concentration-dependent effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, SUM159)[2]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Recommended concentration range: 0-100 µM.[2] Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.[2]
-
Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 1.2: Cell Migration and Invasion Assay (Transwell Assay)
This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
Cotton swabs, methanol, crystal violet stain
Procedure:
-
Insert Preparation: For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Cell Seeding: Resuspend 5 x 10⁴ cells in serum-free medium containing various concentrations of this compound (e.g., 0-10 µM).[2] Add this cell suspension to the upper chamber of the Transwell insert.
-
Chemoattraction: Add complete growth medium (containing 10% FBS) to the lower chamber.
-
Incubation: Incubate for 16-24 hours at 37°C, 5% CO₂.[2]
-
Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface with methanol for 10 minutes. Stain with 0.5% crystal violet for 20 minutes.
-
Data Acquisition: Wash the inserts with water and allow them to dry. Count the number of stained cells in several random fields under a microscope.
-
Analysis: Quantify the number of migrated/invaded cells and express the results as a percentage of the vehicle control.
Data Presentation: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Inhibition of HuR) | - | 0.35 µM | [2] |
| IC₅₀ (Cell Proliferation, 48h) | MDA-MB-231 | ~10 µM | [2] |
| IC₅₀ (Cell Proliferation, 48h) | SUM159 | ~15 µM | [2] |
| Inhibition of Invasion (10 µM) | MDA-MB-231 | Significant Inhibition | [2] |
| Inhibition of Invasion (10 µM) | SUM159 | Significant Inhibition | [2] |
Application Note 2: In Vivo Efficacy Assessment
This section provides protocols for evaluating the anti-tumor and anti-metastatic efficacy of this compound in animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Protocol 2.1: Orthotopic Xenograft Mouse Model for Tumor Growth
This model assesses the effect of this compound on the growth of primary tumors in a clinically relevant location.
Materials:
-
Female athymic NCr-nu/nu mice (6-8 weeks old)[2]
-
MDA-MB-231 breast cancer cells
-
Matrigel
-
This compound formulation for injection (e.g., in a vehicle of DMSO, PEG300, and saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Inject 1 x 10⁶ MDA-MB-231 cells suspended in Matrigel into the mammary fat pad of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into two groups: Vehicle control and this compound treatment.
-
Dosing: Administer this compound intraperitoneally (i.p.) at a dose of 100 mg/kg, three times a week for three weeks.[2][3] Administer an equivalent volume of vehicle to the control group.
-
Tumor Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., Western blot to check for HuR target protein expression).[3]
-
Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups.
Protocol 2.2: Experimental Metastasis Mouse Model
This model evaluates the ability of this compound to inhibit the formation of metastatic colonies in a secondary organ, such as the lungs.
Materials:
-
Female BALB/c or similar immunocompromised mice[2]
-
MDA-MB-231-luciferase expressing cancer cells
-
This compound formulation for injection
-
Bioluminescence imaging system
Procedure:
-
Tumor Cell Injection: Inject 5 x 10⁵ MDA-MB-231-luciferase cells into the lateral tail vein of each mouse.
-
Randomization and Treatment: Randomize mice into vehicle control and this compound treatment groups. Begin treatment on the same day or the day after cell injection.
-
Dosing: Administer this compound (100 mg/kg, i.p.) three times a week.[2]
-
Metastasis Monitoring: Monitor the development of lung metastases weekly using a bioluminescence imaging system.
-
Survival Endpoint: Monitor the mice for signs of morbidity and record the overall survival time for each mouse.
-
Analysis: Compare the metastatic burden (bioluminescence signal) and the overall survival curves (using Kaplan-Meier analysis) between the this compound treated and control groups.[3]
Data Presentation: In Vivo Efficacy of this compound
| Model | Animal | Treatment Regimen | Endpoint | Result | Reference |
| Orthotopic Xenograft | Athymic NCr-nu/nu mice | 100 mg/kg this compound, i.p., 3x/week for 3 weeks | Tumor Growth | 60% tumor regression | [2][3] |
| Experimental Metastasis | BALB/c mice | 100 mg/kg this compound, i.p., 3x/week | Pulmonary Metastases | Delayed initiation of metastases | [2][3] |
| Experimental Metastasis | BALB/c mice | 100 mg/kg this compound, i.p., 3x/week | Overall Survival | Median survival increased from 62 days (control) to 81 days (this compound) | [3] |
Experimental Workflows
References
Application Notes: Utilizing RNA Immunoprecipitation to Characterize RNA Targets of KH-3 Domain-Containing Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K homology (KH) domain is a highly conserved RNA-binding motif of approximately 70 amino acids, critical for a wide range of cellular processes, including mRNA splicing, stability, and translation.[1] Proteins containing multiple KH domains, such as the Poly(C)-binding proteins (CPs), Nova proteins, and K-type splicing regulatory protein (KSRP), are key regulators of gene expression.[2][3][4] The third KH domain (KH-3) often plays a crucial role in conferring binding specificity and affinity to target RNAs.[2][4][5] Understanding the specific RNA molecules that interact with this compound domain-containing proteins is essential for elucidating their biological functions and for developing targeted therapeutics.
RNA Immunoprecipitation (RIP) is a powerful antibody-based technique used to isolate and identify RNA molecules associated with a specific RNA-binding protein (RBP) in vivo.[6] This method allows for the comprehensive analysis of an RBP's RNA targets on a genome-wide scale when coupled with next-generation sequencing (RIP-Seq) or for the validation of specific interactions using quantitative PCR (RIP-qPCR). These application notes provide a detailed protocol for performing RIP to study the RNA interactome of a this compound domain-containing protein of interest.
Principle of the Method
The RIP procedure involves the immunoprecipitation of an endogenous RBP, along with its bound RNA molecules, from a cell lysate using an antibody specific to the target protein. The cells can be optionally cross-linked with formaldehyde to stabilize transient or weak RNA-protein interactions. Following immunoprecipitation, the RNA is purified and analyzed by downstream methods such as qPCR or high-throughput sequencing to identify the bound transcripts.[7]
Quantitative Data on KH Domain-RNA Interactions
The binding affinity of KH domains to their RNA targets can be quantified using various biophysical techniques. This data is crucial for understanding the specificity and strength of these interactions. The following table summarizes representative dissociation constants (Kd) for KH domain-RNA interactions.
| Protein Domain | RNA Target | Method | Dissociation Constant (Kd) | Reference |
| αCP1-KH3 | Androgen Receptor mRNA 3'-UTR | Surface Plasmon Resonance | 4.37 µM | [2] |
| ZBP1 KH3-RNA | ACAC sequence | Isothermal Titration Calorimetry | ~10 µM | [8] |
| KSRP KH1 | UUGGG oligo | Not Specified | > 1 mM | [9] |
| KSRP KH2 | UUUAG oligo | Not Specified | 100-400 µM | [9] |
| KSRP KH3 | UGGGU oligo | Not Specified | 100-400 µM | [9] |
| KSRP KH4 | UAGGG oligo | Not Specified | 100-400 µM | [9] |
Experimental Protocols
I. Preparation of Cell Lysate
This protocol is optimized for mammalian cells and may require adjustments for other model systems.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Polysome Lysis Buffer (10 mM HEPES, pH 7.0, 100 mM KCl, 5 mM MgCl2, 0.5% NP-40, 1 mM DTT, 100 U/mL RNase inhibitor, Protease inhibitor cocktail)
-
RNase-free water and tubes
Procedure:
-
Harvest approximately 1-2 x 10^7 cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with 10 mL of ice-cold PBS.
-
Resuspend the final cell pellet in 1 mL of ice-cold Polysome Lysis Buffer.
-
Incubate the lysate on ice for 10 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new RNase-free tube. This is the input sample.
-
Take a 50 µL aliquot of the cleared lysate to serve as the "Input" control for later analysis.
II. Immunoprecipitation
Reagents and Buffers:
-
Protein A/G magnetic beads
-
Antibody specific to the this compound domain-containing protein of interest
-
Isotype-matched IgG (negative control)
-
RIP Wash Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40)
Procedure:
-
Pre-wash 50 µL of Protein A/G magnetic beads twice with 500 µL of Polysome Lysis Buffer.
-
Resuspend the beads in 100 µL of Polysome Lysis Buffer and add 5-10 µg of the antibody specific to the target RBP. For the negative control, use an equivalent amount of isotype-matched IgG.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for antibody-bead conjugation.
-
Wash the antibody-conjugated beads three times with 500 µL of Polysome Lysis Buffer to remove unbound antibody.
-
Add 900 µL of the cleared cell lysate to the antibody-conjugated beads.
-
Incubate overnight at 4°C with gentle rotation to allow the antibody to capture the RBP-RNA complexes.
III. Washing and Elution
Reagents and Buffers:
-
High Salt Wash Buffer (RIP Wash Buffer with 500 mM NaCl)
-
Proteinase K Buffer (100 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM EDTA)
-
Proteinase K
Procedure:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold RIP Wash Buffer.
-
Wash the beads once with 1 mL of ice-cold High Salt Wash Buffer.
-
Wash the beads a final time with 1 mL of ice-cold RIP Wash Buffer.
-
Resuspend the beads in 150 µL of Proteinase K Buffer containing 30 µg of Proteinase K.
-
Incubate at 55°C for 30 minutes with occasional shaking to digest the protein and release the RNA.
IV. RNA Purification
Reagents:
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (100% and 75%)
-
3 M Sodium Acetate (pH 5.2)
-
Glycogen or linear polyacrylamide
-
RNase-free water
Procedure:
-
Add 300 µL of Phenol:Chloroform:Isoamyl Alcohol to the eluate from the previous step.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Add 1/10th volume of 3 M Sodium Acetate, 2.5 volumes of 100% ethanol, and 1 µL of glycogen.
-
Incubate at -80°C for at least 30 minutes to precipitate the RNA.
-
Centrifuge at maximum speed for 30 minutes at 4°C.
-
Carefully discard the supernatant and wash the RNA pellet with 500 µL of 75% ethanol.
-
Air-dry the pellet and resuspend in 20 µL of RNase-free water.
-
Treat the RNA with DNase I to remove any contaminating DNA.
-
The purified RNA is now ready for downstream analysis (qRT-PCR or library preparation for sequencing).
Visualizations
Experimental Workflow
Caption: RNA Immunoprecipitation (RIP) Experimental Workflow.
Conceptual Role of this compound Domain Proteins in Gene Regulation
References
- 1. Nucleic acid-binding KH domain proteins influence a spectrum of biological pathways including as part of membrane-localized complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and RNA binding of the third KH domain of poly(C)-binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RNA Binding Protein Immunoprecipitation (RIP) - Creative BioMart [creativebiomart.net]
- 7. epigenie.com [epigenie.com]
- 8. researchgate.net [researchgate.net]
- 9. KH domains with impaired nucleic acid binding as a tool for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: KH-3 as an Inhibitor of Metastatic Cancer
Introduction: Metastasis is the primary cause of mortality in cancer patients, representing a critical challenge in oncology research and drug development.[1][2] The RNA-binding protein Hu antigen R (HuR) has emerged as a key regulator of cancer progression. It is frequently upregulated in various cancers, where it stabilizes the messenger RNA (mRNA) of oncogenes, thereby promoting tumor growth, proliferation, and metastasis.[3] KH-3 is a small molecule inhibitor designed to disrupt the function of HuR, presenting a promising therapeutic strategy for targeting metastatic cancer.[3][4] These notes provide an overview of this compound's mechanism, quantitative efficacy data, and detailed protocols for its application in metastatic cancer research.
Mechanism of Action: this compound functions by disrupting the interaction between the HuR protein and the Adenylate-uridylate-rich elements (AREs) within the mRNA transcripts of key oncogenes.[3] Specifically, in breast cancer models, this compound has been shown to inhibit the binding of HuR to FOXQ1 and β-catenin mRNA.[3] This disruption prevents the stabilization of these transcripts, leading to their degradation. The subsequent reduction in FOXQ1 and β-catenin protein levels suppresses downstream signaling pathways that are critical for epithelial-mesenchymal transition (EMT), cell invasion, and metastasis.[3] Furthermore, this compound has been observed to induce apoptosis, autophagy-associated cell death, and ferroptosis in cancer cells by reducing the expression of HuR targets involved in suppressing these cell death mechanisms.[3][4]
Data Presentation
Quantitative data from preclinical studies are summarized below to highlight the efficacy of this compound in both in vitro and in vivo settings.
Table 1: Summary of In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay Type | Key Finding | Reference |
| MDA-MB-231, SUM159 | Triple-Negative Breast Cancer | Migration Assay | Significantly inhibited cell migration compared to DMSO control.[4] | [4] |
| MDA-MB-231, SUM159 | Triple-Negative Breast Cancer | Invasion Assay | Decreased the number of invaded cells in a dose-dependent manner.[4] | [4] |
| Multiple Cancer Lines | Breast and Prostate Cancer | Cell Viability | Induced apoptotic cell death, autophagy-associated cell death, and ferroptosis.[3] | [3] |
Table 2: Summary of In Vivo Efficacy of this compound
| Cancer Model | Animal Model | This compound Dosage and Schedule | Primary Tumor Outcome | Metastasis Outcome | Reference |
| MDA-MB-231 Orthotopic Xenograft | Female Athymic Mice | 100 mg/kg, Intraperitoneal, 3 times/week for 3 weeks | 60% tumor regression.[3] | Significantly delayed the initiation of pulmonary metastases.[3] | [3] |
| Experimental Metastasis Model | Female Athymic Mice | 100 mg/kg, Intraperitoneal | Not Applicable | Median survival increased from 62 days (control) to 81 days (this compound).[3] | [3] |
| PC3-derived Xenograft | Mice | Not specified | Validated anti-tumor effects.[3] | Not specified | [3] |
| Prostate Cancer PDX Model | Mice | Not specified | Validated anti-tumor effects.[3] | Not specified | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided to guide researchers in evaluating this compound.
Protocol 1: In Vitro Cell Invasion Assay (Transwell Assay)
Objective: To quantify the effect of this compound on the invasive potential of metastatic cancer cells through an extracellular matrix.
Materials:
-
Metastatic cancer cell lines (e.g., MDA-MB-231, SUM159).
-
24-well Transwell inserts with 8.0 µm pore size polycarbonate membranes.
-
Matrigel Basement Membrane Matrix.
-
Complete growth medium and serum-free medium.
-
This compound compound and vehicle control (e.g., DMSO).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., 0.1% crystal violet).
-
Cotton swabs, PBS, and an inverted microscope.
Methodology:
-
Coating Inserts: Thaw Matrigel on ice overnight. Dilute Matrigel with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert and incubate at 37°C for at least 4-6 hours to allow for gelation.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Cell Seeding: Remove any excess medium from the rehydrated Matrigel. Seed 100-200 µL of the cell suspension into the upper chamber of each insert.
-
Treatment: In the lower chamber of the 24-well plate, add complete growth medium (containing fetal bovine serum as a chemoattractant). Add the desired concentrations of this compound or vehicle control to both the upper and lower chambers.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
Staining and Visualization:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove non-invading cells and the Matrigel layer from the top surface of the membrane.
-
Fix the invaded cells on the bottom of the membrane with fixation solution for 20 minutes.
-
Wash the inserts with PBS and stain with crystal violet solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification: Count the number of stained, invaded cells on the underside of the membrane using an inverted microscope. Capture images from several random fields for each membrane and calculate the average number of invaded cells per field.
Protocol 2: In Vivo Orthotopic Xenograft Model for Breast Cancer Metastasis
Objective: To evaluate the efficacy of this compound in inhibiting primary tumor growth and spontaneous metastasis in an animal model.
Materials:
-
Female immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old.
-
Metastatic breast cancer cells (e.g., MDA-MB-231) stably expressing a reporter like luciferase for imaging.
-
This compound compound.
-
Vehicle control solution (e.g., DMSO in saline).
-
Matrigel (for cell suspension).
-
Calipers for tumor measurement.
-
Bioluminescence imaging system.
-
Standard surgical and injection equipment.
Methodology:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment begins. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Harvest MDA-MB-231 cells during their logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Orthotopic Implantation: Anesthetize a mouse. Inject 100 µL of the cell suspension (1 x 10^6 cells) into the mammary fat pad.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into two groups:
-
Metastasis Monitoring: If using luciferase-expressing cells, perform whole-body bioluminescence imaging weekly to monitor the development and progression of metastases, particularly in the lungs.
-
Endpoint and Tissue Collection: The experiment can be concluded when tumors in the control group reach a predetermined size limit or when mice show signs of distress.
-
Euthanize the mice according to institutional guidelines.
-
Excise the primary tumor and weigh it.
-
Collect lungs and other organs of interest (e.g., liver, bones).
-
-
Data Analysis:
-
Compare the average tumor volume and weight between the treatment and control groups.
-
Quantify the metastatic burden using imaging data or by counting metastatic nodules on the surface of the lungs after fixation.
-
Perform histological analysis (e.g., H&E staining) and immunohistochemistry on tumor and lung tissues to assess cell morphology and protein expression (e.g., HuR, FOXQ1).
-
References
Application Notes: Using KH-3 to Elucidate HuR-Mediated Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Human antigen R (HuR), an RNA-binding protein, is a critical regulator of post-transcriptional gene expression.[1][2] HuR binds to AU-rich elements (AREs) found in the 3'-untranslated region (3'-UTR) of many target messenger RNAs (mRNAs).[1][3] This interaction typically stabilizes the target mRNAs and/or enhances their translation.[1][4] HuR's targets include a wide array of transcripts encoding for proteins involved in crucial cellular processes such as proliferation, apoptosis, stress response, and angiogenesis.[2][5]
Under normal physiological conditions, HuR is predominantly located in the nucleus. However, in response to various cellular stimuli, such as stress or mitogenic signals, it translocates to the cytoplasm.[2] In the cytoplasm, HuR exerts its primary function of stabilizing target mRNAs, leading to increased protein expression of oncogenes, growth factors, and cytokines.[1][2] Consequently, the overexpression and cytoplasmic accumulation of HuR are frequently observed in numerous cancers and inflammatory diseases, making it a promising therapeutic target.[1][6]
KH-3 is a potent and specific small-molecule inhibitor of HuR.[7][8] It functions by competitively binding to the RNA recognition motifs (RRMs) of HuR, thereby disrupting the crucial interaction between HuR and its target mRNAs.[8][9] This action leads to the destabilization and reduced translation of HuR-regulated transcripts, making this compound an invaluable chemical probe for investigating HuR-mediated pathways and a potential therapeutic agent.[4][7] These application notes provide detailed protocols for utilizing this compound to study HuR's role in cellular mechanisms.
Mechanism of Action of this compound
This compound directly interferes with the primary function of the HuR protein. By binding to HuR's RNA-binding domains, this compound prevents HuR from associating with the AREs on its target mRNAs.[8][9] This disruption accelerates the decay of these specific mRNAs and reduces the translation of the proteins they encode, such as the oncogenic proteins β-catenin and BCL2.[4] This inhibitory action allows researchers to probe the functional consequences of silencing HuR's post-transcriptional control over a vast network of genes.
Quantitative Data Summary
The following tables provide a summary of quantitative data regarding the efficacy and effects of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
|---|---|---|---|
| IC₅₀ | 0.35 µM | - | [7] |
| Inhibition of Cell Viability | Dose-dependent | Pancreatic, Breast Cancer | [7][8] |
| Inhibition of Migration/Invasion | Dose-dependent (0-10 µM) | MDA-MB-231, SUM159 | [7] |
| Tumor Regression (in vivo) | 60% | MDA-MB-231 Xenograft |[9][10] |
Table 2: Effect of this compound on HuR Target mRNA and Protein Levels
| Target Gene | Effect on mRNA Stability | Effect on Protein Level | Cell Line(s) | Reference |
|---|---|---|---|---|
| Bcl-2 | Decreased half-life | Decreased | MDA-MB-231, SUM159 | [7][10][11] |
| Msi2 | Decreased half-life | Decreased | MDA-MB-231, SUM159 | [7][10][11] |
| XIAP | Decreased half-life | Decreased | MDA-MB-231, SUM159 | [7][10][11] |
| β-catenin | Not specified | Decreased | TNBC cells | [4] |
| FOXQ1 | Interaction with HuR disrupted | Not specified | MDA-MB-231, SUM159 | [7] |
| cFLIP | Not specified | Decreased | Prostate & Breast Cancer | [9] |
| SLC7A11 | Not specified | Decreased | Prostate & Breast Cancer |[9] |
Experimental Protocols
Application 1: Assessing the Impact of HuR Inhibition on Cancer Cell Viability and Target Protein Expression
This application focuses on determining the functional consequences of this compound treatment on cancer cell proliferation and the expression of known HuR downstream targets.
Protocol 1.1: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 48 hours).[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC₅₀ value.
Protocol 1.2: Western Blot Analysis of HuR Targets
This protocol is used to detect changes in the protein levels of HuR targets following this compound treatment.[4][11]
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Cell Culture and Lysis: Culture cells (e.g., MDA-MB-231, SUM159) and treat with this compound (e.g., 10 µM) or DMSO for 24 or 48 hours.[4] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) per lane onto an 8-12% SDS-PAGE gel and perform electrophoresis to separate proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HuR, Bcl-2, Msi2, XIAP, β-catenin, and a loading control (e.g., GAPDH, α-Tubulin) overnight at 4°C.[4][12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
Application 2: Confirming Disruption of the HuR-mRNA Interaction
This application provides methods to directly demonstrate that this compound inhibits the physical association between HuR and its target mRNAs in a cellular context.
Protocol 2.1: RNA Immunoprecipitation (RIP) followed by qRT-PCR
This powerful technique isolates HuR-mRNA complexes to quantify the amount of a specific target mRNA associated with HuR.[14]
-
Cell Treatment and Lysis: Treat cells (e.g., HCT-116) with this compound (e.g., 20-50 µM) or DMSO for 24 hours.[14] Harvest approximately 2 x 10⁷ cells and prepare a whole-cell lysate using a polysome lysis buffer.[15][16]
-
Immunoprecipitation: Pre-coat magnetic Protein A/G beads with an anti-HuR antibody or a control IgG.[12] Incubate the cell lysate with the antibody-coated beads overnight at 4°C with gentle rotation to pull down the HuR-RNP complexes.[16]
-
Washing: Wash the beads extensively with a high-salt buffer (e.g., NT-2 buffer) to remove non-specifically bound RNAs and proteins.[12]
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes by treating the beads with Proteinase K. Purify the RNA using a phenol-chloroform extraction or a suitable RNA purification kit.[12]
-
qRT-PCR: Perform reverse transcription to synthesize cDNA from the purified RNA. Use this cDNA as a template for quantitative real-time PCR (qRT-PCR) with primers specific for a known HuR target mRNA (e.g., Msi1, Bcl-2) and a non-target control.
-
Analysis: Analyze the qRT-PCR data to determine the relative enrichment of the target mRNA in the HuR-IP sample compared to the IgG control. A significant reduction in enrichment in this compound-treated cells indicates the disruption of the HuR-mRNA interaction.[14]
Protocol 2.2: Biotinylated RNA Pull-down Assay
This in vitro assay validates the inhibitory effect of this compound on the binding of HuR protein to a specific RNA sequence.[7][17]
-
Prepare RNA Probe: Synthesize a biotinylated RNA oligonucleotide containing the ARE sequence of a HuR target (e.g., ARE from FOXQ1 or Msi1 mRNA).[7][17] Use a random oligo as a negative control.
-
Prepare Cell Lysate: Prepare a protein lysate from cells known to express HuR (e.g., MDA-MB-231).[7]
-
Binding Reaction: Incubate the cell lysate with the biotinylated RNA probe in the presence of this compound or DMSO. Allow the HuR protein in the lysate to bind to the RNA probe.
-
Pull-down: Add streptavidin-coated magnetic beads to the reaction mixture and incubate to capture the biotinylated RNA-protein complexes.[12]
-
Washing and Elution: Wash the beads to remove non-bound proteins. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.[17]
-
Western Blot: Analyze the eluted proteins by Western blot using an anti-HuR antibody to detect the amount of HuR pulled down. A weaker HuR band in the this compound-treated sample indicates inhibition of the RNA-protein interaction.[7][17]
Application 3: Measuring the Effect of HuR Inhibition on mRNA Stability
This application is designed to quantify how this compound-mediated inhibition of HuR affects the stability and decay rate of specific target mRNAs.
Protocol 3.1: mRNA Half-Life Assay
This protocol measures the decay rate of a specific mRNA after blocking new transcription.[10]
-
Cell Treatment: Treat cells (e.g., MDA-MB-231) with this compound or DMSO for a predetermined time (e.g., 24 hours).
-
Transcription Block: Add Actinomycin D (5 µg/mL) to the culture medium of all samples to inhibit global transcription.
-
Time-Course Harvest: Harvest cells at various time points after Actinomycin D addition (e.g., 0, 2, 4, 6, 8 hours).
-
RNA Isolation and qRT-PCR: Isolate total RNA from each time point, synthesize cDNA, and perform qRT-PCR for the HuR target of interest (e.g., Bcl-2, Msi2).
-
Analysis: For each treatment condition, plot the relative mRNA levels against time. Calculate the mRNA half-life by fitting the data to a one-phase exponential decay curve. A shorter half-life in this compound-treated cells demonstrates that HuR inhibition leads to mRNA destabilization.[10]
Protocol 3.2: Luciferase Reporter Assay
This assay provides a quantitative readout of the stabilizing effect of HuR on a target 3'-UTR.[14]
-
Construct Preparation: Clone the 3'-UTR containing the ARE of a HuR target gene (e.g., Bcl-2) downstream of a luciferase reporter gene in an expression vector.
-
Transfection: Co-transfect cells (e.g., HCT-116) with the luciferase reporter construct and a control vector (e.g., Renilla luciferase for normalization).
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or DMSO for another 24 hours.
-
Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in luciferase activity in this compound-treated cells indicates that the inhibitor is destabilizing the reporter mRNA via the cloned 3'-UTR.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. Hu Antigen R (HuR) Protein Structure, Function and Regulation in Hepatobiliary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HuR function in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional inhibition of the RNA‐binding protein HuR sensitizes triple‐negative breast cancer to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The many facets of RNA binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Multiple Functions of the RNA-Binding Protein HuR in Cancer Progression, Treatment Responses and Prognosis | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The RNA-Binding Protein HuR Posttranscriptionally Regulates IL-2 Homeostasis and CD4+ Th2 Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Low Molecular Weight Inhibitors Targeting the RNA-Binding Protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving KH-3 solubility for in vitro experiments
Welcome to the technical support center for KH-3, a potent inhibitor of the RNA-binding protein HuR. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments, with a focus on optimizing its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the RNA-binding protein Hu antigen R (HuR). HuR stabilizes messenger RNAs (mRNAs) that encode for proteins involved in various cellular processes such as proliferation, inflammation, angiogenesis, and apoptosis. By binding to HuR, this compound disrupts the interaction between HuR and its target mRNAs, leading to the degradation of these transcripts and a subsequent decrease in the expression of the corresponding proteins. This makes this compound a valuable tool for studying the roles of HuR-regulated pathways in various diseases, including cancer.[1][2][3][4]
Q2: What is the recommended solvent for preparing this compound stock solutions for in vitro use?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments.[4][5] A stock solution of 20 mM in DMSO has been successfully used in previous studies.[4][5]
Q3: What is the recommended final concentration of DMSO in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%.[6][7] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent.
Q4: Can I use other solvents to dissolve this compound?
A4: While other organic solvents might be capable of dissolving this compound, DMSO is the most commonly reported and recommended solvent for in vitro biological assays due to its high solubilizing power for a wide range of compounds and its relatively low toxicity at low concentrations.[7][8] If you must use an alternative, thorough validation and appropriate vehicle controls are essential.
Q5: How should I store this compound powder and stock solutions?
A5: this compound powder should be stored at -20°C for long-term storage. Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[6]
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in in vitro experiments, particularly concerning its solubility.
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer or cell culture media. | Solvent Shock: Rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous solution. | - Perform a serial dilution of the DMSO stock solution. First, dilute the stock into a smaller volume of media or buffer, mix well, and then add this intermediate dilution to the final volume. - Add the this compound stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid and uniform mixing.[9] |
| Low Kinetic Solubility: The final concentration of this compound in the aqueous medium exceeds its kinetic solubility limit.[10] | - Reduce the final concentration of this compound in your experiment. - Consider adding a small percentage of a non-ionic surfactant, such as Tween-20 (e.g., 0.01-0.05%), to your assay buffer to improve compound stability in solution.[11] | |
| High Final DMSO Concentration: The final concentration of DMSO in the media is too high, which can affect cell health and compound solubility. | - Ensure the final DMSO concentration is below 0.5%. Prepare a more concentrated stock solution if necessary to minimize the volume added to the media.[6] | |
| Cloudiness or precipitation in the cell culture media over time. | Compound Instability: this compound may have limited stability under certain cell culture conditions (e.g., pH, presence of certain media components). | - Monitor the pH of your culture medium, as pH shifts can affect compound solubility.[9] - Minimize the exposure of this compound containing media to light, as some compounds are light-sensitive.[9] - If possible, prepare fresh this compound containing media for each experiment. |
| Interaction with Media Components: Components in the cell culture medium, such as salts or proteins in serum, can interact with this compound and cause precipitation.[12][13][14] | - If using serum-free media, consider adding a carrier protein like bovine serum albumin (BSA) to help solubilize the compound. - Test the solubility of this compound in your specific basal medium before conducting large-scale experiments. | |
| Inconsistent or unexpected experimental results. | Incomplete Dissolution of Stock Solution: The this compound powder may not be fully dissolved in the DMSO stock. | - After adding DMSO, vortex the solution vigorously. If necessary, sonicate the stock solution in a water bath for 5-10 minutes to ensure complete dissolution.[15] - Visually inspect the stock solution for any undissolved particles before use. |
| Degradation of this compound: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. | - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 20 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of DMSO to achieve a 20 mM concentration. The molecular weight of this compound (C₂₁H₂₂N₂O₄S₂) is 430.54 g/mol .
-
For 1 mg of this compound, add 116.13 µL of DMSO.
-
For 5 mg of this compound, add 580.65 µL of DMSO.
-
-
Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
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Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the powder does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 20 mM stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C and protect from light.
Protocol 2: Dosing Cells with this compound for In Vitro Assays
Objective: To treat cells in culture with a final concentration of this compound, ensuring the final DMSO concentration remains below 0.5%.
Materials:
-
20 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
-
Cell cultures to be treated
Procedure:
-
Prepare an Intermediate Dilution (if necessary): For achieving low micromolar final concentrations, it is recommended to first prepare an intermediate dilution of the 20 mM stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM:
-
Prepare a 200 µM intermediate solution by adding 1 µL of the 20 mM stock to 99 µL of pre-warmed medium (1:100 dilution). Mix gently by pipetting.
-
-
Dosing the Cells:
-
Add the appropriate volume of the intermediate dilution to your cell culture plates to reach the desired final concentration. For example, to achieve a 10 µM final concentration in 2 mL of media, add 100 µL of the 200 µM intermediate solution.
-
Alternatively, for higher final concentrations, you can directly add the 20 mM stock solution to the final volume of media, ensuring the final DMSO concentration does not exceed 0.5%. For example, to achieve a 100 µM final concentration in 2 mL of media, add 1 µL of the 20 mM stock. The final DMSO concentration would be 0.05%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to a separate set of cells. The final DMSO concentration in the vehicle control should be identical to that in the this compound treated cells.
-
Gently swirl the plates to ensure even distribution of the compound.
-
Return the cells to the incubator for the desired treatment period.
Quantitative Data Summary
| Parameter | Value | Solvent/Vehicle | Reference |
| Molecular Weight | 430.54 g/mol | N/A | MedChemExpress |
| Recommended Stock Concentration (in vitro) | 20 mM | DMSO | [4][5] |
| Recommended Final DMSO Concentration (in vitro) | < 0.5% | Cell Culture Media | [6][7] |
Visualizations
HuR Signaling Pathway
// Nodes KH3 [label="this compound", fillcolor="#EA4335"]; HuR [label="HuR", fillcolor="#4285F4"]; ARE_mRNA [label="ARE-containing mRNAs\n(e.g., LRP6, Cyclins, Bcl-2, uPA, uPAR)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Ribosome [label="Ribosome", shape=oval, fillcolor="#34A853"]; Proteins [label="Proteins promoting\nCell Proliferation, Survival,\nAngiogenesis, Metastasis", shape=ellipse, fillcolor="#5F6368"]; Degradation [label="mRNA Degradation", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges KH3 -> HuR [label="Inhibits", color="#EA4335", fontcolor="#202124"]; HuR -> ARE_mRNA [label="Binds & Stabilizes", color="#4285F4", fontcolor="#202124"]; ARE_mRNA -> Ribosome [label="Translation", color="#34A853", fontcolor="#202124"]; Ribosome -> Proteins [color="#34A853", fontcolor="#202124"]; ARE_mRNA -> Degradation [style=dashed, color="#202124", fontcolor="#202124"]; HuR -> Degradation [label="Prevents", style=dashed, color="#4285F4", fontcolor="#202124"];
} . Caption: this compound inhibits HuR, preventing the stabilization of target mRNAs.
Experimental Workflow for Improving this compound Solubility
// Nodes Start [label="Start: this compound Powder", shape=ellipse, fillcolor="#34A853"]; Dissolve [label="Dissolve in 100% DMSO\n(Vortex/Sonicate)", fillcolor="#4285F4"]; Stock [label="20 mM Stock Solution\n(Store at -80°C)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Precipitation_Check [label="Precipitation?", shape=diamond, fillcolor="#EA4335"]; Serial_Dilution [label="Serial Dilution in\nPre-warmed Media", fillcolor="#4285F4"]; Direct_Dilution [label="Direct, Slow Addition\nto Pre-warmed Media", fillcolor="#4285F4"]; Final_Solution [label="Final Working Solution\n(<0.5% DMSO)", shape=ellipse, fillcolor="#34A853"]; Troubleshoot [label="Troubleshoot:\n- Lower final concentration\n- Add surfactant", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Dissolve; Dissolve -> Stock; Stock -> Serial_Dilution [label="Recommended"]; Stock -> Direct_Dilution; Serial_Dilution -> Final_Solution; Direct_Dilution -> Final_Solution; Final_Solution -> Precipitation_Check [style=dashed, color="#202124"]; Precipitation_Check -> Troubleshoot [label="Yes", color="#EA4335", fontcolor="#202124"]; Precipitation_Check -> Start [label="No, Proceed with Experiment", style=invis]; } . Caption: Workflow for preparing soluble this compound solutions for in vitro experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Adaptive and maladaptive expression of the mRNA regulatory protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of RNA-binding protein HuR reduces glomerulosclerosis in experimental nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecules Targeting the RNA-Binding Protein HuR Inhibit Tumor Growth in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. Cell Culture Academy [procellsystem.com]
- 14. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing KH-3 Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KH-3 in animal studies. Due to the existence of two distinct compounds referred to as this compound, this guide is divided into two sections to address each substance individually.
Section 1: this compound (HuR Inhibitor) for Cancer and Inflammation Research
This compound as a HuR (Hu Antigen R) inhibitor is a contemporary experimental drug investigated for its potential in treating cancer and inflammatory diseases. It functions by disrupting the interaction between the RNA-binding protein HuR and its target mRNAs, leading to the downregulation of proteins involved in cell proliferation, survival, and metastasis.[1][2][3]
Frequently Asked Questions (FAQs) - this compound (HuR Inhibitor)
Q1: What is the recommended starting dose for this compound in mouse models of cancer?
A1: A commonly reported starting dose for this compound in mouse xenograft models of cancer is 100 mg/kg, administered via intraperitoneal (i.p.) injection three times a week.[1] However, it is crucial to perform a dose-response study to determine the optimal dose for your specific cancer model and experimental goals.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound has low solubility in aqueous solutions.[3] A common method for preparing a suspension for intraperitoneal or oral administration involves using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] For studies on experimental nephritis, this compound has been dissolved in PBS with 5% ethanol and 5% Tween-80 for daily intraperitoneal injections at a dose of 50 mg/kg body weight/day.[4] Always ensure the solution is well-mixed before each administration.
Q3: What are the known signaling pathways affected by the HuR inhibitor this compound?
A3: this compound inhibits the function of HuR, which in turn downregulates the expression of various target genes. In cancer cells, this compound has been shown to reduce the protein levels of Bcl-2, Msi2, XIAP, and β-Catenin.[1][5] By disrupting HuR's interaction with target mRNAs, this compound can induce apoptotic cell death, autophagy-associated cell death, and ferroptosis.[6]
Troubleshooting Guide - this compound (HuR Inhibitor)
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent tumor growth inhibition | - Inadequate dosage- Poor drug solubility/delivery- Tumor model resistance | - Perform a dose-escalation study to find the optimal therapeutic dose.- Ensure proper preparation of the this compound solution and consistent administration technique.- Evaluate HuR expression levels in your tumor model; high levels may correlate with sensitivity.[7] |
| Observed toxicity or adverse effects in animals | - High dosage- Vehicle toxicity | - Reduce the dosage or the frequency of administration.- Include a vehicle-only control group to assess for any adverse effects from the solvent mixture. |
| Difficulty dissolving this compound | - Inherent low solubility | - Use the recommended solvent mixture (e.g., DMSO, PEG300, Tween-80, saline).[2]- Employ sonication to aid in the dissolution process.[2] |
Quantitative Data Summary: this compound (HuR Inhibitor) in Animal Studies
| Parameter | Value | Species | Administration Route | Study Type | Reference |
| Effective Dose | 100 mg/kg | Mouse | Intraperitoneal (i.p.) | Breast Cancer Xenograft | [1] |
| Dosing Frequency | Three times a week | Mouse | Intraperitoneal (i.p.) | Breast Cancer Xenograft | [1] |
| Effective Dose | 50 mg/kg/day | Rat | Intraperitoneal (i.p.) | Experimental Nephritis | [4] |
| IC50 (in vitro) | 0.35 µM | - | - | HuR Inhibition Assay | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound (HuR Inhibitor) for Mouse Xenograft Studies
-
Preparation of this compound Solution (for a 2.5 mg/mL stock):
-
Dissolve this compound powder in DMSO to make a 25 mg/mL stock solution.
-
To prepare the final injection solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. This results in a 2.5 mg/mL suspension.
-
-
Animal Dosing:
-
Weigh each mouse to determine the required injection volume. For a 100 mg/kg dose in a 20g mouse, you would need 2 mg of this compound, which corresponds to 0.8 mL of the 2.5 mg/mL solution.
-
Administer the calculated volume via intraperitoneal injection.
-
Repeat the administration three times a week, monitoring the animals for any signs of toxicity.
-
Signaling Pathway Diagrams
Caption: this compound inhibits HuR, preventing the stabilization of target mRNAs.
Section 2: this compound (Procaine Hydrochloride Formulation - Gerovital H3) for Aging and Pain Research
This version of this compound, more widely known as Gerovital H3, is a formulation containing procaine hydrochloride, benzoic acid, and potassium metabisulfite.[8] It has been historically studied for its purported anti-aging effects and more recently investigated for its role in pain and inflammation.
Frequently Asked Questions (FAQs) - this compound (Procaine/Gerovital H3)
Q1: What are the typical dosages of procaine-based this compound used in animal studies?
A1: Dosages have varied significantly depending on the study and animal model. In a 90-day study with beagle dogs, oral doses of 0.5 g, 1.5 g, and 3.0 g per day were used without significant deleterious effects.[9] In a mouse study investigating protection against cyanide, intraperitoneal doses of procaine HCl ranging from 18.48 to 73.9 mg/kg were used.[10] For studies on non-small cell lung cancer in mice, a 50 mg/kg dose of procaine was shown to attenuate tumors.[11]
Q2: Are there any known side effects of procaine-based this compound in animal models?
A2: At high doses, procaine can have adverse effects. However, a 90-day study in dogs with oral doses up to 3 g/day reported no significant variations from control or normal ranges in most parameters studied, though the coat appeared more glossy.[9] Human studies have noted more adverse reactions with this compound compared to placebo.[12] Researchers should carefully monitor animals for any signs of toxicity, especially when using higher doses or parenteral administration routes.
Q3: What are the proposed mechanisms of action for procaine-based this compound?
A3: The mechanisms are not fully elucidated but are thought to be multifactorial. Proposed mechanisms include antioxidant effects, reversible inhibition of monoamine oxidase (MAO), and modulation of inflammatory pathways.[8][13] More recent studies have shown that procaine can inhibit the JAK2/STAT3 and PI3K/Akt signaling pathways.[14][15]
Troubleshooting Guide - this compound (Procaine/Gerovital H3)
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of a clear therapeutic effect | - Insufficient dosage- Inappropriate animal model- Rapid metabolism of procaine | - Conduct a dose-response study. For oral administration, consider that the dose may need to be doubled compared to parenteral routes to achieve similar effects.[13]- Select an animal model relevant to the specific age-related or inflammatory condition being studied.- The Gerovital H3 formulation is designed to be more stable than procaine alone; ensure you are using a stabilized formulation if prolonged action is desired.[8] |
| Variability in animal response | - Differences in individual animal metabolism- Inconsistent administration | - Increase the number of animals per group to improve statistical power.- Ensure consistent and accurate dosing for all animals. |
| Potential for adverse neurological effects | - High systemic concentrations | - Start with lower doses and gradually escalate while monitoring for any behavioral changes.- Consider the route of administration, as intravenous injection can lead to rapid high concentrations. |
Quantitative Data Summary: this compound (Procaine/Gerovital H3) in Animal Studies
| Parameter | Dosage | Species | Administration Route | Study Type | Reference |
| Oral Safety Study | 0.5 g, 1.5 g, 3.0 g / day | Dog | Oral | 90-day Toxicity | [9] |
| Antidotal Effect Study | 18.48 - 73.9 mg/kg | Mouse | Intraperitoneal (i.p.) | Cyanide Intoxication | [10] |
| Anti-tumor Effect | 50 mg/kg | Mouse | Not specified | Lung Cancer Xenograft | [11] |
| Neuropathic Pain Study | Intrathecal injection | Rat | Intrathecal | Neuropathic Pain | [14] |
Experimental Protocols
Protocol 2: Oral Administration of Procaine-Based this compound in Rodent Models
-
Preparation of Dosing Solution:
-
Procaine hydrochloride is generally soluble in water or saline.
-
For oral gavage, dissolve the desired amount of this compound (or procaine HCl) in sterile water or saline to a concentration that allows for a reasonable administration volume (typically 5-10 mL/kg for rats).
-
-
Animal Dosing:
-
Accurately weigh each animal before dosing.
-
Administer the solution using an appropriately sized oral gavage needle.
-
For long-term studies, dosing can be performed daily.
-
Monitor animals for any changes in food and water consumption, body weight, and general behavior.
-
Signaling Pathway Diagrams
Caption: Procaine may reduce inflammation and pain by inhibiting JAK2/STAT3 and PI3K/Akt pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Small Molecules Targeting the RNA-Binding Protein HuR Inhibit Tumor Growth in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of RNA-binding protein HuR reduces glomerulosclerosis in experimental nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional inhibition of the RNA‐binding protein HuR sensitizes triple‐negative breast cancer to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-binding protein HuR inhibition induces multiple programmed cell death in breast and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety of administration of procaine hydrochloride-hematoporphyrin (KH3) to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of procaine hydrochloride on cyanide intoxication and its effect on neuronal calcium in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of low dosage of procaine on lung cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of procaine/haematoporphyrin on age-related decline: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gerovital-H3®; the world’s first antiaging supplement is now 60-years old! | by Alexandru CALIN | Medium [medium.com]
- 14. Procaine Attenuates Pain Behaviors of Neuropathic Pain Model Rats Possibly via Inhibiting JAK2/STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Procaine Regulates the STAT3/CCL5 Axis and Inhibits Microglia M1 Polarization to Alleviate Complete Freund’s Adjuvant Rats Pain Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Potential Off-Target Effects of KH-3
This technical support center provides guidance on the potential off-target effects of compounds referred to as "KH-3." It is critical to distinguish between two separate entities that share this designation:
-
This compound (HuR Inhibitor): An experimental drug that targets the RNA-binding protein Hu antigen R (HuR) for potential cancer treatment.[1][2]
-
This compound (Procaine Hydrochloride Formulation): Also known as Gerovital H3, a preparation containing procaine hydrochloride, promoted as an anti-aging treatment.[3][4]
This guide is divided into sections for each compound to address specific issues researchers and drug development professionals may encounter.
Section 1: this compound (HuR Inhibitor)
This section focuses on the experimental compound this compound, a potent inhibitor of the RNA-binding protein HuR, which is being investigated for its anti-cancer properties.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (HuR Inhibitor)?
A1: this compound is a potent inhibitor of the RNA-binding protein Hu antigen R (HuR), with an IC50 value of 0.35 μM.[1] It functions by disrupting the interaction between HuR and target mRNAs, such as FOXQ1 mRNA, leading to decreased levels of proteins involved in cell proliferation and survival, like Bcl-2, Msi2, and XIAP.[1]
Q2: What are the known on-target effects of this compound in cancer models?
A2: In preclinical studies, this compound has demonstrated anti-proliferative activity in breast cancer cell lines.[1] It has been shown to suppress breast cancer cell invasion, migration, and delay the initiation of lung colonies in mouse models.[1] In vivo, this compound has been observed to inhibit breast cancer growth and metastasis.[1]
Q3: Is there any information on the potential off-target effects of this compound (HuR Inhibitor)?
A3: The currently available scientific literature primarily focuses on the on-target activity of this compound as a HuR inhibitor. Detailed studies on its off-target effects are not extensively reported in the provided search results. As with any experimental compound, a thorough off-target profiling using techniques such as kinase screening panels or proteomics would be necessary to fully characterize its specificity.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| Unexpected cell toxicity at low concentrations | Off-target effects on essential cellular pathways. | 1. Perform a dose-response curve to determine the precise IC50 in your cell line. 2. Use a lower concentration of this compound that is still effective at inhibiting HuR. 3. Include control experiments with a structurally unrelated HuR inhibitor, if available, to see if the effect is specific to this compound. 4. Assess general markers of cell health (e.g., mitochondrial membrane potential, caspase activation) to understand the nature of the toxicity. |
| Observed phenotype does not align with known HuR functions | This compound may be interacting with other RNA-binding proteins or signaling molecules. | 1. Conduct RNA-sequencing to identify global changes in gene expression that are independent of known HuR targets. 2. Perform a proteomic analysis to identify proteins that interact with this compound. 3. Use computational docking studies to predict potential off-target binding sites. |
| Inconsistent results between different cell lines | Cell-line specific expression of off-target proteins or compensatory signaling pathways. | 1. Characterize the expression levels of HuR and potential off-target proteins in the cell lines being used. 2. Investigate whether compensatory pathways are activated in non-responsive cell lines. 3. Consider using a 3D cell culture model, which may better recapitulate the in vivo environment and provide more consistent results. |
Experimental Protocols
Protocol 1: Assessment of this compound on Cell Viability
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., 0-100 μM).[1] Remove the culture medium and add fresh medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Viability Assay: Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Analysis of HuR Target mRNA Levels
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for HuR target genes (e.g., Bcl-2, Msi2, XIAP) and a housekeeping gene for normalization.[1]
-
Data Analysis: Calculate the relative fold change in mRNA expression using the delta-delta Ct method.
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes with this compound (HuR Inhibitor).
Section 2: this compound / Gerovital H3 (Procaine Hydrochloride Formulation)
This section addresses the formulation of procaine hydrochloride, also known as this compound or Gerovital H3. The information provided is based on its use as a local anesthetic and its controversial promotion as an anti-aging therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Procaine Hydrochloride Formulation)?
A1: this compound, also known as Gerovital H3, is a preparation containing procaine hydrochloride, a local anesthetic.[3][5] It has been promoted as an anti-aging treatment, though these claims are not scientifically substantiated.[3] In the United States, the FDA considers it an unapproved new drug and has banned its importation.[3]
Q2: What are the known side effects and potential off-target effects of procaine?
A2: Procaine administration can lead to a range of adverse effects. These are often related to its primary mechanism as a sodium channel blocker and can be exacerbated by overdosage or accidental intravascular injection.[5][6] Common side effects include:
-
Neurological: Restlessness, shaking, dizziness, nervousness, and in severe cases, convulsions and respiratory failure.[5]
-
Cardiovascular: Weakening of the myocardium, which can lead to cardiac arrest.[5]
-
Allergic Reactions: Reactions can occur, often to the metabolite PABA, causing breathing problems, rashes, and swelling.[5]
-
Other: When taken orally, it may cause heartburn, migraines, and systemic lupus erythematosus (SLE).[4][7]
Q3: Are there any known drug interactions with procaine?
A3: Yes, procaine can interact with other medications. For example, co-administration with digoxin can lead to an excessively slow heartbeat.[4][7] It can also prolong the effects of muscle relaxants like succinylcholine.[4]
Troubleshooting Guide for Adverse Events
| Observed Adverse Event | Potential Cause | Recommended Action |
| CNS Hypersensitivity (restlessness, shaking) | Excitation of the central nervous system due to procaine.[5] | 1. Cease administration immediately. 2. Monitor vital signs. 3. Provide supportive care. In a clinical setting, this may involve administration of a short-acting barbiturate. |
| Allergic Reaction (rash, swelling, difficulty breathing) | Hypersensitivity to procaine or its metabolite PABA.[5] | 1. Discontinue use. 2. Administer antihistamines for mild reactions. 3. For severe reactions (anaphylaxis), seek immediate emergency medical attention. |
| Cardiovascular Instability (e.g., arrhythmia) | Depression of the myocardium.[5] | 1. Stop administration. 2. Monitor cardiac function continuously (ECG). 3. Provide cardiovascular support as needed. |
Summary of Potential Adverse Effects of Procaine (Component of this compound/Gerovital H3)
| System | Adverse Effect | Reference |
| Central Nervous System | Restlessness, shaking, dizziness, convulsions, respiratory failure | [5] |
| Cardiovascular System | Weakening of the myocardium, cardiac arrest | [5] |
| Immune System | Allergic reactions (rash, swelling, breathing difficulties) | [5] |
| Gastrointestinal (Oral) | Heartburn, nausea, vomiting | [7][8] |
| General (Oral) | Migraines, Systemic Lupus Erythematosus (SLE) | [4][7] |
Visualizations
Caption: Overview of potential off-target effects of procaine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (drug) - Wikipedia [en.wikipedia.org]
- 3. Gerovital - Wikipedia [en.wikipedia.org]
- 4. Procaine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 5. Procaine - Wikipedia [en.wikipedia.org]
- 6. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Procaine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. What are the side effects of Procaine Hydrochloride? [synapse.patsnap.com]
Technical Support Center: Overcoming Resistance to KH-3 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental HuR inhibitor, KH-3. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on overcoming potential resistance to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the RNA-binding protein Hu antigen R (HuR). By inhibiting HuR, this compound disrupts the interaction between HuR and the AU-rich elements (AREs) in the 3'-untranslated region of target mRNAs. This leads to the destabilization and reduced translation of proteins involved in cancer cell proliferation, survival, and chemoresistance, such as β-Catenin and BCL2.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms, based on the function of HuR and general principles of targeted therapy resistance, may include:
-
Upregulation of Downstream Effectors: Cancer cells may develop resistance by upregulating the expression of HuR's target genes through alternative pathways, thereby compensating for the inhibitory effect of this compound. For example, increased expression of pro-survival proteins like BCL2 or activation of the Wnt/β-Catenin pathway through other means could confer resistance.
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Alterations in Drug Efflux: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, could reduce the intracellular concentration of this compound.
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Target Modification: Although less common for this class of inhibitors, mutations in the HuR protein that prevent this compound binding could theoretically emerge under selective pressure.
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Activation of Bypass Signaling Pathways: Cancer cells might activate alternative signaling pathways to promote survival and proliferation, rendering the inhibition of the HuR pathway less effective.
Q3: How can I experimentally determine if my cells have developed resistance to this compound?
A3: You can assess resistance by performing a dose-response curve with a cell viability assay (e.g., MTT or CellTiter-Glo) and calculating the IC50 value. A significant increase in the IC50 of the long-term treated cells compared to the parental cell line would indicate acquired resistance.
Q4: What strategies can be employed in the lab to overcome this compound resistance?
A4: Several strategies can be investigated to overcome resistance to this compound:
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Combination Therapy: Combining this compound with other anticancer agents can be a powerful approach. Synergistic effects have been observed when this compound is combined with chemotherapeutic drugs like docetaxel.[1] This combination can restore sensitivity in chemoresistant cells.
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Targeting Downstream Pathways: If you identify an upregulated survival pathway in your resistant cells, you can test the efficacy of combining this compound with an inhibitor of that specific pathway.
-
Investigating Drug Efflux: Use inhibitors of ABC transporters to determine if increased drug efflux contributes to the observed resistance.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent this compound activity between experiments. | - Inconsistent compound stability or storage.- Variability in cell culture conditions (e.g., cell density, passage number). | - Prepare fresh stock solutions of this compound regularly and store them appropriately.- Standardize cell seeding density and use cells within a consistent passage number range for all experiments. |
| High background in cell viability assays. | - Contamination of cell cultures.- Reagent instability or improper use. | - Regularly check cell cultures for contamination.- Ensure assay reagents are within their expiration date and are prepared and used according to the manufacturer's instructions. |
| Difficulty in detecting downregulation of HuR target proteins (e.g., BCL2, β-Catenin) by Western blot. | - Insufficient this compound concentration or treatment time.- Poor antibody quality.- Low protein expression in the cell line. | - Perform a dose-response and time-course experiment to determine the optimal conditions for target downregulation.- Validate the primary antibody using positive and negative controls.- Ensure sufficient protein loading and consider using a more sensitive detection method. |
| Failure to observe synergy in combination studies. | - Inappropriate drug ratio or scheduling.- The chosen combination is not synergistic in the specific cell line. | - Perform a matrix of concentrations for both drugs to identify synergistic ratios using software like CompuSyn.- Investigate different scheduling regimens (e.g., sequential vs. concurrent treatment).- Explore alternative combination strategies based on the molecular profile of your cell line. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's efficacy and its synergistic interactions.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | ~5 | [1] |
| 231-TR (Docetaxel-Resistant) | Triple-Negative Breast Cancer | Cell Viability | ~5 | [1] |
Table 2: Synergistic Effects of this compound in Combination with Docetaxel in Triple-Negative Breast Cancer Cells
| Cell Line | Combination Index (CI) at Fa 0.5* | Interpretation | Reference |
| MDA-MB-231 | < 1 | Synergy | [1] |
| 231-TR | < 1 | Synergy | [1] |
*Fraction affected (Fa) of 0.5 corresponds to 50% inhibition of cell growth. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
96-well plates
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Cancer cell line of interest
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Complete cell culture medium
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This compound stock solution (e.g., in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control.
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Incubate the plate for the desired treatment period (e.g., 48-72 hours).
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Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of HuR Target Proteins
This protocol is used to assess the effect of this compound on the protein expression levels of HuR targets.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-Catenin, anti-BCL2, anti-GAPDH)
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HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations or for different time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like GAPDH or β-actin to normalize the protein levels.
RNA Immunoprecipitation (RIP) Assay
This protocol is used to confirm the interaction between HuR and its target mRNAs and to assess the effect of this compound on this interaction.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
Anti-HuR antibody and IgG control
-
Protein A/G magnetic beads
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR reagents and instrument
Procedure:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells and pre-clear the lysate with magnetic beads.
-
Incubate the lysate with an anti-HuR antibody or an IgG control overnight at 4°C to form antibody-protein-RNA complexes.
-
Capture the complexes with Protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the RNA from the beads and purify it using an RNA extraction kit.
-
Perform reverse transcription to generate cDNA.
-
Quantify the amount of target mRNA (e.g., β-Catenin, BCL2) in the immunoprecipitated samples by qPCR.
-
Normalize the results to the input RNA levels. A decrease in the amount of target mRNA in the this compound treated sample compared to the control would indicate that this compound disrupts the HuR-mRNA interaction.
Visualizations
Caption: Mechanism of action of this compound as a HuR inhibitor.
Caption: Potential mechanisms of resistance to this compound and strategies to overcome it.
Caption: A logical workflow for investigating this compound efficacy and resistance.
References
KH-3 cytotoxicity and how to mitigate it
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the experimental HuR inhibitor, KH-3. The information is designed to help anticipate and address potential issues related to this compound's cytotoxicity and to provide strategies for its mitigation in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental small molecule inhibitor of the RNA-binding protein Hu antigen R (HuR).[1] HuR is overexpressed in many cancer types and plays a crucial role in tumor progression by stabilizing the messenger RNAs (mRNAs) of proteins involved in cell proliferation, survival, and angiogenesis. This compound exerts its anticancer effects by binding to the RNA-binding pocket of HuR, thereby preventing it from interacting with its target mRNAs. This leads to the degradation of oncoproteins and induction of cell death in cancer cells.
Q2: What types of cell death are induced by this compound?
This compound has been shown to induce multiple forms of programmed cell death in cancer cells, including:
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Apoptosis: A form of programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. This compound treatment leads to the activation of caspases, which are key executioners of apoptosis.[1][2]
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Autophagy-associated cell death: A process where the cell degrades its own components. Inhibition of autophagy has been shown to partially rescue this compound-induced cell death.[1]
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Ferroptosis: An iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1]
Q3: What are the known downstream effects of this compound on signaling pathways?
This compound's inhibition of HuR leads to the destabilization of several key mRNAs, resulting in the downregulation of their corresponding proteins. This includes a reduction in the levels of anti-apoptotic proteins such as cFLIP, XIAP, Survivin, and BCL2.[1][2] The decrease in these proteins sensitizes cancer cells to apoptosis.
Q4: I am observing significant cytotoxicity in my normal (non-cancerous) control cell lines. Is this expected?
While the primary target of this compound, HuR, is overexpressed in cancer cells, it is also a ubiquitously expressed protein essential for the function of normal cells.[3] HuR plays a critical role in the survival of progenitor cells, particularly in the intestine and hematopoietic system. Therefore, on-target inhibition of HuR by this compound can lead to cytotoxicity in healthy, proliferating cells. This phenomenon is known as "on-target, off-tissue" toxicity.
Q5: How can I mitigate the cytotoxic effects of this compound on my normal cell lines?
Mitigating off-target cytotoxicity is a common challenge in drug development. For this compound, a promising strategy is to exploit the differences in cell cycle regulation between normal and cancer cells. Most normal cells have intact cell cycle checkpoints, whereas many cancer cells have defective checkpoints. By transiently arresting normal cells in a non-proliferative state, they can be protected from the cytotoxic effects of drugs that target proliferating cells. This approach is often referred to as "cyclotherapy".
A proposed method to achieve this is the co-administration of a cell cycle inhibitor, such as a CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib), prior to and during this compound treatment. The CDK4/6 inhibitor would induce a temporary G1 cell cycle arrest in normal cells, making them less susceptible to this compound-induced apoptosis.[4][5] Cancer cells with defective cell cycle control would not arrest and would remain sensitive to this compound.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Control Cell Lines
| Possible Cause | Troubleshooting Steps | Rationale |
| On-target, off-tissue toxicity | 1. Perform a dose-response curve: Determine the IC50 values for this compound in both your cancer and normal cell lines. 2. Reduce this compound concentration: Use the lowest concentration of this compound that still shows efficacy in your cancer cell line. 3. Implement a cytoprotective strategy: Co-treat with a CDK4/6 inhibitor to induce cell cycle arrest in normal cells. | HuR is essential for normal cell function, and its inhibition can be toxic. A lower concentration may provide a therapeutic window. Inducing a temporary, reversible cell cycle arrest can protect proliferating normal cells from the cytotoxic effects of this compound. |
| Off-target effects | 1. Validate with a structurally different HuR inhibitor: If available, use another HuR inhibitor to see if the same cytotoxicity is observed. 2. Perform target engagement assays: Confirm that this compound is binding to HuR at the concentrations used in your experiments. | While this compound is designed to be specific for HuR, off-target binding to other proteins could contribute to cytotoxicity. |
Issue 2: Inconsistent or Lack of Efficacy in Cancer Cell Lines
| Possible Cause | Troubleshooting Steps | Rationale |
| Cell line resistance | 1. Verify HuR expression: Confirm that your cancer cell line expresses sufficient levels of HuR. 2. Assess cell proliferation rate: this compound is more effective against rapidly proliferating cells. 3. Consider combination therapy: this compound has been shown to synergize with conventional chemotherapeutic agents. | The efficacy of a HuR inhibitor is dependent on the target's presence and the cell's reliance on HuR-mediated pathways. |
| Compound instability or inactivity | 1. Prepare fresh stock solutions: Ensure the compound has not degraded. 2. Verify compound identity and purity: Use a reliable source for your this compound. | The chemical integrity of the small molecule is critical for its activity. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.31 | [6] |
| 231-DR (Doxorubicin-resistant) | Triple-Negative Breast Cancer | 4.41 | [6] |
| SUM159 | Triple-Negative Breast Cancer | ~5 | [1] |
| PC-3 | Prostate Cancer | ~5 | [1] |
| DU145 | Prostate Cancer | ~7.5 | [1] |
| PANC-1 | Pancreatic Cancer | ~5 | [7] |
| AsPC-1 | Pancreatic Cancer | ~10 | [7] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in both cancer and normal cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the cells and add 100 µL of the prepared treatment solutions.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Mitigating this compound Cytotoxicity in Normal Cells using a CDK4/6 Inhibitor
This protocol provides a framework for testing the hypothesis that inducing cell cycle arrest can protect normal cells from this compound-induced cytotoxicity.
-
Cell Seeding:
-
Seed both normal and cancer cell lines in separate 96-well plates as described in Protocol 1.
-
-
Pre-treatment with CDK4/6 Inhibitor:
-
Prepare a stock solution of a CDK4/6 inhibitor (e.g., Palbociclib) in DMSO.
-
Treat the normal cell line with an effective concentration of the CDK4/6 inhibitor (typically 100-500 nM) for 24 hours to induce G1 arrest.
-
Treat the cancer cell line with the same concentration as a control.
-
-
Co-treatment with this compound:
-
Prepare serial dilutions of this compound as described in Protocol 1.
-
Add the this compound dilutions to the wells containing the CDK4/6 inhibitor (for the normal cells) and to the wells with the cancer cells.
-
Incubate for an additional 48-72 hours.
-
-
Assessment of Cytotoxicity:
-
Perform an MTT assay as described in Protocol 1.
-
Additionally, consider using an apoptosis assay (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry) to specifically measure apoptosis.
-
-
Data Analysis:
-
Compare the IC50 values of this compound in the normal cells with and without pre-treatment with the CDK4/6 inhibitor. A significant increase in the IC50 value in the pre-treated cells would indicate a protective effect.
-
Analyze the apoptosis data to confirm that the reduction in cytotoxicity is due to a decrease in apoptosis.
-
Mandatory Visualizations
Caption: this compound induced apoptotic signaling pathway.
Caption: Workflow for mitigating this compound cytotoxicity.
References
- 1. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. CDK4/6 inhibition protects normal cells against cancer therapy-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining KH-3 Delivery Methods In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental HuR inhibitor, KH-3. The information is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental drug that acts as a potent inhibitor of the RNA-binding protein Hu antigen R (HuR)[1][2][3]. Elevated levels of HuR are found in many types of cancer, and by inhibiting HuR, this compound can suppress cancer cell invasion and growth[2][4]. It functions by disrupting the interaction between HuR and target mRNA, such as FOXQ1, leading to the decay of these mRNAs and/or a reduction in their translation[2][4].
Q2: What is a recommended starting dose and administration route for this compound in murine models?
A2: Based on published preclinical studies, a dose of 100 mg/kg administered via intraperitoneal (IP) injection three times a week has been shown to be effective in inhibiting breast cancer growth and metastasis in mice[2][4]. However, this should be considered a starting point, and dose optimization may be necessary for different cancer models or animal strains.
Q3: What are the known solubility characteristics of this compound?
A3: this compound is poorly soluble in aqueous solutions. It is soluble in DMSO (100 mg/mL with ultrasonication)[3]. For in vivo studies, appropriate formulation strategies are necessary to ensure bioavailability.
Q4: What are the potential off-target effects or toxicities of this compound?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is important to monitor for common toxicities associated with small molecule inhibitors. These can include weight loss, changes in behavior, and signs of distress in the animals. Off-target toxicity is a common mechanism of action for some cancer drugs in clinical trials[5]. Close monitoring and histopathological analysis of major organs are recommended.
Troubleshooting Guides
Issue 1: Poor Bioavailability or Lack of Efficacy In Vivo
| Possible Cause | Troubleshooting Step |
| Poor Solubility/Precipitation: this compound is hydrophobic and may precipitate out of solution upon injection into the aqueous in vivo environment. | 1. Optimize Formulation: Explore different formulation strategies to improve solubility and stability. This can include the use of co-solvents, surfactants, or creating a nanosuspension[6][7][8][9]. Self-emulsifying drug delivery systems (SEDDS) can also be a viable option for poorly soluble drugs[6][8]. 2. Particle Size Reduction: Micronization or creating a nanoscale formulation can increase the surface area of the drug, potentially improving its dissolution rate and bioavailability[7][9]. |
| Rapid Metabolism/Clearance: The compound may be rapidly metabolized by the liver (first-pass effect) or cleared from circulation. | 1. Pharmacokinetic (PK) Studies: Conduct a PK study to determine the half-life, clearance, and volume of distribution of this compound in your animal model[10]. This will help in designing an optimal dosing schedule. 2. Alternative Delivery Routes: If oral bioavailability is low, consider parenteral routes like intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism[11]. Nanoparticle-based delivery systems can also protect the drug from degradation and prolong its circulation time[12]. |
| Incorrect Dosing: The administered dose may be too low to achieve a therapeutic concentration at the tumor site. | 1. Dose-Response Study: Perform a dose-escalation study to determine the optimal therapeutic dose with acceptable toxicity. 2. Bioanalysis: Measure the concentration of this compound in plasma and tumor tissue to ensure it is reaching the target site at sufficient levels. |
Issue 2: Observed Toxicity or Adverse Events in Animal Models
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle- and compound-related toxicity. 2. Test Alternative Vehicles: If vehicle toxicity is suspected, experiment with different biocompatible solvents and excipients. |
| On-Target Toxicity: Inhibition of HuR in non-cancerous tissues may lead to adverse effects. | 1. Reduce Dose/Frequency: Lower the dose or the frequency of administration to find a balance between efficacy and toxicity. 2. Targeted Delivery: Explore targeted delivery strategies, such as antibody-drug conjugates or ligand-modified nanoparticles, to increase the concentration of this compound at the tumor site while minimizing exposure to healthy tissues[12][13]. |
| Off-Target Toxicity: The compound may be interacting with other proteins in the body, causing unexpected side effects[5]. | 1. Off-Target Profiling: If resources permit, perform in vitro screening against a panel of kinases and other common off-targets. 2. Histopathology: Conduct a thorough histopathological examination of major organs from a cohort of treated animals to identify any tissue damage. |
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in an MDA-MB-231 Orthotopic Xenograft Model
| Parameter | Vehicle Control | This compound (100 mg/kg, IP, 3x/week) |
| Tumor Growth Inhibition | - | 60% tumor regression after 3 weeks[2][4] |
| Metastasis | - | Delayed initiation of pulmonary metastases[2][4] |
| Target Engagement | Baseline | Reduced protein expression of HuR targets in tumor tissues[2][4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Stock Solution Preparation: Based on its solubility, prepare a stock solution of this compound in 100% DMSO. For example, to achieve a 100 mg/mL stock, dissolve 100 mg of this compound in 1 mL of DMSO, using sonication to aid dissolution[3].
-
Working Solution Preparation: For a final dosing volume of 100 µL in a 20g mouse, the concentration of the working solution will need to be adjusted. It is crucial to minimize the final concentration of DMSO to avoid toxicity (typically <10% in the final injection volume). A common approach is to use a co-solvent system.
-
Example Dilution:
-
Dilute the DMSO stock solution with a vehicle such as a mixture of PEG400, Tween 80, and saline.
-
A common vehicle might be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
The final concentration of this compound in the injection solution should be calculated based on the desired dose (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse injected with 200 µL).
-
-
-
Administration: Administer the prepared this compound solution via intraperitoneal injection. Ensure proper restraint of the animal and use a new sterile syringe and needle for each animal[14]. The injection should be given in the lower right quadrant of the abdomen to avoid the cecum[14].
Protocol 2: Pharmacokinetic Analysis of this compound
-
Animal Dosing: Administer a single dose of this compound to a cohort of mice via the desired route (e.g., intraperitoneal or intravenous).
-
Sample Collection: Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-injection. Plasma should be separated and stored at -80°C until analysis.
-
Sample Analysis: Develop and validate a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of this compound in the plasma samples.
-
Data Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC)[10].
Visualizations
Caption: Signaling pathway showing this compound inhibition of HuR.
References
- 1. This compound (drug) - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intraperitoneal injection - Wikipedia [en.wikipedia.org]
- 12. In Vivo Small Molecule Drugs Delivery Services | CD BioSciences [cd-biosciences.com]
- 13. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Technical Support Center: Synthesis of KH-3 (Procaine Hydrochloride)
Welcome to the technical support center for the synthesis of KH-3, chemically known as procaine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound (Procaine Hydrochloride)?
A1: The most common starting materials for this compound synthesis are p-nitrobenzoic acid and diethylaminoethanol, or p-aminobenzoic acid (PABA) and diethylaminoethanol.[1][2]
Q2: What is the primary reaction type used in the synthesis of this compound?
A2: The primary reaction is an esterification. One common method involves the esterification of p-nitrobenzoic acid with diethylaminoethanol, followed by the reduction of the nitro group.[1][3] Another approach is the direct esterification of p-aminobenzoic acid (PABA) with diethylaminoethanol.[2][4]
Q3: What are some of the known impurities that can arise during the synthesis of this compound?
A3: Known impurities include p-aminobenzoic acid and its isomers, diethylaminoethanol, products from ester hydrolysis, and oxidative impurities.[5] Residual solvents or reagents from the synthesis process can also be present.[5]
Q4: How can I improve the yield of my this compound synthesis?
A4: Optimizing reaction conditions is key to improving yield. This includes adjusting the temperature, reaction time, and catalyst.[4][6][7] For the esterification of p-nitrobenzoic acid and diethylaminoethanol, a reaction temperature of 141-143°C and a reaction time of 8-24 hours have been reported.[6][7] The use of specific catalysts, such as Ni powder for hydrogenation, can also significantly increase the synthesis rate and overall yield.[6][7]
Q5: What is the role of hydrochloric acid in the final step of the synthesis?
A5: Hydrochloric acid is used to convert the procaine base into its hydrochloride salt.[2][4] This salt form is more stable and has better solubility in water.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete esterification reaction.- Suboptimal temperature or reaction time.- Inefficient reduction of the nitro group (if using p-nitrobenzoic acid).- Loss of product during purification. | - Ensure the reaction goes to completion by monitoring with techniques like TLC.- Optimize the reaction temperature and time. For the esterification of p-nitrobenzoic acid with diethylaminoethanol, a temperature range of 141-143°C for 12 hours is suggested.[6][7]- Use an effective reducing agent and catalyst, such as iron powder or catalytic hydrogenation with a Ni catalyst.[1][6][7]- Carefully control purification steps like recrystallization to minimize product loss. |
| Product Impurity | - Presence of unreacted starting materials.- Formation of byproducts due to side reactions.- Degradation of the product, for example, through hydrolysis of the ester linkage.[5] | - Ensure the reaction is complete to consume starting materials.- Purify the intermediate product before proceeding to the next step.- Control the pH and temperature during the workup and purification to prevent hydrolysis. Procaine can decompose under strong acidic conditions.[8][9]- Utilize purification techniques such as azeotropic distillation and recrystallization to remove impurities.[3][8] |
| Poor Crystallization | - Incorrect solvent system.- Presence of impurities inhibiting crystal formation.- Cooling rate is too fast. | - Use an appropriate solvent system for crystallization. A method involving distilled water and an azeotropic agent like butyl acetate has been described.[8]- Ensure the purity of the procaine hydrochloride solution before attempting crystallization.- Control the cooling rate to allow for the formation of well-defined crystals.[8] |
Experimental Protocols
Protocol 1: Synthesis via Esterification of p-Nitrobenzoic Acid and Diethylaminoethanol, followed by Reduction
This method involves two main stages: the formation of the ester and the reduction of the nitro group.
Stage 1: Esterification
-
In a three-necked flask, combine p-nitrobenzoic acid, xylene (as a solvent), and diethylaminoethanol. A reported ratio is 60g of p-nitrobenzoic acid, 360g of xylene, and 44g of diethylaminoethanol.[7]
-
Heat the mixture to reflux at a temperature of 141-143°C.[6][7]
-
Continue the reaction for approximately 12 hours, removing the water formed during the reaction.[6][7]
-
After the reaction is complete, cool the mixture to below 20°C and recover the xylene under reduced pressure.[6][7]
-
The resulting intermediate is 2-(diethylamino)ethyl 4-nitrobenzoate.
Stage 2: Reduction and Salt Formation
-
To the crude 2-(diethylamino)ethyl 4-nitrobenzoate, slowly add a 6% solution of dilute hydrochloric acid.[6]
-
Stir the mixture for 30 minutes and then cool to 20-25°C to precipitate the hydrochloride salt of the intermediate.[6]
-
Filter the mixture to obtain 2-(diethylamino)ethyl 4-nitrobenzoate hydrochloride.[6]
-
The hydrochloride salt is then subjected to hydrogenation. This can be achieved using a catalyst such as Ni powder under hydrogen pressure.[6][7]
-
After the hydrogenation is complete, the catalyst is filtered off to yield a solution of procaine hydrochloride.
-
The final product can be isolated by crystallization.
Quantitative Data Summary
| Parameter | Value | Synthesis Method | Reference |
| Reaction Temperature (Esterification) | 141-143 °C | p-nitrobenzoic acid + diethylaminoethanol | [6][7] |
| Reaction Time (Esterification) | 8-24 hours | p-nitrobenzoic acid + diethylaminoethanol | [6][7] |
| Hydrogenation Pressure | 20 standard atmospheres | Catalytic hydrogenation of nitro intermediate | [7] |
| Hydrogenation Temperature | 100-120 °C | Catalytic hydrogenation of nitro intermediate | [7] |
| Overall Yield | >90% | Optimized synthesis from p-nitrobenzoic acid | [6] |
Visualizing the Synthesis and Troubleshooting
Synthesis Pathway of Procaine Hydrochloride
Caption: Synthetic routes to Procaine Hydrochloride (this compound).
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Procaine synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. scribd.com [scribd.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. veeprho.com [veeprho.com]
- 6. CN104341314A - A synthetic method of procaine hydrochloride - Google Patents [patents.google.com]
- 7. A synthetic method of procaine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103524367A - Preparation technology for procaine hydrochloride crystals - Google Patents [patents.google.com]
- 9. CN103524367B - Preparation technology for procaine hydrochloride crystals - Google Patents [patents.google.com]
Technical Support Center: KH-3 HuR Inhibitor
Welcome to the technical support center for KH-3, a small molecule inhibitor of the RNA-binding protein Hu antigen R (HuR). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on using this compound effectively, with a focus on ensuring and validating its specificity for HuR.
Frequently Asked Questions (FAQs)
Q1: What is Hu antigen R (HuR) and its primary function? A: Hu antigen R (HuR) is a ubiquitously expressed RNA-binding protein that belongs to the ELAV (Embryonic Lethal Abnormal Vision) family.[1] Its primary function is to bind to AU-rich elements (AREs) in the 3'-untranslated region (3'UTR) of target messenger RNAs (mRNAs).[2] This binding stabilizes the mRNAs, preventing their degradation and often enhancing their translation into proteins.[2][3] HuR targets many mRNAs that encode proteins involved in critical cellular processes like cell proliferation, stress response, apoptosis, and angiogenesis, making it a key regulator of gene expression.[1][2][4] Its dysregulation is linked to numerous pathologies, including cancer.[2][5]
Q2: What is this compound and what is its mechanism of action? A: this compound is a potent, cell-permeable small molecule inhibitor of HuR.[6] Its mechanism of action is to directly disrupt the crucial interaction between HuR and the target mRNA.[1][7][8] By binding to HuR's RNA-recognition motifs (RRM1 and RRM2), this compound prevents HuR from stabilizing its target transcripts, leading to the degradation of these mRNAs and a subsequent decrease in the levels of their corresponding oncoproteins.[7]
Q3: What is the reported potency of this compound? A: In biochemical assays, this compound demonstrates potent inhibition of the HuR-mRNA interaction with an IC50 value of approximately 0.35 μM.[6] In cell-based assays, the IC50 for cytotoxicity varies depending on the cell line's endogenous HuR expression, typically ranging from 4 μM to over 10 μM.[9]
Q4: How has the specificity of this compound for HuR been demonstrated experimentally? A: The specificity of this compound has been validated through several key experiments. Firstly, cancer cells with HuR genetically knocked out (using CRISPR/Cas9) or knocked down (using siRNA) are significantly less sensitive to this compound treatment compared to their wild-type counterparts.[9][10][11] Secondly, in mouse xenograft models, this compound effectively inhibits the growth of HuR-positive tumors but has no effect on HuR-knockout tumors.[9][10] Finally, a structurally similar but inactive analog, KH-3B, shows no activity in disrupting HuR-mRNA binding or affecting cell viability, serving as an effective negative control.[1]
Q5: What are some well-established downstream targets affected by this compound treatment? A: By inhibiting HuR, this compound leads to the destabilization and reduced expression of numerous oncogenic mRNAs. Validated downstream targets include proteins involved in apoptosis resistance (Bcl-2, XIAP, Survivin, cFLIP), cell migration and invasion (FOXQ1, Snail), and cell metabolism (SLC7A11).[1][8][9][10][12]
Quantitative Data Summary
The following tables summarize the reported potency and validated molecular targets of this compound.
Table 1: Potency of this compound Against HuR
| Assay Type | Value | Cell Line / Condition | Source |
|---|---|---|---|
| Biochemical IC50 | 0.35 µM | Fluorescence Polarization Assay | [6] |
| Cellular IC50 | ~4 µM | MIA PaCa-2 (Pancreatic Cancer) | [9] |
| Cellular IC50 | ~10 µM | PANC-1 (Pancreatic Cancer) | [9] |
| Cellular IC50 | >20 µM | HuR Knockout MDA-MB-231 |[11] |
Table 2: Selected Downstream Targets Modulated by this compound via HuR Inhibition
| Target Protein | Function | Effect of this compound | Source |
|---|---|---|---|
| Bcl-2 | Anti-apoptosis | Downregulation | [8][12] |
| XIAP | Anti-apoptosis | Downregulation | [1][11] |
| cFLIP | Anti-apoptosis | Downregulation | [1] |
| FOXQ1 | Invasion, Metastasis | Downregulation | [8] |
| Snail | Epithelial-Mesenchymal Transition (EMT) | Downregulation | [9][10] |
| β-Catenin | Cell Proliferation, Survival | Downregulation | [12] |
| SLC7A11 | Ferroptosis Suppression | Downregulation |[1] |
Troubleshooting and Specificity Validation Guide
Issue 1: High variability or lack of an expected phenotype after this compound treatment.
-
Potential Cause: Compound concentration is suboptimal or the cell line has low HuR expression.
-
Solution:
-
Confirm HuR Expression: Verify the endogenous protein level of HuR in your cell line via Western Blot. The sensitivity of cells to this compound correlates directly with HuR expression levels.[9]
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 0.5 µM to 25 µM) to determine the optimal effective dose for your specific cell line and assay.[13]
-
Check Compound Integrity: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and has been stored correctly. Prepare fresh dilutions for each experiment.
-
Issue 2: Concern that the observed phenotype is due to off-target effects.
-
Potential Cause: At higher concentrations, small molecule inhibitors may interact with unintended proteins, confounding results.[13][14]
-
Solution: Validate On-Target Activity with Orthogonal Approaches.
-
Use a Negative Control: Include the inactive analog, KH-3B, in your experiments. KH-3B is structurally similar to this compound but does not inhibit HuR.[1] An on-target effect should be observed with this compound but not KH-3B.
-
Genetic Knockdown/Knockout: The most rigorous method for validation. Use siRNA or CRISPR/Cas9 to deplete HuR in your cells. A true on-target effect of this compound should be phenocopied by HuR depletion.[9][10] Furthermore, HuR-depleted cells should become resistant to the effects of this compound.[10]
-
Confirm Target Engagement (CETSA): A Cellular Thermal Shift Assay (CETSA) can confirm that this compound directly binds to HuR inside the cell.[13] The binding of this compound stabilizes the HuR protein, increasing its melting temperature.[1][11] This provides strong evidence of target engagement at the concentrations used in your experiment.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a version of HuR that does not bind this compound (if such a mutant is available). This can definitively prove the effect is mediated through HuR.[13]
-
Visualized Workflows and Pathways
The following diagrams illustrate key concepts and experimental strategies for working with this compound.
Caption: this compound inhibits HuR by preventing it from binding to target mRNAs in the cytoplasm.
Caption: Workflow for validating the specificity of this compound's biological effects.
Caption: Decision tree for troubleshooting experimental results with this compound.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for HuR Target Engagement
This protocol is adapted from descriptions of CETSA used to validate this compound binding to endogenous HuR.[1][11]
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat one group with the desired concentration of this compound (e.g., 20 µM) and a control group with vehicle (e.g., DMSO) for 2-4 hours in a 37°C incubator.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Heating: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as an unheated control.
-
Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.
-
Analysis: Carefully collect the supernatant from each tube. Analyze the amount of soluble HuR remaining in each sample by Western Blot.
-
Expected Outcome: In the this compound treated samples, HuR should remain soluble at higher temperatures compared to the vehicle-treated control, indicating thermal stabilization upon ligand binding. This shift confirms direct target engagement in a cellular context.
Protocol 2: Validating Phenotype with siRNA-mediated HuR Knockdown
This protocol provides a general workflow to confirm that an observed effect is HuR-dependent.
-
Transfection: Seed cells so they will be 30-50% confluent at the time of transfection. Transfect one group of cells with a validated siRNA targeting HuR and a control group with a non-targeting (scrambled) siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the HuR protein.
-
Verification: Harvest a subset of the cells from both groups and perform a Western Blot to confirm efficient knockdown of HuR protein in the siRNA-treated group compared to the control.
-
Phenotypic Assay: At the same time point (48-72h post-transfection), perform the phenotypic assay of interest (e.g., cell viability, migration, invasion assay) on both the HuR-knockdown and control cells.
-
Comparison: Compare the results to those obtained with this compound treatment. If the phenotype caused by HuR knockdown is similar to the phenotype caused by this compound, it strongly supports an on-target mechanism.
Protocol 3: Western Blot for Downstream Target Modulation
This protocol is used to confirm that this compound is active at the molecular level by measuring its effect on a known HuR target.
-
Treatment: Treat cells with a dose-range of this compound (e.g., 0, 2.5, 5, 10 µM) for a specified time (e.g., 24 or 48 hours).
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against a known HuR target (e.g., Bcl-2, FOXQ1) overnight at 4°C. Also, probe a separate membrane or strip the first one and re-probe for a loading control (e.g., GAPDH, α-Tubulin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the target protein level upon this compound treatment indicates successful inhibition of the HuR pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The many facets of RNA binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Posttranslational control of HuR function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and targeting the disease-related RNA binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An RNA-binding protein, Hu-antigen R, in pancreatic cancer epithelial to mesenchymal transition, metastasis, and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The RNA-binding protein HuR in human cancer: a friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Functional inhibition of the RNA‐binding protein HuR sensitizes triple‐negative breast cancer to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to HuR Inhibitors: Benchmarking KH-3 Against a Spectrum of Modulators
For Researchers, Scientists, and Drug Development Professionals
The RNA-binding protein HuR (Hu antigen R) has emerged as a critical regulator of post-transcriptional gene expression, influencing the stability and translation of a vast array of mRNAs involved in cellular proliferation, stress response, and inflammation. Its overexpression is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of KH-3, a potent HuR inhibitor, alongside other known modulators, offering a quantitative and methodological resource for researchers in the field.
Quantitative Comparison of HuR Inhibitors
The landscape of HuR inhibitors is diverse, encompassing molecules with distinct mechanisms of action, including the disruption of HuR-RNA interaction, inhibition of HuR dimerization, and blockage of its nucleocytoplasmic translocation. The following table summarizes the quantitative data for this compound and other notable HuR inhibitors.
| Inhibitor | Mechanism of Action | Assay Type | Potency (IC50/Ki) | Reference(s) |
| This compound | Disrupts HuR-mRNA interaction | FP & AlphaLISA | Ki: 0.72 - 0.83 µM | [1] |
| Cell-based (viability) | MTT Assay | IC50: 3.35 - 4.89 µM (TNBC cells) | [2] | |
| CMLD-2 | Disrupts HuR-mRNA interaction | FP Assay | Ki: 350 nM | [1] |
| Cell-based (viability) | CellTiter-Glo | IC50: 18.2 µM (MiaPaCa2), 28.9 µM (HCT-116) | [3] | |
| SRI-42127 | Inhibits HuR dimerization | Cell-based | IC50: 1.2 µM | [1][4] |
| MS-444 | Inhibits HuR dimerization and translocation | Cell-based (viability) | IC50: 5.60 - 14.21 µM (CRC cells) | [5][6] |
| IC50: ~31 - 63 µM (glioblastoma cells) | [7] | |||
| Dihydrotanshinone I (DHTS) | Disrupts HuR-mRNA interaction | AlphaScreen | Ki: 3.74 nM | [1][8][9] |
| Azaphilone-9 | Disrupts HuR-mRNA interaction | Not Specified | IC50: 1.2 µM | [1][10] |
| Okicenone | Interferes with HuR homodimerization | Not Specified | Kd: 90 nM | [1] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. Kd (dissociation constant) reflects binding affinity, with a lower value indicating tighter binding.[11] Direct comparison of these values should be made with caution as they are often determined using different assays and under varying experimental conditions.
Key Signaling Pathways Involving HuR
HuR exerts its influence across a multitude of signaling pathways critical to cancer progression and inflammation. Understanding these pathways is crucial for elucidating the downstream effects of HuR inhibition.
Experimental Protocols for Evaluating HuR Inhibitors
The following are detailed methodologies for key experiments cited in the evaluation of HuR inhibitors.
Fluorescence Polarization (FP) Assay for HuR-RNA Interaction
This assay quantitatively measures the disruption of the HuR-RNA complex by a small molecule inhibitor.
Principle: A fluorescently labeled RNA oligonucleotide (probe) will have a low rate of rotation in solution when bound to the much larger HuR protein, resulting in high fluorescence polarization. When an inhibitor displaces the labeled RNA, its rotation becomes faster, leading to a decrease in fluorescence polarization.
Protocol:
-
Reagents and Buffers:
-
Purified recombinant full-length HuR protein.
-
Fluorescently labeled RNA oligonucleotide containing a high-affinity HuR binding site (e.g., 5'-FAM-AUUUUUAUUUU-3').
-
Assay Buffer: 50 mM NaPi, 100 mM NaCl, 5 mM TCEP, pH 7.0.
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Prepare an assay mixture containing 50 nM HuR and 10 nM fluorescently labeled RNA in the assay buffer. This concentration of HuR should yield a fluorescence polarization value that is approximately 80% of the maximum observed for fully bound RNA.
-
Add the test compound at various concentrations to the wells. Include a DMSO-only control (0% inhibition) and a control with labeled RNA only (100% inhibition).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or Ki value.
-
RNA-Protein Pulldown Assay
This assay provides a qualitative or semi-quantitative assessment of an inhibitor's ability to disrupt the interaction between HuR and a specific RNA sequence in a cellular context.
Protocol:
-
Reagents and Buffers:
-
Cell lysate from cells endogenously expressing HuR.
-
Biotinylated RNA oligonucleotide containing the HuR binding motif (e.g., biotin-TEG-5′-AUUUUUAUUUU-3′).
-
Streptavidin-coated magnetic beads.
-
Lysis Buffer: (e.g., RIPA buffer with protease and RNase inhibitors).
-
Wash Buffer: (e.g., PBS with 0.1% Tween-20).
-
-
Assay Procedure:
-
Incubate the cell lysate with the biotinylated RNA probe in the presence of the test compound or DMSO control for 1-2 hours at 4°C with gentle rotation.
-
Add pre-washed streptavidin-coated magnetic beads to the mixture and incubate for another hour at 4°C to capture the biotinylated RNA-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a primary antibody specific for HuR.
-
Visualize the bands using a chemiluminescence detection system. A decrease in the HuR band intensity in the presence of the inhibitor indicates disruption of the HuR-RNA interaction.
-
Experimental Workflow for HuR Inhibitor Evaluation
The following diagram illustrates a typical workflow for the identification and characterization of novel HuR inhibitors.
This guide provides a foundational comparison of this compound with other HuR inhibitors. For more in-depth analysis, researchers are encouraged to consult the primary literature and consider the specific experimental contexts in which these data were generated. The provided protocols offer a starting point for the in-house evaluation and characterization of novel HuR-targeting compounds.
References
- 1. Human Antigen R (HuR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. Functional inhibition of the RNA‐binding protein HuR sensitizes triple‐negative breast cancer to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. Impact of HuR inhibition by the small molecule MS-444 on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-cancer effects of the HuR inhibitor, MS-444, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dihydrotanshinone-I interferes with the RNA-binding activity of HuR affecting its post-transcriptional function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. promegaconnections.com [promegaconnections.com]
Comparative Efficacy of HuR Inhibitor KH-3 on Downstream Targets: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the HuR inhibitor KH-3 with other alternatives, focusing on the validation of its effects on key downstream targets. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative experimental data, details methodological protocols, and visualizes relevant biological pathways and workflows.
Introduction to this compound and HuR Inhibition
This compound is a potent small molecule inhibitor of the RNA-binding protein Hu antigen R (HuR), also known as ELAVL1.[1] HuR plays a critical role in post-transcriptional gene regulation by stabilizing target mRNAs, many of which are implicated in cancer progression, including cell proliferation, survival, and metastasis. Elevated cytoplasmic levels of HuR are associated with poor clinical outcomes in various cancers. This compound disrupts the interaction between HuR and its target mRNAs, leading to their degradation and a subsequent reduction in the corresponding protein levels.
Quantitative Comparison of HuR Inhibitors
The following table summarizes the in vitro efficacy of this compound and two alternative HuR inhibitors, CMLD-2 and MS-444. The data highlights their potency in HuR inhibition and their impact on the expression of key downstream target genes involved in apoptosis and cell migration.
| Inhibitor | Target | IC50 (HuR Inhibition) | Cell Line | Downstream Target | Effect on mRNA Levels | Effect on Protein Levels | Reference |
| This compound | HuR-mRNA Interaction | 0.35 µM | MDA-MB-231 (Breast Cancer) | Bcl-2 | Decrease | Decrease | [1] |
| MDA-MB-231 (Breast Cancer) | XIAP | Decrease | Decrease | [1] | |||
| SUM159 (Breast Cancer) | Msi2 | Not Reported | Decrease | [2] | |||
| MDA-MB-231 (Breast Cancer) | FOXQ1 | Decrease (disrupts HuR-mRNA interaction) | Decrease | [1] | |||
| CMLD-2 | HuR-mRNA Interaction | ~0.35 µM (Ki) | HCT-116 (Colorectal Cancer) | Bcl-2 | Shortened half-life | Decrease | [3] |
| HCT-116 (Colorectal Cancer) | XIAP | Shortened half-life | Decrease | [3] | |||
| H1299 (Lung Cancer) | Bcl-2 | Decrease | Decrease | [4] | |||
| MS-444 | HuR Dimerization | Not Reported | HCA-7 (Colon Cancer) | COX-2 | Decrease (IC50 of 6.75 µM) | Decrease | [5] |
| Colorectal Cancer Cells | Apoptotic Genes (e.g., Fas ligand, Caspase 8, Bax, Bid) | Increase | Not Reported | [5] |
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound. By inhibiting HuR, this compound prevents the stabilization of target mRNAs such as Bcl-2, XIAP, and FOXQ1, leading to decreased protein expression and subsequent downstream effects on apoptosis and cell migration.
Caption: Mechanism of this compound action on downstream targets.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's effects on its downstream targets.
Western Blotting for Bcl-2 and XIAP
This protocol details the detection and quantification of Bcl-2 and XIAP protein levels following treatment with this compound.
1. Cell Lysis and Protein Extraction:
-
Treat cells with desired concentrations of this compound or vehicle control for the specified duration.
-
Wash cells with ice-cold 1X PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2 (1:1000) and XIAP (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an ECL chemiluminescence detection kit and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Transwell Migration and Invasion Assay
This protocol is for assessing the effect of this compound on cancer cell migration and invasion.
1. Preparation of Transwell Inserts:
-
For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C. For migration assays, no coating is needed.
2. Cell Seeding:
-
Harvest and resuspend cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Seed the cells into the upper chamber of the Transwell inserts.
3. Chemoattraction and Incubation:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
4. Staining and Quantification:
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol or 4% paraformaldehyde.
-
Stain the cells with 0.1% crystal violet.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
Ribonucleoprotein Immunoprecipitation (RNP-IP) for HuR
This protocol is used to confirm the direct interaction between HuR and its target mRNAs and to assess the disruptive effect of this compound.
1. Cell Lysate Preparation:
-
Harvest cells and prepare a whole-cell lysate using a polysome lysis buffer containing RNase and protease inhibitors.
2. Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-HuR antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-RNA complexes.
-
Wash the beads extensively to remove non-specific binding.
3. RNA Extraction and Analysis:
-
Elute the RNA from the immunoprecipitated complexes.
-
Purify the RNA using a suitable RNA extraction kit.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the abundance of specific target mRNAs (e.g., Bcl-2, XIAP, FOXQ1) in the HuR-immunoprecipitated fraction.
Experimental Workflow Visualization
The following diagram outlines the workflow for validating the effect of this compound on a downstream target using Western blotting.
Caption: Workflow for Western blot analysis.
Conclusion
The experimental data presented in this guide demonstrate that this compound is a potent inhibitor of HuR, effectively downregulating the expression of key downstream targets involved in cancer cell survival and metastasis. Its efficacy is comparable to or greater than other known HuR inhibitors. The provided protocols offer a standardized framework for the validation of these findings and for the further investigation of this compound and other HuR-targeting compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
A Head-to-Head Comparison: KH-3 Versus siRNA Knockdown for Targeting HuR in Cancer Research
In the landscape of cancer therapeutics, the RNA-binding protein HuR has emerged as a critical target due to its role in promoting tumor growth and metastasis. Researchers seeking to modulate HuR activity primarily have two powerful tools at their disposal: the small molecule inhibitor KH-3 and siRNA-mediated knockdown. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate approach for their studies.
At a Glance: this compound vs. siRNA Knockdown of HuR
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown |
| Mechanism of Action | Directly binds to the RNA-binding domains of HuR, preventing its interaction with target mRNAs.[1] | Utilizes the RNA interference (RNAi) pathway to specifically degrade HuR mRNA, leading to reduced HuR protein expression.[2][3] |
| Mode of Action | Inhibition of HuR function. | Reduction of total HuR protein levels. |
| Temporal Control | Rapid and reversible inhibition of HuR activity. The effect is present as long as the compound is available. | Slower onset of action, typically requiring 24-72 hours for significant protein reduction. Effects can be long-lasting.[3][4] |
| Specificity | Potential for off-target effects by binding to other proteins with similar structures. | Highly specific to the target HuR mRNA sequence, but can have off-target effects due to unintended binding to other mRNAs. |
| Delivery | Can be administered directly to cells in culture or systemically in animal models. | Requires a delivery vehicle, such as lipid nanoparticles or viral vectors, to enter cells.[2] |
| Applications | Therapeutic development, in vitro and in vivo studies of acute HuR inhibition. | Functional genomics, target validation, and therapeutic applications where sustained reduction of HuR is desired. |
Mechanism of Action
This compound: A Direct Inhibitor of HuR-mRNA Interaction
This compound is an experimental drug that functions as a direct inhibitor of the HuR protein.[4] It exerts its effect by binding to the RNA recognition motifs (RRMs) of HuR, thereby disrupting the interaction between HuR and the AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of its target mRNAs.[1] This prevents HuR from stabilizing these mRNAs, leading to their degradation and a subsequent decrease in the expression of oncoproteins.
dot
siRNA: Silencing HuR Gene Expression
siRNA (small interfering RNA) knockdown operates through the cellular mechanism of RNA interference (RNAi).[2] Exogenously introduced siRNA molecules, designed to be complementary to the HuR mRNA sequence, are incorporated into the RNA-induced silencing complex (RISC). This complex then seeks out and cleaves the target HuR mRNA, leading to its degradation and preventing its translation into protein. The result is a significant reduction in the total cellular levels of the HuR protein.[2]
dot
Experimental Data: A Comparative Overview
The following tables summarize quantitative data from various studies investigating the effects of this compound and siRNA knockdown on HuR and its downstream targets. It is important to note that these results are compiled from different studies and may not be directly comparable due to variations in cell lines, experimental conditions, and methodologies.
Table 1: Effect on HuR Levels and Downstream Targets
| Parameter | This compound | siRNA Knockdown | Reference Cell Line(s) |
| HuR Protein Levels | No direct effect on total HuR protein levels.[5] | Significant reduction in HuR protein expression.[2][6] | MDA-MB-231, SUM159, A549, HCC827[5][6] |
| Bcl-2 Expression | Decreased protein and mRNA levels.[5] | Decreased protein expression.[2][6] | MDA-MB-231, SUM159, A549[5][6] |
| Cyclin D1 Expression | - | Decreased protein expression.[2][6] | A549, HCC827[6] |
| XIAP Expression | Decreased protein and mRNA levels.[5] | - | MDA-MB-231, SUM159[5] |
| cFLIP Expression | Reduced expression.[5] | - | - |
| SLC7A11 Expression | Reduced expression.[5] | Reduced expression.[5] | MDA-MB-231[5] |
Table 2: Functional Effects on Cancer Cells
| Functional Outcome | This compound | siRNA Knockdown | Reference Cell Line(s) |
| Cell Viability/Proliferation | Inhibition of cell viability with IC50 values in the micromolar range.[7] | Significant growth inhibition.[2][6] | Pancreatic cancer cell lines, A549, HCC827[6][7] |
| Cell Invasion | Suppression of cancer cell invasion.[8] | Decreased invasive activity.[9] | Breast cancer cell lines, Oral cancer cell lines[8][9] |
| Cell Migration | Inhibition of breast cancer cell migration. | Affects motility of oral cancer cells.[4] | MDA-MB-231, SUM159, Ca9.22[4] |
| Apoptosis | Induction of apoptotic cell death.[5] | Induces apoptosis.[2] | Various cancer cell lines, A549[2][5] |
| Cell Cycle Arrest | - | Induces G1 phase arrest.[2][6] | A549, HCC827[6] |
Experimental Protocols
This compound Treatment Protocol (General)
-
Cell Seeding: Plate cells in appropriate well plates or flasks and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting, RT-qPCR, or functional assays (e.g., cell viability, invasion assays).
dot
siRNA Knockdown Protocol (General)
-
Cell Seeding: Plate cells in antibiotic-free medium 18-24 hours before transfection to achieve 60-80% confluency at the time of transfection.[10][11]
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the HuR-specific siRNA duplex and a non-targeting control siRNA in a serum-free medium.[10][11]
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.[4]
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.[10][11]
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 5-7 hours at 37°C.[11]
-
Medium Change: Add fresh medium, which may contain serum and antibiotics, and continue to incubate.
-
Analysis: Harvest cells for analysis typically 24-72 hours post-transfection to allow for sufficient knockdown of the target protein.[4]
dot
Choosing the Right Tool for the Job
The decision to use this compound or siRNA knockdown depends largely on the specific research question and experimental design.
Choose this compound for:
-
Acute and transient inhibition of HuR function: Ideal for studying the immediate effects of blocking HuR's RNA-binding activity.
-
Pharmacological studies: As a small molecule, it has more direct translational potential as a therapeutic agent.
-
In vivo studies: Can be administered systemically to animal models.
Choose siRNA Knockdown for:
-
Target validation: Provides a highly specific method to confirm the role of HuR in a particular cellular process.
-
Long-term studies: The effects of knockdown can be sustained for longer periods, which is beneficial for studying chronic effects.
-
Functional genomics: Useful for large-scale screens to identify genes that are regulated by HuR.
References
- 1. Small Molecules Targeting the RNA-Binding Protein HuR Inhibit Tumor Growth in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-targeted nanoparticle delivery of HuR siRNA inhibits lung tumor growth in vitro and in vivo by disrupting the oncogenic activity of the RNA-binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Comparative Analysis of KH-3 and its Analogs: A Tale of Two Molecules
A comprehensive examination of two distinct compounds sharing the "KH-3" designation reveals divergent therapeutic applications and mechanisms of action. One, a procaine-based formulation, has been explored for its anti-aging properties, while the other, a novel small molecule, is under investigation as a promising cancer therapeutic.
This guide provides a detailed comparative analysis of these two classes of "this compound" compounds, presenting experimental data, outlining methodologies, and visualizing key biological pathways to support researchers, scientists, and drug development professionals.
Part 1: Procaine-Based this compound and its Anti-Aging Analogs
The original this compound, also known as K.H.3, is a pharmaceutical preparation containing procaine hydrochloride and hematoporphyrin. It has been historically marketed with claims of anti-aging effects. Its primary analog is Gerovital H3 (GH-3), another procaine-based product with a similar history.
Mechanism of Action
The purported anti-aging effects of procaine-based this compound and its analogs are attributed to a combination of factors. The primary active ingredient, procaine hydrochloride, is a well-known local anesthetic that functions by blocking voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the transmission of nerve impulses.[1][2] Beyond its anesthetic properties, procaine is suggested to exert its systemic effects through its metabolites, para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).
The proposed anti-aging mechanisms include:
-
Antioxidant and Anti-inflammatory Effects: Procaine and GH-3 have demonstrated the ability to inhibit the generation of reactive oxygen species (ROS) and lipid peroxidation. These antioxidant actions may help protect cells from oxidative stress, a key contributor to the aging process.
-
Monoamine Oxidase (MAO) Inhibition: Gerovital H3 has been shown to be a weak, reversible, and competitive inhibitor of monoamine oxidase.[3] MAO is an enzyme involved in the breakdown of neurotransmitters, and its inhibition can lead to antidepressant effects.
-
Cellular Metabolism Enhancement: It is suggested that these compounds may improve cellular function and promote tissue rejuvenation.[4]
Comparative Performance: Procaine-KH3 vs. Placebo
A significant double-blind, randomized clinical trial conducted over two years with elderly subjects provides key quantitative data on the effects of a procaine/hematoporphyrin formulation (KH3).
| Outcome Measure | KH3 Treatment Group | Placebo Group | p-value |
| Decrement in New Learning Consolidation | < 1.0% | 38% | - |
| Increase in Prevalence of Incontinence | No significant increase | Significant increase | < 0.05 |
| Change in Grip Strength | +22% | - | < 0.01 (vs. placebo) |
| Adverse Reactions | More observed | Fewer observed | < 0.005 |
| Table 1: Summary of clinical trial results for procaine-based KH3 versus placebo.[5] |
Signaling Pathway: Proposed Anti-Aging Effects of Procaine
The following diagram illustrates the proposed mechanism by which procaine may exert its anti-aging effects through the modulation of oxidative stress and inflammation.
Caption: Proposed signaling pathway for the anti-aging effects of procaine.
Part 2: HuR Inhibitor this compound and its Analogs in Cancer Therapy
A distinct molecule, also referred to as this compound, is a potent small molecule inhibitor of the RNA-binding protein Hu antigen R (HuR).[6] HuR is overexpressed in numerous cancers and plays a critical role in tumor progression by stabilizing the messenger RNA (mRNA) of oncogenes.[7] Therefore, inhibiting HuR is a promising strategy for cancer treatment.
Mechanism of Action
HuR-KH3 and its analogs function by directly binding to the RNA-binding pocket of HuR, thereby disrupting its interaction with the AU-rich elements (AREs) in the 3'-untranslated region of target mRNAs.[8][9] This disruption leads to the destabilization and reduced translation of mRNAs encoding proteins involved in cell proliferation, survival, and metastasis.[9][10]
Comparative Performance: HuR Inhibitors in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and similar HuR inhibitors across various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MDA-MB-231 | Breast Cancer | ~5 |
| PANC-1 | Pancreatic Cancer | ~5 | |
| CMLD-2 | HCT-116 | Colon Cancer | 28.9 |
| MiaPaCa2 | Pancreatic Cancer | 18.2 | |
| H1299 | Non-small cell lung cancer | ~30 | |
| A549 | Non-small cell lung cancer | ~30 | |
| MS-444 | HCT116 | Colorectal Cancer | ~10 |
| Table 2: Comparative IC50 values of HuR inhibitors in various cancer cell lines.[5][9][11][12] |
Signaling Pathway: HuR Inhibition in Cancer
This diagram illustrates the signaling pathway affected by the inhibition of HuR, leading to anti-tumor effects.
References
- 1. The Radioprotective Effect of Procaine and Procaine-Derived Product Gerovital H3 in Lymphocytes from Young and Aged Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An RNA-binding protein, Hu-antigen R, in pancreatic cancer epithelial to mesenchymal transition, metastasis, and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanistic insights into HuR inhibitor MS-444 arresting embryonic development revealed by low-input RNA-seq and STORM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. medchemexpress.com [medchemexpress.com]
A Preclinical Comparative Analysis of the HuR Inhibitor KH-3 and Standard Chemotherapy in Breast and Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of the novel small molecule inhibitor KH-3, which targets the RNA-binding protein Hu antigen R (HuR), against standard chemotherapy agents in breast and prostate cancer models. The data presented is derived from published in vivo studies utilizing human cancer cell line xenografts in mice. It is important to note that no direct head-to-head studies comparing this compound with standard chemotherapy as monotherapy have been identified in the public domain. Therefore, this guide offers an indirect comparison based on available data from separate preclinical trials.
Executive Summary
The HuR inhibitor this compound has demonstrated significant antitumor activity in preclinical models of triple-negative breast cancer and prostate cancer. In a mouse xenograft model of MDA-MB-231 breast cancer, this compound treatment resulted in a notable 60% tumor regression after three weeks[1]. Similarly, in prostate cancer xenograft models, this compound has been shown to inhibit tumor growth[2][3][4][5].
Standard chemotherapy agents, such as docetaxel, doxorubicin, and paclitaxel, are established treatments for these malignancies and have also shown efficacy in similar preclinical models. For instance, docetaxel has been demonstrated to inhibit tumor growth in MDA-MB-231 xenografts, and various studies have documented its efficacy in prostate cancer models like DU-145 and PC-3[6][7][8][9][10][11][12][13][14][15].
While a direct comparison of potency is not possible from the available data, this guide collates the quantitative findings and experimental protocols from various studies to provide a preliminary assessment of this compound's potential as a therapeutic agent relative to existing standard-of-care chemotherapies.
Data Presentation: In Vivo Efficacy
Table 1: Efficacy of this compound in Human Cancer Xenograft Models
| Cancer Type | Cell Line | Xenograft Model | Treatment Protocol | Key Efficacy Results | Source |
| Breast Cancer | MDA-MB-231 | Orthotopic | 100 mg/kg this compound, intraperitoneally, 3 times/week for 3 weeks | 60% tumor regression | [1] |
| Prostate Cancer | PC-3 | Subcutaneous | Not specified in abstract | Inhibited tumor growth | [2][4][5] |
| Prostate Cancer | DU-145 | Subcutaneous | Not specified in abstract | Inhibited tumor growth | [2][4][5] |
| Prostate Cancer | Patient-Derived Xenograft (PDX) | Not specified | Not specified in abstract | Anti-tumor effects validated | [2][4][5] |
Table 2: Efficacy of Standard Chemotherapy in Human Cancer Xenograft Models
| Cancer Type | Cell Line | Xenograft Model | Chemotherapy | Treatment Protocol | Key Efficacy Results | Source |
| Breast Cancer | MDA-MB-231 | Subcutaneous | Docetaxel | 10 mg/kg, intraperitoneally, once | Effectively suppressed tumor growth | [10] |
| Breast Cancer | MDA-MB-231 | Orthotopic | Doxorubicin | Not specified | Reduced tumor volume, size, and weight | [16] |
| Breast Cancer | MDA-MB-231 | Subcutaneous | Paclitaxel | 10 mg/kg/week, intraperitoneally, for 4 weeks | Pronounced inhibition of tumor growth when combined with methylseleninic acid | [17] |
| Prostate Cancer | DU-145 | Subcutaneous | Docetaxel | 5 mg/kg and 10 mg/kg, subcutaneously, once/week | Observed inhibitory activities | [6] |
| Prostate Cancer | DU-145 | Subcutaneous | Docetaxel | 10 mg/kg/week, intravenously, for 3 weeks | 32.6% tumor regression | [7] |
| Prostate Cancer | PC-3 | Subcutaneous | Docetaxel | 10, 25, and 50 mg/kg, intraperitoneally, weekly for 3 cycles | Sensitive to docetaxel treatment | [14] |
Experimental Protocols
This compound In Vivo Efficacy Study in Breast Cancer (MDA-MB-231 Xenograft)
-
Animal Model: Female athymic NCr-nu/nu mice.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Tumor Implantation: Orthotopic injection into the mammary fat pad.
-
Treatment: Mice were treated with either vehicle control or 100 mg/kg this compound via intraperitoneal injection three times a week for three weeks[1].
-
Efficacy Evaluation: Tumor growth was monitored and measured. At the end of the study, tumors were excised and weighed.
Standard Chemotherapy In Vivo Efficacy Studies
-
Animal Model: Not specified in the available abstract.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Tumor Implantation: Xenograft model.
-
Treatment: Docetaxel was used as a positive control and effectively suppressed tumor growth[10]. The precise dosing and schedule were not detailed in the abstract.
-
Animal Model: Nude mice.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Tumor Implantation: Xenograft model.
-
Treatment: Doxorubicin was administered, leading to a significant reduction in tumor volume, size, and weight[16]. The specific treatment protocol was not provided in the abstract.
-
Animal Model: SCID mice.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Tumor Implantation: Xenograft model.
-
Treatment: Paclitaxel was administered at 10 mg/kg/week via intraperitoneal injection for four weeks[17].
-
Efficacy Evaluation: Tumor growth was monitored.
-
Animal Model: Nude mice.
-
Cell Line: DU-145 human prostate cancer cells.
-
Tumor Implantation: Xenograft model with implantation of DU-145 cells or a solid tumor.
-
Treatment: Docetaxel was administered subcutaneously once a week at doses ranging from 0.1-10 mg/kg. Inhibitory activity was noted at 5 mg/kg and 10 mg/kg[6].
-
Efficacy Evaluation: Tumor growth was monitored.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound is the inhibition of the RNA-binding protein HuR. HuR post-transcriptionally regulates the expression of numerous oncoproteins by binding to AU-rich elements in the 3'-untranslated region of their mRNAs, thereby increasing mRNA stability and/or translation. By inhibiting HuR, this compound can downregulate the expression of key proteins involved in cancer cell proliferation, survival, and metastasis.
Caption: Mechanism of action of the HuR inhibitor this compound.
Standard chemotherapy agents like taxanes (paclitaxel, docetaxel) and anthracyclines (doxorubicin) have different mechanisms of action, primarily involving the disruption of microtubule function or DNA replication, respectively, leading to cell cycle arrest and apoptosis.
Caption: General workflow for in vivo xenograft studies.
Conclusion
The available preclinical data suggests that the HuR inhibitor this compound is a promising novel agent with significant anti-tumor activity in models of triple-negative breast cancer and prostate cancer. While a direct comparative efficacy against standard chemotherapy cannot be definitively concluded without head-to-head trials, the magnitude of tumor regression reported for this compound is substantial and warrants further investigation. Future studies should aim to directly compare the efficacy and toxicity of this compound with standard-of-care chemotherapies in relevant preclinical models to better define its potential clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. RNA-binding protein HuR inhibition induces multiple programmed cell death in breast and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-binding protein HuR inhibition induces multiple programmed cell death in breast and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 7. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. DU145 Xenograft Model | Xenograft Services [xenograft.net]
- 12. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cordycepin Enhances the Therapeutic Efficacy of Doxorubicin in Treating Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methylseleninic Acid Enhances Paclitaxel Efficacy for the Treatment of Triple-Negative Breast Cancer | PLOS One [journals.plos.org]
Validating the Anti-Tumor Effects of KH-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of KH-3, a novel small molecule inhibitor of the RNA-binding protein HuR, against established chemotherapeutic agents. The data presented is compiled from preclinical studies on breast and prostate cancer models. Detailed experimental protocols and signaling pathway visualizations are included to facilitate a comprehensive understanding of this compound's mechanism and potential as a therapeutic agent.
In Vitro Efficacy: this compound vs. Standard Chemotherapy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapeutic agents in various breast and prostate cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Comparative In Vitro Efficacy in Breast Cancer Cell Lines
| Cell Line (Breast Cancer) | This compound IC50 (µM) | Docetaxel IC50 (nM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (nM) |
| MDA-MB-231 | 3.31 - 4.41[1][2] | 2.6 - 100[3][4][5] | 0.69 - 3.16[6][7][8][9][10] | - |
| SUM159 | ~4 | - | - | - |
| MCF-7 | - | ~10 - 100[3] | 1.1 - 8.306[7][8] | - |
| 231-TR (Docetaxel-Resistant) | 4.89[11] | 9.48[11] | - | - |
| 231-DR (Doxorubicin-Resistant) | 4.41[1] | - | 19.40[6] | - |
Table 2: Comparative In Vitro Efficacy in Prostate Cancer Cell Lines
| Cell Line (Prostate Cancer) | This compound IC50 (µM) | Docetaxel IC50 (nM) | Doxorubicin IC50 | Paclitaxel IC50 (nM) |
| PC-3 | 2.547[12] | 0.598 - 3.72[13][14][15] | - | 31.2[16] |
| DU145 | 2.168[12] | 0.469 - 4.46[13][15] | - | - |
| LNCaP | - | 0.78 - 1.13[13][17] | - | - |
In Vivo Efficacy: this compound in Xenograft Models
Preclinical studies using mouse xenograft models have demonstrated the anti-tumor activity of this compound in vivo.
Table 3: In Vivo Efficacy of this compound in Breast and Prostate Cancer Xenograft Models
| Cancer Type | Cell Line | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Breast Cancer | MDA-MB-231 | This compound | 100 mg/kg, i.p., 3x/week for 3 weeks | 60% tumor regression[18] | [18] |
| Prostate Cancer | PC-3 | This compound | Not specified | Significant inhibition | [19] |
Mechanism of Action: The this compound Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the RNA-binding protein HuR. HuR stabilizes the messenger RNA (mRNA) of various proto-oncogenes and growth factors, leading to their increased expression and promoting tumor growth. By disrupting the interaction between HuR and its target mRNAs, this compound leads to the downregulation of key cancer-promoting proteins.[20][21][22]
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound and other compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, PC-3) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or comparator drugs (e.g., docetaxel, doxorubicin) for 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from dose-response curves.
Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Cell Implantation: 1 x 10^6 to 5 x 10^6 human cancer cells (e.g., MDA-MB-231, PC-3) in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are subcutaneously injected into the flank of 6-8 week old female athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal (i.p.) injections of this compound (e.g., 100 mg/kg) three times a week. The control group receives vehicle injections.
-
Tumor Measurement: Tumor volume is measured two to three times per week using calipers and calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³), and tumors are excised and weighed.
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.
Conclusion
The available preclinical data suggests that this compound, as a HuR inhibitor, demonstrates significant anti-tumor activity in both in vitro and in vivo models of breast and prostate cancer. Its mechanism of action, which involves the destabilization of multiple cancer-related mRNAs, presents a novel approach to cancer therapy. While direct comparative efficacy against a broad range of standard chemotherapies is still under investigation, the initial findings position this compound as a promising candidate for further development, both as a monotherapy and in combination with existing treatments. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. HuR inhibition overcomes cFLIP-mediated doxorubicin resistance in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cjmb.org [cjmb.org]
- 5. Targeting hormone-resistant breast cancer cells with docetaxel: a look inside the resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. jrmds.in [jrmds.in]
- 9. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 11. Functional inhibition of the RNA‐binding protein HuR sensitizes triple‐negative breast cancer to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. The Combination of Omega-3 Stearidonic Acid and Docetaxel Enhances Cell Death over Docetaxel Alone in Human Prostate Cancer Cells [jcancer.org]
- 15. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paclitaxel (taxol) inhibits protein isoprenylation and induces apoptosis in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. RNA-binding protein HuR inhibition induces multiple programmed cell death in breast and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Post-transcriptional regulation of cancer traits by HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Comparative Analysis of Procaine-Based Formulations (KH-3/Gerovital H3) and Modern Geroprotective Agents
An Objective Guide for Researchers in Drug Development and Aging Biology
The designation "KH-3" has been applied to at least two distinct therapeutic agents: a procaine hydrochloride-based compound historically marketed for anti-aging purposes, and a contemporary experimental cancer therapeutic targeting the HuR protein. This guide will focus on the former, the procaine-based formulation often associated with Gerovital H3, due to its historical context and widespread, albeit controversial, use as a geroprotective agent. We will objectively compare its proposed mechanisms of action with those of scientifically validated modern alternatives, supported by experimental data and detailed protocols.
Overview of Procaine-Based Formulations (this compound/Gerovital H3)
This compound, in its classic formulation, is a preparation centered on procaine hydrochloride, a well-established local anesthetic.[1][2][3] Its primary anesthetic action is the blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the propagation of nerve impulses and results in localized numbness.[1][2][3][4]
Beyond its anesthetic properties, proponents have claimed a range of systemic "anti-aging" or "rejuvenating" effects. These purported mechanisms are multifaceted and include:
-
Antioxidant Effects : The formulation is suggested to limit the generation of reactive oxygen species (ROS) and lipid peroxidation.[5][6]
-
Cellular Metabolism and Regeneration : Claims include improved cell metabolism, tissue regeneration, and stimulation of collagen and elastin production.[7][8]
-
Neurocognitive Effects : Some studies have suggested benefits in preventing the decline of new learning consolidation and potential antidepressant effects.[9]
The active ingredient, procaine, is metabolized in the body into para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[1] DEAE is a precursor to choline, which in turn is a building block for the neurotransmitter acetylcholine, potentially linking it to cognitive function.[10]
Mechanism of Action: A Comparative Cross-Validation
To objectively assess the geroprotective claims of procaine-based this compound, we compare its proposed mechanisms to modern, evidence-based anti-aging strategies.
Table 1: Comparative Analysis of Proposed Mechanisms and Experimental Evidence
| Proposed Mechanism (this compound) | Experimental Evidence (this compound) | Modern Alternative & Mechanism | Supporting Experimental Data (Alternative) |
| Antioxidant Activity | In vitro studies on Jurkat cells showed that both procaine and Gerovital H3 (GH3) reduced the generation of cell membrane lipoperoxides. GH3 was more effective at lower concentrations (21% prevention for GH3 vs. 5% for procaine at 2.5 mM).[6] | Folic Acid (Vitamin B9) : Suppresses oxidative stress by decreasing lipid peroxidation and increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[11] | In a preclinical model of LPS-induced lung injury, folic acid supplementation significantly decreased lipid peroxidation levels and increased SOD and CAT activity in both lung tissue and bronchoalveolar lavage fluid (P<0.05 to P<0.001).[11] |
| Neurocognitive Enhancement | A two-year, double-blind study on healthy elderly subjects found that the this compound group showed less than 1.0% decrement in the consolidation of new learning, compared to 38% in the placebo group.[9] | Peptide Therapies : Specific peptides can target aging-related cognitive decline by enhancing brain function and stimulating neuronal health.[12] | Specific data for peptide therapies in cognitive enhancement would require sourcing from clinical trials on specific peptides (e.g., Cerebrolysin, Semax), which show varying degrees of efficacy in improving cognitive scores in dementia or post-stroke patients. |
| Tissue Regeneration (Skin) | Claims suggest stimulation of collagen and elastin production, leading to improved skin elasticity and firmness.[7] | Platelet-Rich Plasma (PRP) Therapy : Involves injecting a concentration of a patient's own platelets to harness growth factors that stimulate tissue repair, collagen production, and cell regeneration.[12][13] | Clinical studies on PRP for skin rejuvenation consistently show statistically significant improvements in skin texture, wrinkle depth, and collagen density as measured by histological analysis and validated aesthetic scales. |
Experimental Protocols
For scientific cross-validation, the reproducibility of experimental findings is paramount. Below are detailed methodologies for key experiments related to the mechanisms discussed.
Protocol 1: Assessment of Antioxidant Activity (Lipid Peroxidation Assay)
-
Objective: To quantify the inhibition of lipid peroxidation in a cellular model.
-
Model: Human Jurkat T-cells.
-
Procedure:
-
Culture Jurkat cells to a density of 1x10^6 cells/mL.
-
Pre-incubate cells with varying concentrations of the test compound (e.g., Procaine, GH3, Folic Acid) for 1-2 hours. A vehicle control (e.g., saline) must be included.
-
Induce oxidative stress using an agent like tert-butyl hydroperoxide (t-BHP) or H2O2.
-
After the incubation period, lyse the cells and collect the supernatant.
-
Measure the concentration of malondialdehyde (MDA), a key indicator of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
Read the absorbance at 532 nm using a spectrophotometer.
-
Calculate the percentage inhibition of lipid peroxidation relative to the control group.
-
-
Reference: This protocol is a standard method based on the principles described in studies evaluating the antioxidant effects of procaine.[6]
Protocol 2: Evaluation of Neurocognitive Effects (Learning & Memory Assay)
-
Objective: To assess the impact of a substance on learning and memory consolidation in an elderly population.
-
Model: Human subjects (healthy, elderly).
-
Procedure (Double-Blind, Placebo-Controlled Trial):
-
Recruitment: Select a cohort of healthy elderly subjects, screening for cognitive impairments using a standardized scale (e.g., Mini-Mental State Examination).
-
Randomization: Randomly assign subjects to either the active treatment group (e.g., this compound) or a placebo group.
-
Baseline Assessment: Conduct a battery of validated neuropsychological tests to establish baseline cognitive function, including tests for verbal and visual memory, attention, and executive function (e.g., Rey Auditory Verbal Learning Test, Trail Making Test).
-
Intervention: Administer the drug or placebo over a defined period (e.g., 2 years).
-
Follow-up Assessment: Repeat the neuropsychological test battery at regular intervals (e.g., 6, 12, 24 months) to measure changes from baseline.
-
Data Analysis: Compare the change in cognitive scores between the treatment and placebo groups using appropriate statistical methods (e.g., ANOVA for repeated measures).
-
-
Reference: This protocol is based on the methodology described in the clinical trial of procaine/haematoporphyrin (KH3).[9]
Signaling Pathways and Visualizations
To understand the molecular interactions, diagrams of the relevant pathways are essential.
Diagram 1: Procaine's Anesthetic Mechanism of Action
This diagram illustrates the primary, undisputed mechanism of procaine as a local anesthetic.
References
- 1. What is the mechanism of Procaine Hydrochloride? [synapse.patsnap.com]
- 2. Procaine hydrochloride: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 3. What is Procaine Hydrochloride used for? [synapse.patsnap.com]
- 4. Procaine Hydrochloride | C13H21ClN2O2 | CID 5795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Procaine as an Example of the Slow Reclassification of Known Small Molecule Drugs as Geroprotectors – Fight Aging! [fightaging.org]
- 6. Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cronosmed.ro [cronosmed.ro]
- 8. Gerovital-H3® Treatment in Rheumatology | Antiaging Systems [antiaging-systems.com]
- 9. The effects of procaine/haematoporphyrin on age-related decline: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gerovital-H3 A Classic Anti-Aging Medicine | Anti Aging Systems [antiaging-systems.com]
- 11. dovepress.com [dovepress.com]
- 12. The Different Types of Regenerative Medicine Therapies for Anti-Aging | Stem Cell Council [stemcellcouncil.com]
- 13. New Anti-Aging Alternatives Through Stem Cell Rejuvenation [stemcelldoctorsbeverlyhills.com]
KH-3 Demonstrates Potent Anti-Cancer Activity in Breast and Prostate Cancer Cell Lines
A comprehensive analysis of experimental data reveals the efficacy of KH-3, a small molecule inhibitor of the RNA-binding protein HuR, in curbing the proliferation and survival of various cancer cell lines. This guide provides a comparative overview of this compound's performance, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
This compound has emerged as a promising therapeutic agent, exhibiting significant cytotoxic effects against triple-negative breast cancer (TNBC) and prostate cancer cells. Experimental evidence indicates that this compound induces cell death through multiple mechanisms, including apoptosis, autophagy, and ferroptosis. Its primary mode of action involves the disruption of the interaction between the Hu antigen R (HuR) protein and target messenger RNAs (mRNAs), leading to the destabilization of key proteins involved in cancer cell survival and proliferation.
Comparative Performance of this compound
Quantitative analysis of this compound's efficacy has been determined through half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. In a panel of TNBC cell lines, this compound demonstrated potent activity, with IC50 values generally around 10 µM.[1] Notably, in the MDA-MB-231 cell line, the IC50 was approximately 4 µM.[1] The specificity of this compound for its target, HuR, was highlighted by the observation that HuR knockout in these cells led to a more than two-fold increase in the IC50, to 10-11 µM, indicating reduced sensitivity to the compound.[1]
While direct comparative studies with other HuR inhibitors are limited, the available data on compounds like Tanshinone I, which also target pathways relevant to cancer, show a broad range of IC50 values depending on the cell line. For instance, Tanshinone I has demonstrated IC50 values from sub-micromolar to high micromolar concentrations in various cancer cell lines, including those of the colon, stomach, breast, liver, prostate, and lung.
Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MDA-MB-231 | ~4[1] |
| SUM159 | ~10[1] |
| Hs578T | >10[1] |
| MDA-MB-231 (HuR KO) | 10-11[1] |
Mechanism of Action: Disrupting Key Cancer Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the RNA-binding protein HuR. HuR is known to stabilize the mRNAs of various proteins that promote cancer cell survival and proliferation. By binding to HuR, this compound prevents it from interacting with its target mRNAs, leading to their degradation and a subsequent decrease in the levels of the corresponding proteins.
Two of the key signaling axes disrupted by this compound are the HuR-FOXQ1 and HuR-β-catenin pathways. FOXQ1 and β-catenin are transcription factors that regulate genes involved in cell proliferation, invasion, and metastasis. By inhibiting their expression, this compound effectively throws a wrench in the machinery of cancer progression.
Furthermore, this compound has been shown to downregulate the expression of cFLIP and SLC7A11. cFLIP is an anti-apoptotic protein, and its reduction sensitizes cancer cells to programmed cell death. SLC7A11 is a component of the cystine/glutamate antiporter, which is crucial for protecting cells from ferroptosis, a form of iron-dependent cell death. By downregulating SLC7A11, this compound promotes ferroptosis in cancer cells.
Below are diagrams illustrating the experimental workflow for assessing cell viability and the signaling pathways affected by this compound.
Experimental Protocols
Cell Viability (MTT) Assay
The cytotoxic effects of this compound on cancer cells are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the cells are treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM).
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.
Western Blot Analysis
Western blotting is employed to analyze the protein levels of HuR and its downstream targets, such as cFLIP and SLC7A11, following treatment with this compound.
-
Cell Lysis: MDA-MB-231 cells are treated with 10 µM this compound for various time points (e.g., 0, 8, 16, 24, 48 hours). After treatment, the cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is then incubated overnight at 4°C with primary antibodies specific for HuR, cFLIP, SLC7A11, and a loading control (e.g., GAPDH or β-actin), diluted according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to the loading control.
Conclusion
The available data strongly suggest that this compound is a potent inhibitor of cancer cell growth and survival, particularly in triple-negative breast cancer and prostate cancer. Its mechanism of action, involving the inhibition of the master regulator HuR, provides a multi-pronged attack on cancer cell signaling pathways, leading to various forms of cell death. While further studies are needed for a direct quantitative comparison with other HuR inhibitors, this compound stands out as a promising candidate for further preclinical and clinical investigation. The detailed protocols provided in this guide should facilitate the replication and expansion of these important findings.
References
A Comparative Pharmacokinetic Profile: KH-3 (Procaine-Based Formulation) vs. Common Geriatric Supplements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of a procaine-based formulation, historically known as KH-3, and other popular geriatric supplements: Ginkgo biloba, Panax ginseng, and Coenzyme Q10. The information presented is intended to support research and development in the field of geriatric health and pharmacology.
Executive Summary
Procaine, the active component of the original this compound formula, is a short-acting anesthetic agent that is rapidly metabolized in the body. Its pharmacokinetic profile is characterized by poor oral bioavailability and a very short half-life. In contrast, common geriatric supplements such as Ginkgo biloba, Panax ginseng, and Coenzyme Q10 exhibit more variable and complex pharmacokinetic profiles, with generally better oral absorption and longer half-lives. This guide details these differences through a quantitative comparison, outlines the experimental protocols for pharmacokinetic analysis, and visualizes the metabolic pathway of procaine and a general experimental workflow.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for procaine and the selected geriatric supplements. It is important to note that the data for procaine is primarily from intravenous and injection-based studies due to its poor oral absorption, while the data for the supplements is based on oral administration.
| Parameter | Procaine (Intravenous/Injection) | Ginkgo biloba (Oral) | Panax ginseng (Oral) | Coenzyme Q10 (Oral) |
| Bioavailability | Low (oral)[1][2][3] | Flavonoids: Low; Terpene Lactones: High[4][5] | Low[6] | Low, enhanced with lipids[7][8] |
| Tmax (Time to Peak Plasma Concentration) | Rapid (minutes) | Flavonoids: ~2-2.5 h; Terpene Lactones: Variable[5] | Compound K: ~9-14 h[9] | ~6-8 h[7][8][10] |
| Cmax (Maximum Plasma Concentration) | Dose-dependent | Dose- and formulation-dependent | Dose- and formulation-dependent | Dose- and formulation-dependent |
| Half-life (t½) | ~7.7 minutes (elimination)[11] | Flavonoids: ~2-4 h; Terpene Lactones: ~1.8-2.3 h[5] | Compound K: ~11 h[9] | ~33 hours[7][8][10] |
| Metabolism | Rapidly hydrolyzed by plasma esterases[11] | Hepatic (CYP450) and intestinal flora[4] | Intestinal flora (biotransformation to active metabolites)[6] | Metabolized in all tissues[8] |
| Primary Metabolites | p-Aminobenzoic acid (PABA) and Diethylaminoethanol (DEAE)[11] | Glucuronide and sulfate conjugates | Compound K and other ginsenosides | Phosphorylated metabolites[8] |
| Excretion | Primarily renal (metabolites)[11] | Urine and feces | Feces | Biliary and fecal excretion[8] |
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol (General)
This protocol outlines a general procedure for an in vivo pharmacokinetic study in a rat model, which can be adapted for the oral administration of procaine or geriatric supplements.
a. Animal Model: Male Sprague-Dawley rats (200-250g) are to be used. Animals should be fasted overnight before the experiment with free access to water.
b. Drug Administration:
- The test substance (procaine HCl or supplement extract) is dissolved or suspended in an appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose).
- Administer a single oral dose to each rat via gavage.
c. Blood Sampling:
- Collect blood samples (~0.3 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
- Blood samples are to be collected into heparinized tubes.
d. Plasma Preparation:
- Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
- Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
e. Pharmacokinetic Analysis:
- Analyze the plasma concentrations of the parent drug and/or its metabolites using a validated analytical method (e.g., LC-MS/MS).
- Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis.
Protocol for Quantification of Analyte in Plasma using LC-MS/MS
This protocol provides a general framework for the quantification of a target analyte (e.g., procaine, specific ginsenosides, or ginkgolides) in plasma samples.
a. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, add 200 µL of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard.
- Vortex the mixture for 1 minute to precipitate the proteins.
- Centrifuge the sample at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
- Liquid Chromatography (LC): Use a suitable C18 column. The mobile phase typically consists of a gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Mass Spectrometry (MS/MS): Operate the mass spectrometer in multiple reaction monitoring (MRM) mode using positive or negative electrospray ionization, depending on the analyte. Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
c. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.
Mandatory Visualization
Signaling and Metabolic Pathways
Caption: Metabolic pathway of Procaine.
Experimental Workflow
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. Procaine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. books.moswrat.com [books.moswrat.com]
- 3. Bioavailability and disposition of sodium and procaine penicillin G (benzylpenicillin) administered orally with milk to calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginkgo biloba Extracts: A Review of the Pharmacokinetics of the Active Ingredients | Semantic Scholar [semanticscholar.org]
- 5. Ginkgo biloba Extracts: A Review of the Pharmacokinetics of the Active Ingredients - ProQuest [proquest.com]
- 6. agris.fao.org [agris.fao.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 9. Panax ginseng and Panax quinquefolius: From pharmacology to toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coenzyme Q10: absorption, tissue uptake, metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Procaine: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
Unveiling the Molecular Embrace: A Comparative Guide to Confirming the KH-3 Binding Site on HuR
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data confirming the binding of the small molecule inhibitor KH-3 to the Human antigen R (HuR) protein. We delve into the specifics of its binding site, compare its performance with alternative HuR inhibitors, and provide detailed experimental protocols for key validation assays.
The RNA-binding protein HuR has emerged as a critical regulator of gene expression in cancer and other diseases, making it a compelling therapeutic target. By binding to AU-rich elements (AREs) in the 3'-untranslated region of target mRNAs, HuR enhances their stability and/or translation, promoting cancer cell proliferation, survival, and metastasis. The small molecule this compound has been identified as a potent inhibitor of HuR function. This guide will illuminate the experimental journey to confirm its direct binding and mechanism of action.
Performance Snapshot: this compound and a Selection of HuR Inhibitors
To provide a clear comparison of this compound with other known HuR inhibitors, the following table summarizes key quantitative data from various studies. This allows for a direct assessment of their binding affinities and inhibitory concentrations.
| Compound | Assay Type | Target | Reported Value | Reference(s) |
| This compound | FP | HuR-AREMsi1 | Ki = 0.83 µM | [1] |
| AlphaLISA | HuR-AREMsi1 | Ki = 0.72 µM | [1] | |
| FP | HuR | IC50 = 0.35 µM | [2] | |
| CMLD-2 | FP | HuR-ARE | Ki = 350 nM | [3][4][5][6] |
| MS-444 | Cell-based | CRC cells | IC50 = 5.60-14.21 µM | [1][7] |
| Cell-based | Glioma cells | IC50 = 31-63 µM | [8] | |
| SRI-42127 | Cell-based | Glioma cells | IC50 = 2.8-4.8 µM | [9] |
| Dihydrotanshinone-I (DHTS) | in vitro | HuR-RNA | Ki = 3.74 ± 1.63 nM | [10][11] |
The Experimental Gauntlet: Confirming the this compound:HuR Interaction
A multi-pronged experimental approach has been instrumental in validating the direct binding of this compound to HuR and pinpointing its binding site to the RNA Recognition Motifs (RRMs) 1 and 2. The following diagram illustrates a typical experimental workflow.
Delving into the Mechanism: How this compound Disrupts HuR's Pro-Tumorigenic Program
This compound's therapeutic potential stems from its ability to directly interfere with HuR's function. By binding to the RNA-binding pocket within RRM1/2, this compound prevents HuR from stabilizing the mRNAs of key oncogenes. This disruption leads to the downregulation of their protein products, ultimately inhibiting cancer progression. The following signaling pathway diagram illustrates this mechanism.
Detailed Experimental Protocols
For scientists seeking to replicate or build upon these findings, here are detailed methodologies for the key experiments cited.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
-
Principle: SPR detects changes in the refractive index on the surface of a sensor chip. One molecule (the ligand, in this case, HuR protein) is immobilized on the chip, and its binding partner (the analyte, this compound) is flowed over the surface. The binding event causes a change in mass on the sensor surface, which alters the refractive index and is detected as a response.
-
Protocol Outline:
-
Immobilization: Recombinant full-length HuR or its RRM1/2 domains are immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: A dilution series of this compound in a suitable running buffer is injected over the immobilized HuR surface.
-
Data Collection: The association and dissociation of this compound are monitored in real-time, generating a sensorgram.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Fluorescence Polarization (FP) Assay
The FP assay is a solution-based, homogeneous technique used to measure molecular binding events. It is particularly well-suited for high-throughput screening of inhibitors that disrupt protein-RNA interactions.
-
Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (a probe, typically a short RNA oligo containing a HuR binding site). When the probe is unbound, it tumbles rapidly in solution, leading to low fluorescence polarization. Upon binding to a larger molecule like HuR, its tumbling is restricted, resulting in an increase in fluorescence polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.
-
Protocol Outline:
-
Assay Setup: A reaction mixture is prepared containing a fluorescently labeled RNA probe (e.g., fluorescein-labeled AREMsi1 RNA) and purified HuR protein in a suitable buffer.
-
Inhibitor Addition: A serial dilution of this compound (or other test compounds) is added to the reaction mixture.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: The data is plotted as fluorescence polarization versus inhibitor concentration, and the IC50 or Ki values are calculated by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the engagement of a drug with its target protein within a cellular environment.
-
Principle: The thermal stability of a protein changes upon ligand binding. CETSA measures the extent of this stabilization. Cells are treated with the compound of interest, heated to denature proteins, and then lysed. Ligand-bound proteins are more resistant to heat-induced denaturation and will remain in the soluble fraction, while unbound proteins will denature and precipitate.
-
Protocol Outline:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control (e.g., DMSO).
-
Heating: The treated cells are heated to a specific temperature for a set duration. This temperature is optimized to be in the range where the target protein, HuR, partially denatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
Detection: The amount of soluble HuR in the supernatant is quantified, typically by Western blotting.
-
Data Analysis: An increase in the amount of soluble HuR in the this compound-treated samples compared to the control at elevated temperatures indicates that this compound has bound to and stabilized HuR within the cells.
-
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. CMLD-2 | Apoptosis | HuR | TargetMol [targetmol.com]
- 7. Impact of HuR inhibition by the small molecule MS-444 on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-cancer effects of the HuR inhibitor, MS-444, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. UNIFIND - UNIPV -Dihydrotanshinone-I interferes with the RNA-binding activity of HuR affecting its post-transcriptional function [unipv.unifind.cineca.it]
Safety Operating Guide
Navigating the Safe Disposal of Silane Coupling Agents: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of silane coupling agents, often referred to by product names such as KH-560, with a focus on procedural, step-by-step guidance. While "KH-3" is identified as a potent Hu antigen R (HuR) inhibitor, in a broader laboratory context, it is often used as a shorthand for a class of silane coupling agents. This guide will focus on the safe disposal of 3-Glycidoxypropyltrimethoxysilane (CAS No. 2530-83-8), a common silane coupling agent often designated with "KH" naming conventions, to provide a relevant and comprehensive safety resource.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle silane coupling agents with care, adhering to the safety protocols outlined in the material safety data sheet (MSDS).
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical splash goggles.
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.
-
Body Protection: Wear appropriate protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Step-by-Step Disposal Procedures
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification[1][2].
1. Waste Identification and Segregation:
-
Characterize the waste material. Silane coupling agents are often reactive with water and moisture.
-
Segregate silane waste from other chemical waste streams, particularly aqueous solutions and incompatible materials like acids and bases[1].
2. Containerization:
-
Use a dedicated, properly labeled, and sealed waste container. The container should be made of a material compatible with the silane.
-
Ensure the container is tightly closed to prevent reaction with atmospheric moisture[3].
3. Small Spills and Residues:
-
For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth[2].
-
Do not use water for cleanup as it can cause a reaction.
-
Collect the absorbent material and place it in the designated hazardous waste container for disposal.
4. Bulk Waste Disposal:
-
Unused or excess silane coupling agent should be disposed of as hazardous waste.
-
Do not attempt to neutralize or treat the waste in the lab unless you have a specific, validated protocol and the necessary safety equipment.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.
Important Considerations:
-
Never pour silane coupling agents down the drain[4].
-
Additional methanol may be formed by reaction with moisture and water[5]. Provide adequate ventilation to control exposures.
Experimental Protocol: Small Spill Decontamination
In the event of a small spill of 3-Glycidoxypropyltrimethoxysilane, the following protocol should be followed:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact EHS.
-
Don PPE: At a minimum, wear chemical splash goggles, appropriate gloves, and a lab coat.
-
Contain the Spill: Use an inert absorbent material like sand, earth, or vermiculite to cover and contain the spill.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a non-reactive solvent (e.g., acetone), followed by a thorough wash with soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Label and Store Waste: Seal and label the waste container with "Hazardous Waste" and the chemical name. Store it in a designated satellite accumulation area until pickup.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 2530-83-8 | [6][7] |
| Molecular Formula | C9H20O5Si | [7] |
| Flash Point | 135 °C (275 °F) - closed cup | [6] |
| Ignition Temperature | 400 °C (752 °F) | [6] |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of silane coupling agents.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. ark-chem.co.jp [ark-chem.co.jp]
- 4. gelest.com [gelest.com]
- 5. 2spi.com [2spi.com]
- 6. Factory supply good quality 3-Glycidoxypropyltrimethoxysilane (Silane coupling agent KH-560) 2530-83-8 with stock [finerchem.com]
- 7. 3-Glycidoxypropyltrimethoxysilane,C9H20O5Si [silanecouplingagent.com]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for KH-3
For researchers, scientists, and drug development professionals working with the potent HuR inhibitor KH-3, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to facilitate the secure handling of this compound.
Chemical and Physical Properties of this compound
A comprehensive understanding of the chemical and physical properties of this compound is the first step in safe handling. Key data for this compound are summarized below.
| Property | Value |
| IUPAC Name | (E)-3-[5-[(4-tert-butylphenyl)sulfonylamino]-1-benzothiophen-2-yl]-N-hydroxyprop-2-enamide |
| CAS Number | 1215115-03-9[1][2] |
| Molecular Formula | C21H22N2O4S2[2] |
| Molecular Weight | 430.54 g/mol [2] |
| Appearance | Solid |
| Purity | Varies by supplier |
| Solubility | Soluble in DMSO[3] |
| Storage | Store at 4°C, sealed, away from moisture and light[3] |
Hazard Identification and Personal Protective Equipment (PPE)
As a potent, bioactive small molecule, this compound requires careful handling to minimize exposure.[4][5] The open handling of powdered this compound should be strictly avoided.[4] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Adherence to the following PPE guidelines is mandatory.
Minimum PPE Requirements:
| PPE Component | Specification | Purpose |
| Gloves | Disposable nitrile gloves[6][7] | Protects against skin contact. Must be changed immediately if contaminated. |
| Eye Protection | Chemical safety goggles or safety glasses meeting ANSI Z.87.1 standard[7] | Protects eyes from dust particles and splashes. |
| Lab Coat | Nomex® or flame-retardant cotton lab coat, fully buttoned[7] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe, closed-heel shoes covering the entire foot[6][7] | Protects feet from spills. |
Enhanced PPE for High-Risk Procedures:
For procedures with a higher risk of aerosol generation or spillage (e.g., weighing, preparing stock solutions), the following additional PPE is required:
| PPE Component | Specification | Purpose |
| Face Shield | Worn over safety glasses[6][7] | Provides an additional layer of protection for the face from splashes. |
| Respiratory Protection | N95 respirator or higher[6] | Protects against inhalation of fine powders. Use requires prior medical evaluation and fit testing. |
| Double Gloves | Two pairs of nitrile gloves | Provides extra protection in case of a tear or puncture in the outer glove. |
| Disposable Gown/Sleeves | Impervious material | Offers additional protection for the arms and body. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Operational and Disposal Plans
Operational Plan:
-
Risk Assessment: Before beginning any work with this compound, perform a thorough risk assessment for the specific procedures to be undertaken.
-
Designated Area: All work with solid this compound and concentrated solutions should be conducted in a designated area within a certified chemical fume hood or other ventilated enclosure.
-
Weighing: Weighing of powdered this compound should be performed in a containment device such as a glove box or a ventilated balance enclosure to minimize the risk of aerosolization.
-
Solution Preparation: Prepare solutions in the fume hood. Add the solvent to the solid this compound slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the area. For a small spill of solid, gently cover with a damp paper towel to avoid raising dust and then clean the area with an appropriate decontaminating solution. For a liquid spill, absorb with an inert material and decontaminate the area. All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan:
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous waste. |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes, gloves) that have come into contact with this compound should be collected in a designated hazardous waste bag or container. |
| Decontamination | All non-disposable labware and work surfaces should be decontaminated with an appropriate solvent (e.g., ethanol) followed by soap and water. The cleaning materials should be disposed of as hazardous waste. |
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent compound this compound and maintain a safe and secure laboratory environment.
References
- 1. HuR inhibitor this compound|1215115-03-9|MSDS [dcchemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. glpbio.com [glpbio.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. ba.auburn.edu [ba.auburn.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
